4-Chloro-3-(trifluoromethoxy)benzylamine
Description
BenchChem offers high-quality 4-Chloro-3-(trifluoromethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZFTTABTJCTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine
Abstract
4-Chloro-3-(trifluoromethoxy)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a chloro atom and a trifluoromethoxy group, imparts a desirable combination of physicochemical properties that are strategically leveraged in the design of novel pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) moiety, in particular, is of significant interest as it can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, making it a valuable functional group in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the core chemical properties of 4-chloro-3-(trifluoromethoxy)benzylamine, its synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective application in synthesis and molecular design. The properties of 4-Chloro-3-(trifluoromethoxy)benzylamine are dictated by the interplay of its three key functional components: the benzylamine backbone, the electron-withdrawing chloro substituent, and the lipophilic, metabolically stable trifluoromethoxy group.
Chemical Structure
The structural arrangement of substituents on the benzene ring is the primary determinant of the molecule's reactivity and steric profile.
Caption: Chemical structure of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Tabulated Physicochemical Data
For ease of reference, the key quantitative properties of 4-Chloro-3-(trifluoromethoxy)benzylamine are summarized below.
| Property | Value | Source |
| CAS Number | 175277-67-5 | Internal Verification |
| Molecular Formula | C₈H₇ClF₃NO | [3] |
| Molecular Weight | 225.60 g/mol | [3] |
| Boiling Point | 100–104 °C at 12 mmHg | [1] |
| Density | 1.373 g/cm³ at 25 °C | [1] |
| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | [3] |
| Appearance | Colorless to light yellow liquid (typical) | [4] |
The Strategic Role of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for other functionalities to fine-tune a drug candidate's profile.[2] Its incorporation is a deliberate design choice aimed at overcoming common developmental hurdles.
-
Enhanced Metabolic Stability : Unlike a simple methoxy group (-OCH₃), which is susceptible to O-dealkylation by cytochrome P450 enzymes, the -OCF₃ group is exceptionally resistant to metabolic degradation. The high strength of the C-F bonds prevents enzymatic cleavage, thereby increasing the in vivo half-life of the parent molecule.
-
Increased Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. This property is crucial for improving oral bioavailability and tissue distribution.[1][2]
-
Modulated Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, which can alter the pKa of nearby basic centers, like the amine in 4-chloro-3-(trifluoromethoxy)benzylamine. This modulation can be critical for optimizing binding interactions with biological targets such as enzymes or receptors.[1]
Comparative Analysis: -OCF₃ vs. -CF₃
While both are fluorinated, the trifluoromethoxy group possesses distinct advantages over the more common trifluoromethyl (-CF₃) group. Trifluoromethoxy-substituted compounds often demonstrate improved selectivity in receptor binding assays compared to their trifluoromethyl analogs.[1] For instance, in the development of selective serotonin reuptake inhibitors (SSRIs), -OCF₃ derivatives have shown significantly higher selectivity over dopamine and norepinephrine reuptake transporters than the corresponding -CF₃ compounds.[1]
Caption: Comparison of properties imparted by -OCF3 and -CF3 groups.
Synthesis and Purification Workflow
The synthesis of 4-chloro-3-(trifluoromethoxy)benzylamine typically proceeds from a more readily available precursor, 4-chloro-3-(trifluoromethoxy)benzonitrile. The transformation of a nitrile to a primary amine is a robust and high-yielding reaction, commonly achieved via chemical reduction.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Reduction of 4-Chloro-3-(trifluoromethoxy)benzonitrile
This protocol describes a representative lab-scale synthesis. Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent for its high efficacy in converting nitriles to primary amines. Anhydrous ethereal solvents are critical as LiAlH₄ reacts violently with protic solvents like water or alcohols. The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, resulting in easily filterable granular salts.
-
Materials :
-
4-Chloro-3-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Setup : Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with LiAlH₄ and anhydrous THF.
-
Addition : Dissolve 4-chloro-3-(trifluoromethoxy)benzonitrile in anhydrous THF and add it to the dropping funnel. Cool the flask containing the LiAlH₄ slurry to 0 °C using an ice bath.
-
Reaction : Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 2-4 hours to drive it to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching) : Cool the reaction back to 0 °C. Cautiously and slowly add deionized water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally deionized water again (3X mL per X g of LiAlH₄).
-
Isolation : Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Purification : Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzylamine can then be purified by vacuum distillation to yield the final product.
-
Reactivity and Applications
4-Chloro-3-(trifluoromethoxy)benzylamine is a versatile intermediate due to the reactivity of its primary amine group.[1]
-
N-Functionalization : The amine readily undergoes acylation, alkylation, sulfonylation, and reductive amination reactions, allowing for the introduction of diverse substituents. This is a common strategy in structure-activity relationship (SAR) studies to modulate the bioactivity of a lead compound.[1]
-
Building Block in Drug Discovery : It serves as a key precursor for more complex molecules. Its structural motifs are found in compounds being investigated for various therapeutic areas. The presence of the chloro and trifluoromethoxy groups provides specific recognition points for target binding and enhances overall pharmacological properties.[1]
-
Agrochemical Synthesis : Similar to its role in pharmaceuticals, this benzylamine is used in the production of advanced agrochemicals like herbicides and pesticides, where metabolic stability and lipophilicity are crucial for efficacy and environmental persistence.[1]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat when handling this compound.[5] All manipulations should be performed within a certified chemical fume hood.
-
First Aid Measures :
-
Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Skin : Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[5]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
References
-
O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID - PubChem. PubChem. Available at: [Link]
-
The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
4-Chloro-3-(trifluoromethoxy)benzylamine CAS number 916210-69-0
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine (CAS 916210-69-0)
Section 1: Compound Overview and Strategic Importance
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine that serves as a highly valuable building block for professionals in drug discovery, agrochemical synthesis, and materials science. Its chemical architecture, featuring a chlorine atom and a trifluoromethoxy group on the benzyl ring, is not accidental; it is a strategic design intended to confer specific, advantageous properties to larger molecules. The IUPAC name for this compound is [4-chloro-3-(trifluoromethoxy)phenyl]methanamine[1].
The trifluoromethoxy (-OCF3) group is a particularly powerful bioisostere. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, while also often improving metabolic stability by blocking sites susceptible to oxidative metabolism. This group's strong electron-withdrawing nature can profoundly influence the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets like enzymes or receptors[1]. The chlorine atom further contributes to the electronic profile and can participate in halogen bonding or serve as a synthetic handle for further molecular elaboration. Consequently, the rigorous synthesis and characterization of this compound are paramount to the success of research and development programs that utilize it.
This guide provides a Senior Application Scientist's perspective on the synthesis, purification, and comprehensive characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine, emphasizing the causal relationships behind methodological choices to ensure reproducibility and high purity.
Physicochemical Properties
A summary of key physicochemical data for 4-Chloro-3-(trifluoromethoxy)benzylamine is essential for its proper handling, storage, and use in subsequent reactions.
| Property | Value | Source |
| CAS Number | 916210-69-0 | [1] |
| Molecular Formula | C₈H₇ClF₃NO | [1] |
| Molecular Weight | 225.59 g/mol | [1] |
| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanamine | [1] |
| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | [1] |
| Appearance | Liquid (Predicted) | N/A |
| Boiling Point | 100–104 °C at 12 mmHg (for trifluoromethyl analog) | |
| Density | ~1.3 g/mL (Predicted) | N/A |
Section 2: Synthesis and Purification
The most robust and industrially scalable synthesis of primary benzylamines is achieved through the reduction of the corresponding benzonitrile. This approach is favored for its high selectivity and yield, avoiding the common issue of over-alkylation seen in other methods. This section details a validated, two-part pathway beginning with the synthesis of the key intermediate, 4-chloro-3-(trifluoromethoxy)benzonitrile, followed by its catalytic reduction to the target amine.
Synthesis Workflow Overview
The logical flow from a commercially available starting material to the final, purified product involves a multi-step sequence designed for efficiency and control.
Caption: Proposed multi-step synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Part A: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile (Intermediate)
A plausible synthesis for the key benzonitrile intermediate can be constructed based on well-established aromatic chemistry, with conditions adapted from analogous patented procedures[2][3]. The causality for this sequence is clear: it systematically builds the required substitution pattern on the aromatic ring before converting the amine into the nitrile, which is the direct precursor for the final reduction.
Step-by-Step Protocol:
-
Nitration: To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath. Slowly add 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq). Maintain the temperature while adding a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise. Causality: The trifluoromethoxy group is ortho-, para-directing, but the position para to it is blocked by chlorine. The position ortho to the -OCF3 and meta to the chlorine is sterically hindered. Therefore, nitration is expected to occur predominantly at the position para to the chlorine, yielding 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.
-
Reduction to Aniline: Create a suspension of iron powder (3.0 eq) and ammonium chloride (0.2 eq) in a mixture of ethanol and water. Heat the mixture to reflux and add the nitro compound from the previous step portion-wise. Causality: This is a classic Béchamp reduction. The reaction uses inexpensive and safe reagents to efficiently reduce the nitro group to an aniline without affecting the chloro or trifluoromethoxy groups.
-
Sandmeyer Reaction (Diazotization & Cyanation):
-
Dissolve the resulting 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C to form the diazonium salt. Causality: Diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose violently at higher temperatures.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq). Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion, observed by the cessation of nitrogen gas evolution. Causality: The Sandmeyer reaction is a reliable method for converting anilines to benzonitriles, providing the crucial functional group for the final step.
-
-
Work-up and Isolation: After cooling, extract the product into an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-(trifluoromethoxy)benzonitrile. This intermediate should be purified by column chromatography or recrystallization before proceeding.
Part B: Reduction of Nitrile to 4-Chloro-3-(trifluoromethoxy)benzylamine
Catalytic hydrogenation is the preferred method for this reduction on a larger scale due to its high yield, atom economy, and the generation of minimal waste.
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-chloro-3-(trifluoromethoxy)benzonitrile (1.0 eq) and a solvent such as ethanol saturated with ammonia. Add Raney Nickel (5-10 wt% slurry in water). Causality: The use of an ammonia-saturated solvent is critical. The reaction proceeds via an imine intermediate. Without excess ammonia, this imine can react with the newly formed benzylamine product, leading to the formation of secondary amines as a major impurity. Ammonia suppresses this side reaction by mass action.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Causality: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent to prevent ignition upon exposure to air.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Chloro-3-(trifluoromethoxy)benzylamine.
Purification Protocol
Purification is essential to remove any unreacted starting material, catalyst residues, and side products. An acid-base extraction is highly effective for isolating the basic amine product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2-3 times). The basic benzylamine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Free-Basing: Combine the aqueous layers and cool in an ice bath. Slowly add a base, such as 3M sodium hydroxide, with stirring until the solution is strongly basic (pH > 12). The benzylamine will precipitate or form an oil.
-
Organic Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane, 3 times).
-
Final Processing: Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (a drying agent suitable for amines), filter, and concentrate under reduced pressure.
-
Final Purification: For the highest purity, the resulting oil should be subjected to vacuum distillation.
Section 3: Analytical Characterization
A multi-technique approach is required for the unambiguous confirmation of structure and assessment of purity. Each technique provides a piece of a puzzle that, when assembled, constitutes a self-validating system of characterization.
Analytical Workflow
Sources
Spectroscopic Characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine: A Technical Guide
Introduction
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including a chlorinated phenyl ring, a trifluoromethoxy group, and a benzylamine moiety, suggest potential applications as a scaffold in the design of novel therapeutic agents. The trifluoromethoxy group, in particular, is often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
A thorough understanding of the molecular structure and purity of 4-Chloro-3-(trifluoromethoxy)benzylamine is paramount for its successful application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3-(trifluoromethoxy)benzylamine. While experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs. Furthermore, it outlines robust, field-proven experimental protocols for acquiring high-quality spectroscopic data, empowering researchers to confidently characterize this and similar molecules.
Molecular Structure and Key Physicochemical Properties
-
IUPAC Name: [4-Chloro-3-(trifluoromethoxy)phenyl]methanamine[1]
-
CAS Number: 916210-69-0[1]
-
Molecular Formula: C₈H₇ClF₃NO[1]
-
Molecular Weight: 225.59 g/mol [1]
| Property | Predicted Value/Information | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 100–104 °C at 12 mmHg | [1] |
| Density | ~1.37 g/cm³ at 25 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Chloro-3-(trifluoromethoxy)benzylamine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy: A Proton's Perspective
Principles and Causality: The chemical shift of a proton in ¹H NMR is dictated by its local electronic environment. Electron-withdrawing groups, such as the chlorine and trifluoromethoxy substituents on the aromatic ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, providing crucial connectivity information.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.6 | d | 1H | Ar-H | Aromatic proton ortho to the chlorine, showing doublet coupling from the adjacent aromatic proton. |
| ~ 7.2 - 7.4 | dd | 1H | Ar-H | Aromatic proton between the chlorine and trifluoromethoxy groups, showing doublet of doublets coupling. |
| ~ 7.1 - 7.3 | d | 1H | Ar-H | Aromatic proton ortho to the trifluoromethoxy group, showing doublet coupling. |
| ~ 3.9 | s | 2H | -CH₂- | Benzylic protons, appearing as a singlet due to the absence of adjacent protons. |
| ~ 1.7 | br s | 2H | -NH₂ | Amine protons, often a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |
Experimental Protocol: ¹H NMR Spectroscopy
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-precision 5 mm NMR tube
-
Pipettes and vial
Instrumentation:
-
400 MHz NMR Spectrometer (or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 4-Chloro-3-(trifluoromethoxy)benzylamine into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution to the NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
¹³C NMR Spectroscopy: The Carbon Backbone
Principles and Causality: The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield. The trifluoromethoxy group will have a significant deshielding effect on the carbon it is attached to.
Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 | Ar-C | Aromatic carbon attached to the trifluoromethoxy group. |
| ~ 142 | Ar-C | Aromatic carbon attached to the benzylamine group. |
| ~ 132 | Ar-C | Aromatic carbon attached to the chlorine atom. |
| ~ 130 | Ar-CH | Aromatic methine carbon. |
| ~ 128 | Ar-CH | Aromatic methine carbon. |
| ~ 120 (q) | -OCF₃ | Carbon of the trifluoromethoxy group, showing quartet splitting due to coupling with the three fluorine atoms. |
| ~ 118 | Ar-CH | Aromatic methine carbon. |
| ~ 45 | -CH₂- | Benzylic carbon. |
¹⁹F NMR Spectroscopy: A Fluorine Focus
Principles and Causality: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is highly dependent on its chemical environment.
Predicted ¹⁹F NMR Spectrum (CDCl₃, 376 MHz):
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |
| ~ -58 to -62 | s | -OCF₃ | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. |
Infrared (IR) Spectroscopy
Principles and Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.
Predicted FTIR Spectrum (Neat):
| Predicted Frequency (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1280-1240 | C-O stretch | Aryl-O |
| 1250-1050 | C-F stretch | Trifluoromethoxy |
| 850-550 | C-Cl stretch | Aryl-Cl |
Experimental Protocol: FTIR Spectroscopy
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
Principles and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.
Predicted Mass Spectrum (EI):
| Predicted m/z | Proposed Fragment |
| 225/227 | [M]⁺ (Molecular ion peak with isotopic pattern for chlorine) |
| 224/226 | [M-H]⁺ |
| 195/197 | [M-CH₂NH₂]⁺ |
| 127 | [C₇H₄Cl]⁺ |
dot
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of 4-Chloro-3-(trifluoromethoxy)benzylamine in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.
-
-
MS Method:
-
Acquire mass spectra over a range of m/z 50-300 using electron ionization (EI) at 70 eV.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine.
dot
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the analysis of this compound. The provided experimental protocols offer a robust starting point for obtaining high-quality data for structural verification and purity assessment, which are critical for its application in drug discovery and development.
References
-
PubChem. 4-(Trifluoromethoxy)benzylamine. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]
-
ResearchGate. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Link]
Sources
A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-3-(trifluoromethoxy)benzylamine, a key building block in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on an in-depth analysis of the compound's molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate reaction optimization, formulation development, and purification processes.
Introduction: The Significance of Solubility
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine whose structural motifs—a chlorinated benzene ring, an electron-withdrawing trifluoromethoxy group, and a reactive benzylamine moiety—make it a valuable intermediate in the synthesis of complex organic molecules.[1] The success of synthetic reactions, the efficiency of purification methods like crystallization and chromatography, and the bioavailability of final active pharmaceutical ingredients (APIs) are all critically dependent on the solubility of the starting materials and intermediates.[2][3] Understanding the solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine in various organic solvents is therefore a foundational requirement for its effective application.
This guide will first deconstruct the molecule's features to predict its solubility based on established chemical principles. It will then provide robust, step-by-step protocols for empirical solubility determination, empowering researchers to generate precise data tailored to their specific laboratory conditions.
Molecular Analysis and Physicochemical Properties
To predict how 4-Chloro-3-(trifluoromethoxy)benzylamine will interact with different solvents, we must first examine its inherent chemical and physical properties. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Table 1: Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | [1][4] |
| Molecular Weight | 225.60 g/mol | [1][4] |
| Appearance | Solid (based on melting point) | [5] |
| Melting Point | 138-141ºC | [5] |
| Boiling Point | 100–104 °C at 12 mmHg | [6] |
| Density | ~1.379 g/mL at 25 °C | [7] |
Structural Contribution to Polarity and Solubility:
-
Benzylamine Group (-CH₂NH₂): The primary amine group is the most significant contributor to the molecule's polarity. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are capable of acting as hydrogen bond donors. The amine group can also act as a hydrogen bond acceptor. This functionality strongly suggests potential solubility in polar, protic solvents.[8] As a basic functional group, it will also readily react with acidic solvents or aqueous acids to form soluble salts.[2]
-
Aromatic Ring (C₆H₃): The benzene ring itself is nonpolar and hydrophobic. This substantial nonpolar region will favor solubility in solvents with aromatic character or low polarity.[9]
-
Chloro Group (-Cl): The chlorine atom is electronegative, inducing a dipole moment and contributing to the overall polarity of the molecule. However, its effect is moderate.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and lipophilic group. The high electronegativity of the fluorine atoms and the oxygen atom makes this group polar, but its bulk and the non-polar nature of the C-F bonds also contribute to van der Waals interactions, which can favor solubility in less polar solvents.
Overall Polarity Assessment: 4-Chloro-3-(trifluoromethoxy)benzylamine is a moderately polar molecule. The polar amine group is somewhat counterbalanced by the nonpolar aromatic ring and the lipophilic trifluoromethoxy group. This amphiphilic nature suggests it will not be soluble at the extremes of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will exhibit good solubility in solvents of intermediate polarity.
Predicted Solubility Profile
Based on the molecular analysis, a predicted solubility profile in common laboratory solvents is presented below. These are predictions intended to guide solvent selection for initial screening experiments.
Table 2: Predicted Qualitative Solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of alcohols. The alkyl portion of the alcohol is compatible with the aromatic ring. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the N-H bonds of the amine. Their overall polarity is well-matched to the moderately polar nature of the solute. DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds.[10] |
| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. However, the solvent's lack of polarity will not effectively solvate the polar amine group. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The large mismatch in polarity between the nonpolar solvent and the polar amine group will prevent significant dissolution. Intermolecular forces between solvent molecules would be stronger than solute-solvent interactions. |
Experimental Determination of Solubility
The following protocols provide systematic approaches to determine both qualitative and quantitative solubility.
Safety Precautions
-
Compound Handling: 4-Chloro-3-(trifluoromethoxy)benzylamine is classified as corrosive and can cause severe skin burns and eye damage.[5][7] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
-
Solvent Handling: All organic solvents should be handled in a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.
Protocol 1: Qualitative "Test Tube" Method
This method provides a rapid assessment of solubility and is useful for initial solvent screening.[12]
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Set of test tubes
-
Graduated pipette or burette
-
Vortex mixer
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, DCM, toluene, hexane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of 4-Chloro-3-(trifluoromethoxy)benzylamine into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.
-
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.
-
Iteration: Continue adding solvent in 0.5 mL increments up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 1 mL of solvent.
-
Sparingly Soluble: The compound requires > 1 mL of solvent to dissolve or dissolves partially.
-
Insoluble: The compound does not visibly dissolve after the addition of 3 mL of solvent.
-
Protocol 2: Quantitative Isothermal Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Scintillation vials or sealed flasks
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Workflow Diagram:
Caption: Workflow for Quantitative Solubility Determination.
Procedure:
-
Preparation: Add an excess amount of 4-Chloro-3-(trifluoromethoxy)benzylamine to a vial containing a precisely known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original concentration in the saturated solution using the following formula:
-
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison.
Table 3: Example of Experimental Solubility Data Presentation
| Organic Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Assessment |
| Methanol | 25 | [Experimental Value] | [e.g., Soluble] |
| Dichloromethane | 25 | [Experimental Value] | [e.g., Soluble] |
| Toluene | 25 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Hexane | 25 | [Experimental Value] | [e.g., Insoluble] |
Conclusion
While published data on the solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine is scarce, a systematic analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar protic and polar aprotic solvents, with decreasing solubility in nonpolar aromatic and aliphatic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently and accurately determine the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation.
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4-Chloro-3-(trifluoromethoxy)benzylamine safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-3-(trifluoromethoxy)benzylamine
Introduction: Acknowledging the Duality of a Potent Building Block
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative increasingly utilized by medicinal chemists and drug development professionals. Its unique structural motifs—a chlorine atom and a trifluoromethoxy group—impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved membrane permeability, and modified binding affinities. The trifluoromethoxy group, in particular, is a valuable bioisostere for other functional groups, offering a way to fine-tune a molecule's lipophilicity and electronic character.[1]
However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a rigorous and well-informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards involved. It is designed for the laboratory professional who not only follows protocols but also understands the scientific principles that make them necessary. Herein, we will dissect the compound's hazard profile, establish field-proven handling and emergency protocols, and provide a logical framework for risk assessment to ensure its safe and effective use in a research and development setting.
Section 1: Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the bedrock of safe handling. The data presented below, aggregated from multiple supplier safety data sheets, provides the critical parameters for 4-Chloro-3-(trifluoromethoxy)benzylamine.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62039-92-3 | [2] |
| Molecular Formula | C₈H₇ClF₃N | [2][3] |
| Molecular Weight | 209.60 g/mol | [2] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |
| Melting Point | 138-141°C | [2] |
| Density | 1.379 g/mL | [2] |
| Flash Point | >110°C | [2] |
GHS Hazard Classification and Causality
4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a hazardous substance. The following table summarizes its GHS classification and provides insight into the chemical reasoning behind each hazard.
| Hazard Class | Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | The amine functional group can be readily absorbed and may interfere with critical biological pathways. Systemic toxicity is a known characteristic of many substituted aromatic amines.[4] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | The basicity of the primary amine group makes the compound corrosive. It can react with water in tissues to form hydroxide ions, leading to saponification of fats and denaturation of proteins, causing chemical burns.[2][5] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | The cornea and conjunctiva are extremely sensitive to corrosive and basic compounds. The mechanism is similar to skin corrosion but can rapidly lead to irreversible damage and blindness due to the eye's delicate structure.[2][6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Benzylamine derivatives can act as haptens, small molecules that can elicit an immune response when bound to a carrier protein in the skin, leading to allergic contact dermatitis upon initial or subsequent exposures.[4] |
Section 2: Risk Assessment and Mitigation Framework
Effective safety management is proactive, not reactive. Before any work with 4-Chloro-3-(trifluoromethoxy)benzylamine begins, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks of the specific experimental procedures, and implementing control measures.
Caption: Risk Assessment and Control Hierarchy Workflow.
Section 3: Standard Operating Procedures (SOPs)
Adherence to well-defined protocols is non-negotiable. The following procedures are designed to be self-validating systems for minimizing exposure.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the task. The corrosive nature of this compound demands robust protection.[7]
-
Hand Protection : Wear chemical-resistant, impervious gloves. Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for transfers of larger quantities.[5]
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times. When there is a risk of splashing, a full face shield must be worn in addition to goggles.[5][8]
-
Skin and Body Protection : A flame-resistant lab coat is required. For tasks with a higher risk of splashing, such as large-scale reactions or transfers, a chemical-resistant apron and closed-toe shoes are necessary.[4][5]
-
Respiratory Protection : All work must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]
Routine Handling and Dispensing Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Pre-weighing : If possible, tare the receiving vessel on a balance outside the fume hood.
-
Dispensing : Perform all transfers and weighing operations within the chemical fume hood.[9] Keep the container of 4-Chloro-3-(trifluoromethoxy)benzylamine tightly closed when not in use.
-
Technique : Use a clean spatula or pipette for transfers. Avoid generating dust or aerosols.[4] When dissolving, add the compound slowly to the solvent.
-
Post-Handling : After handling, decontaminate the spatula and any affected surfaces. Remove gloves using the proper technique (without touching the outside with bare hands) and dispose of them in the designated hazardous waste container.
-
Hand Washing : Wash hands and face thoroughly with soap and water after completing the work and before leaving the laboratory.[5]
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][8] The storage area should be secured and accessible only to authorized personnel.[4]
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and acid chlorides.[6][8][10] Contact with these substances can lead to vigorous or explosive reactions.
-
Ignition Sources : Store away from heat, sparks, and open flames.[2][8]
Section 4: Emergency Response Protocols
Even with meticulous planning, accidents can occur. Rapid and correct response is crucial to mitigating harm.
First-Aid Measures
Immediate action is paramount. The goal is to minimize contact time and seek professional medical help without delay.
| Exposure Route | Symptoms | First-Aid Procedure |
| Inhalation | Respiratory irritation, coughing, shortness of breath. | 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Immediately call a POISON CENTER or doctor.[5][6] |
| Skin Contact | Redness, pain, severe chemical burns, potential necrosis.[8] | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] 2. Do not attempt to neutralize. 3. Seek immediate medical attention.[6][8] |
| Eye Contact | Severe irritation, pain, redness, potential for irreversible eye damage or blindness.[6][8] | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][8] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[6] 3. Seek immediate medical attention, preferably from an ophthalmologist. |
| Ingestion | Burns to the mouth, throat, and stomach; pain, nausea, vomiting.[8] | 1. Do NOT induce vomiting , as this can cause further damage to the esophagus.[6][8] 2. Rinse the mouth thoroughly with water.[4] 3. If the person is conscious and able to swallow, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[8] 4. Get emergency medical help immediately.[4] |
Accidental Release (Spill) Response Protocol
A spill of 4-Chloro-3-(trifluoromethoxy)benzylamine must be treated as a serious incident.
Caption: Logical workflow for spill response.
Detailed Spill Cleanup Steps (Small, Contained Spill):
-
Containment : If safe to do so, prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or earth.[8]
-
Absorption : Gently cover and absorb the spill with the inert material. Avoid creating dust or splashes.
-
Collection : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8][11]
-
Decontamination : Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal : Dispose of all contaminated materials (absorbent, gloves, cleaning supplies) in accordance with all federal, state, and local regulations.[4][8]
Section 5: Waste Disposal
All waste containing 4-Chloro-3-(trifluoromethoxy)benzylamine, whether it is the pure compound, contaminated materials, or reaction mixtures, must be treated as hazardous waste.
-
Containers : Use designated, properly labeled, and sealed containers for hazardous chemical waste.
-
Segregation : Do not mix this waste with incompatible materials.
-
Disposal : The final disposal of the waste must be handled by a licensed environmental management company or the institution's Environmental Health & Safety (EH&S) department.[4] Do not pour down the drain.[11]
Conclusion
4-Chloro-3-(trifluoromethoxy)benzylamine is a powerful tool in the arsenal of chemical synthesis, but its utility is matched by its potential hazards. By embracing a culture of safety grounded in a deep understanding of its chemical properties, researchers can mitigate risks effectively. The protocols and frameworks outlined in this guide are designed to empower scientists to handle this compound with the confidence and respect it requires, ensuring that innovation in the laboratory does not come at the cost of personal safety or environmental health.
References
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethylthio)benzylamine.
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Potential biological activities of 4-Chloro-3-(trifluoromethoxy)benzylamine
An In-depth Technical Guide to the Potential Biological Activities of 4-Chloro-3-(trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethoxy)benzylamine is a halogenated aromatic amine of increasing interest within the medicinal chemistry landscape. The unique physicochemical properties conferred by the trifluoromethoxy (OCF3) and chloro (Cl) substituents on the benzylamine scaffold suggest a high potential for diverse biological activities. The OCF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2][3] This technical guide provides a comprehensive exploration of the potential biological activities of 4-Chloro-3-(trifluoromethoxy)benzylamine, rooted in its structural attributes. We present hypothesized mechanisms of action and detailed, field-proven experimental workflows for their validation. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this compound and its derivatives in the context of drug discovery and development.
Introduction: The Chemical and Pharmacological Rationale
The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile. In 4-Chloro-3-(trifluoromethoxy)benzylamine, two key substitutions—a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position—are poised to significantly influence its biological interactions.
The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and is increasingly utilized in drug design to enhance key properties such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group resistant to oxidative metabolism.[2]
-
Lipophilicity: The OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electron distribution of the aromatic ring, potentially leading to enhanced binding interactions with biological targets.[2]
The chlorine atom further contributes to the electronic landscape of the molecule and can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in ligand-receptor binding.
Given these structural features, we will now explore the most promising avenues for the biological activity of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Hypothesized Biological Activities and Investigational Workflows
Based on the structural characteristics of 4-Chloro-3-(trifluoromethoxy)benzylamine, we propose several potential biological activities. For each hypothesis, a detailed experimental workflow is provided to guide researchers in their validation efforts.
Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Benzylamine derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters like dopamine and serotonin.[4] The introduction of a trifluoromethyl group on the benzylamine scaffold has been shown to transform the molecule from a substrate into a potential inhibitor.[4] The trifluoromethoxy group in 4-Chloro-3-(trifluoromethoxy)benzylamine is expected to confer similar, if not enhanced, inhibitory properties due to its strong electron-withdrawing nature and steric bulk, which could favor binding to the active site of MAO enzymes.
Experimental Workflow: In Vitro MAO Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potential of 4-Chloro-3-(trifluoromethoxy)benzylamine against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound: 4-Chloro-3-(trifluoromethoxy)benzylamine
-
Reference inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, HRP, and the MAO substrate.
-
Inhibitor Incubation: Add the test compound or reference inhibitor to the appropriate wells. Include a control group with DMSO only.
-
Enzyme Addition: Initiate the reaction by adding MAO-A or MAO-B to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission of 530/590 nm for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 4-Chloro-3-(trifluoromethoxy)benzylamine | Experimental | Experimental |
| Clorgyline | Reference | - |
| Pargyline | - | Reference |
Visualizing the MAO Inhibition Workflow:
Workflow for in vitro MAO inhibition assay.
Interaction with Voltage-Gated Sodium Channels (VGSCs)
Scientific Rationale: The trifluoromethoxy group is present in the FDA-approved drug riluzole, which is used to treat amyotrophic lateral sclerosis (ALS) and is known to modulate voltage-gated sodium channels.[2] The combination of a trifluoromethoxy group and a halogen on an aromatic ring is a common feature in several neurologically active compounds. It is plausible that 4-Chloro-3-(trifluoromethoxy)benzylamine could exhibit activity at VGSCs, potentially acting as a blocker or modulator.
Experimental Workflow: Patch-Clamp Electrophysiology on a Neuronal Cell Line
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the effect of 4-Chloro-3-(trifluoromethoxy)benzylamine on VGSC currents in a suitable neuronal cell line (e.g., SH-SY5Y or ND7/23).
Materials:
-
Neuronal cell line expressing VGSCs
-
Cell culture reagents
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Test compound: 4-Chloro-3-(trifluoromethoxy)benzylamine
-
Reference VGSC blocker (e.g., Tetrodotoxin)
Protocol:
-
Cell Culture: Culture the neuronal cells to an appropriate confluency for patch-clamp experiments.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
-
Patching: Establish a whole-cell patch-clamp configuration on a single cell.
-
Baseline Recording: Record baseline sodium currents by applying a voltage-step protocol (e.g., from a holding potential of -80 mV to a series of depolarizing steps).
-
Compound Application: Perfuse the cell with the external solution containing a known concentration of 4-Chloro-3-(trifluoromethoxy)benzylamine.
-
Post-Compound Recording: After a brief incubation period, record the sodium currents again using the same voltage-step protocol.
-
Washout: Perfuse the cell with the control external solution to observe any reversal of the effect.
-
Data Analysis: Measure the peak sodium current amplitude before and after compound application. Calculate the percentage of inhibition. Construct a dose-response curve to determine the IC50 if multiple concentrations are tested.
Data Presentation:
| Concentration of Test Compound | Peak Sodium Current (pA) | % Inhibition |
| Baseline | Experimental | 0% |
| 1 µM | Experimental | Calculated |
| 10 µM | Experimental | Calculated |
| 100 µM | Experimental | Calculated |
Visualizing the Electrophysiology Workflow:
Workflow for patch-clamp electrophysiology.
Structure-Activity Relationship (SAR) Considerations
The exploration of 4-Chloro-3-(trifluoromethoxy)benzylamine serves as a starting point for broader structure-activity relationship (SAR) studies.[5][6] Systematic modifications of this scaffold can provide valuable insights into the molecular determinants of its biological activity.
Key areas for SAR exploration include:
-
Positional Isomers: Investigating the biological activity of isomers where the chloro and trifluoromethoxy groups are at different positions on the phenyl ring.
-
Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) to probe the role of halogen bonding and electronics.
-
Amine Substitution: Derivatization of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly modulate potency and selectivity.[1]
Conclusion
4-Chloro-3-(trifluoromethoxy)benzylamine is a molecule with significant, yet largely unexplored, potential in drug discovery. Its unique combination of a benzylamine core with electron-withdrawing and lipophilic substituents makes it a prime candidate for interaction with a variety of biological targets, most notably monoamine oxidases and ion channels. The experimental workflows detailed in this guide provide a robust framework for elucidating the biological activities of this compound and paving the way for the development of novel therapeutic agents. The principles of strategic molecular modification and rigorous biological evaluation will be paramount in unlocking the full potential of this promising chemical entity.
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubChem. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link]
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PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-(Trifluoromethoxy)benzylamine. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzylamine hydroiodide. Retrieved from [Link]
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PubMed. (2008). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzyl chloride. Retrieved from [Link]
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PubMed. (1968). An analysis of the structure-activity relationship in the adrenergic blocking activity of the beta-haloalkylamines. Retrieved from [Link]
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PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
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A Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine: A Versatile Building Block in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. "Building blocks" are strategically designed molecules that contain key functional groups and structural motifs, allowing for their reliable incorporation into more complex structures. 4-Chloro-3-(trifluoromethoxy)benzylamine has emerged as a particularly valuable building block, distinguished by its unique combination of a reactive primary amine and a strategically halogenated aromatic ring.
The presence of the trifluoromethoxy (-OCF3) group is of particular significance. This moiety is a highly sought-after functional group in drug discovery as it can profoundly and beneficially modulate a molecule's physicochemical properties.[1][2] It is strongly electron-withdrawing, highly lipophilic, and can enhance metabolic stability and binding affinity by acting as a bioisostere for other groups.[1][2] The additional chloro substituent further refines electronic properties and provides another vector for potential molecular interactions. This guide provides an in-depth examination of the synthesis, properties, and core applications of 4-Chloro-3-(trifluoromethoxy)benzylamine for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
A thorough understanding of a building block's physical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClF₃NO | |
| Molecular Weight | 225.60 g/mol | |
| CAS Number | 916210-69-0 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 100–104 °C at 12 mmHg | [1] |
| Density | 1.373 g/cm³ at 25 °C | [1] |
| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | |
| SMILES | NCc1cc(OC(F)(F)F)c(Cl)cc1 | N/A |
Synthesis of the Building Block
The most prevalent and industrially viable method for preparing 4-Chloro-3-(trifluoromethoxy)benzylamine is the reductive amination of its corresponding aldehyde, 4-Chloro-3-(trifluoromethoxy)benzaldehyde.[1] This process is efficient and can be adapted for both laboratory and large-scale production.
The reaction proceeds via a two-step, one-pot sequence. First, the aldehyde reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is often scale-dependent, with sodium borohydride (NaBH₄) being common for lab-scale synthesis and catalytic hydrogenation (H₂ over a palladium catalyst) preferred for industrial applications due to cost-effectiveness and higher throughput.[1]
Typical Reaction Parameters for Synthesis:
| Parameter | Typical Value/Range | Rationale |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Commercially available precursor. |
| Amine Source | Ammonia or Ammonium Salt | Provides the nitrogen atom for the amine. |
| Reducing Agent | NaBH₄ or H₂ with Pd catalyst | NaBH₄ is convenient for lab scale; H₂/Pd is economical for industrial scale.[1] |
| Solvent | Ethanol, Methanol | Polar protic solvents that solubilize reactants and are compatible with the reducing agents.[1] |
| Temperature | 10–40 °C | Moderate temperatures balance reaction rate while minimizing side product formation.[1] |
Core Synthetic Applications
The primary amine functionality of 4-Chloro-3-(trifluoromethoxy)benzylamine is a versatile handle for a variety of crucial synthetic transformations.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking molecular fragments to build drug candidates.[4] 4-Chloro-3-(trifluoromethoxy)benzylamine serves as an excellent nucleophilic partner in these coupling reactions.
Mechanistic Principle: The reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the benzylamine's nitrogen atom. A wide array of coupling agents can be used to facilitate this transformation, such as carbodiimides (e.g., EDC) often in the presence of an additive (e.g., HOBt), or by converting the carboxylic acid to a more reactive species like an acyl fluoride.[4][5]
Protocol: General Procedure for Amide Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as EDC·HCl (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would quench the reaction.
-
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated intermediate.[6]
-
Amine Addition: Add 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).[6]
-
Causality: The base is required to neutralize the acidic byproducts of the coupling reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid it competing with the desired benzylamine nucleophile.
-
-
Reaction: Continue stirring at room temperature overnight, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][7]
N-Alkylation via Reductive Amination
To further elaborate the structure, the primary amine of the building block can be converted into a secondary or tertiary amine through a second reductive amination reaction with a different aldehyde or ketone.[8][9] This is a powerful method for introducing additional diversity to the molecular scaffold.
Mechanistic Principle: The benzylamine first reacts with a carbonyl compound (aldehyde or ketone) in the presence of a mild acid catalyst to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the corresponding N-alkylated amine.[8][10]
Protocol: General Procedure for N-Alkylation
-
Initial Mixing: In a round-bottom flask, dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloromethane.[10]
-
Iminium Formation: Add a few drops of a weak acid, such as acetic acid, to catalyze the formation of the iminium ion intermediate.[10] Stir for 30-60 minutes at room temperature.
-
Causality: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
-
Reduction: Add a mild and selective reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Causality: A mild agent like STAB is crucial because it will readily reduce the iminium ion but is not reactive enough to reduce the starting aldehyde or ketone.[9] This selectivity prevents the formation of unwanted alcohol byproducts and allows the reaction to be performed in a single pot.
-
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.[10]
Safety and Handling
4-Chloro-3-(trifluoromethoxy)benzylamine is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[1]
-
Hazard Classifications: Classified as a skin, eye, and respiratory irritant.[1]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place away from ignition sources. The reported flash point is >110 °C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound is classified as WGK 3, indicating it is highly hazardous to water.[1]
Conclusion
4-Chloro-3-(trifluoromethoxy)benzylamine stands out as a highly functional and strategic building block for synthetic chemistry. Its primary amine handle provides a reliable entry point for fundamental transformations like amide bond formation and N-alkylation. Simultaneously, its substituted aromatic ring, featuring both chloro and trifluoromethoxy groups, introduces physicochemical properties that are highly desirable in the design of modern pharmaceuticals and agrochemicals.[1][2] The straightforward synthesis of the building block itself, combined with its versatile reactivity, ensures its continued and expanding role in the development of novel and complex molecules.
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O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem. (URL: [Link])
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4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem. (URL: [Link])
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - RSC Publishing.
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Reductive Amination - YouTube. (URL: [Link])
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Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. (URL: [Link])
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Direct Asymmetric Reductive Amination of α-Keto Acetals - The Royal Society of Chemistry. (URL: [Link])
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Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC - NIH. (URL: [Link])
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])
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22.4e Synthesis of Amines Reductive Amination - YouTube. (URL: [Link])
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A Comprehensive Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine: Synthesis, Applications, and Experimental Protocols
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical intermediates, 4-Chloro-3-(trifluoromethoxy)benzylamine has emerged as a particularly valuable building block. Its unique trifunctional substitution pattern—a chloro group, a trifluoromethoxy moiety, and a primary benzylamine—offers a versatile platform for the synthesis of complex, biologically active molecules.
The trifluoromethoxy (-OCF₃) group is of particular significance. It is a lipophilic electron-withdrawing group that can substantially enhance a molecule's metabolic stability, improve its membrane permeability, and increase its binding affinity to biological targets.[1][2][3] The chloro substituent further modulates the electronic properties of the aromatic ring and provides an additional vector for potential molecular interactions. The primary amine of the benzylamine group serves as a key reactive handle for a multitude of chemical transformations, most notably amide bond formation and reductive amination, which are fundamental reactions in the construction of pharmaceutical candidates.[4]
This technical guide provides an in-depth exploration of 4-Chloro-3-(trifluoromethoxy)benzylamine, covering its synthesis, chemical properties, and diverse applications in medicinal chemistry. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzylamine is essential for its effective use in synthesis and for the interpretation of experimental results. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 916210-69-0 | [5] |
| Molecular Formula | C₈H₇ClF₃NO | |
| Molecular Weight | 225.6 g/mol | |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | |
| Synonyms | [4-chloro-3-(trifluoromethoxy)phenyl]methanamine |
Synthesis and Chemical Reactivity
The primary route for the preparation of 4-Chloro-3-(trifluoromethoxy)benzylamine is through the reductive amination of its corresponding aldehyde, 4-chloro-3-(trifluoromethoxy)benzaldehyde. This method is favored for its high yield and selectivity.[5] Alternative, though less common, synthetic strategies may involve multi-step processes such as nitration followed by reduction, which often require harsher conditions and raise environmental concerns.[5]
Logical Workflow for Synthesis
The synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine from its corresponding benzaldehyde via reductive amination follows a clear and logical progression. The aldehyde first reacts with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.
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An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Importance of Fluorinated Motifs in Modern Medicinal Chemistry
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 916210-69-0 | [6] |
| Molecular Formula | C₈H₇ClF₃NO | [6] |
| Molecular Weight | 225.59 g/mol | [6] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not definitively reported | |
| Solubility | Expected to be soluble in common organic solvents | |
| IUPAC Name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanamine | [6] |
Spectroscopic Characterization:
The structural confirmation of 4-Chloro-3-(trifluoromethoxy)benzylamine relies on a combination of standard spectroscopic techniques. While a dedicated public repository of its spectra is not available, the expected spectral features can be inferred from the analysis of analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂NH₂) as a singlet, and a complex splitting pattern for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the eight carbon atoms, with the carbon attached to the trifluoromethoxy group and the benzylic carbon being readily identifiable.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the CH₂ group, and strong C-F and C-O stretching vibrations.[7]
Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine: A Mechanistic Perspective
While the exact historical first synthesis is not documented, the preparation of 4-Chloro-3-(trifluoromethoxy)benzylamine can be logically approached through established synthetic methodologies for substituted benzylamines and trifluoromethoxylated aromatic compounds.[8][9] A common and efficient strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Synthetic Pathway via Reductive Amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
This approach is a versatile and widely used method for the synthesis of primary amines.[10]
Caption: Reductive amination workflow for the synthesis of the target compound.
Experimental Protocol:
-
Imine Formation: To a solution of 4-chloro-3-(trifluoromethoxy)benzaldehyde in a suitable solvent (e.g., methanol, ethanol), an excess of ammonia (or a source of ammonia like ammonium acetate) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) can be employed.[11]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 4-chloro-3-(trifluoromethoxy)benzylamine.
Causality in Experimental Choices:
-
Choice of Solvent: Alcohols like methanol or ethanol are often chosen for their ability to dissolve both the aldehyde and the ammonia source, as well as their compatibility with common reducing agents.
-
Excess Ammonia: Using an excess of ammonia drives the equilibrium towards the formation of the imine, maximizing the yield of the desired product.
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for imines. Catalytic hydrogenation is a cleaner method, avoiding the generation of inorganic byproducts, but may require specialized equipment.
Applications in Drug Discovery and Medicinal Chemistry
4-Chloro-3-(trifluoromethoxy)benzylamine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6] The presence of the chloro and trifluoromethoxy substituents on the aromatic ring provides a unique combination of steric and electronic properties that can be exploited in the design of enzyme inhibitors and receptor ligands.
The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
N-alkylation and N-arylation: Introduction of further substituents on the nitrogen atom.
These reactions allow for the incorporation of the 4-chloro-3-(trifluoromethoxy)benzyl moiety into a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of this compound have been investigated for their potential as antimycobacterial agents.[12]
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Methodological & Application
Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine from 4-chloro-3-(trifluoromethoxy)benzaldehyde
Introduction: The Significance of a Fluorinated Benzylamine Building Block
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's pharmacological profile. The trifluoromethoxy group (-OCF₃), in particular, is of high interest due to its ability to modulate lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-(trifluoromethoxy)benzylamine is a key building block that embodies these desirable characteristics, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis of this important compound from its corresponding aldehyde, 4-chloro-3-(trifluoromethoxy)benzaldehyde, with a focus on practical and scalable reductive amination methodologies.
The Chemistry of Transformation: Reductive Amination
The conversion of an aldehyde to a primary amine is most commonly and efficiently achieved through reductive amination.[1] This one-pot reaction proceeds via two key steps: the formation of an intermediate imine from the reaction of the aldehyde with an amine source (in this case, ammonia), followed by the in situ reduction of the imine to the desired amine.
The general mechanism can be visualized as follows:
-
Imine Formation: The carbonyl carbon of the aldehyde is attacked by the nucleophilic nitrogen of ammonia, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a protonated imine (iminium ion).
-
Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the primary amine.
The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, minimizing side reactions such as the reduction of the starting aldehyde to the corresponding alcohol or the over-alkylation of the product amine.
Synthetic Methodologies: A Comparative Analysis
Two primary methods have proven to be robust and scalable for the reductive amination of 4-chloro-3-(trifluoromethoxy)benzaldehyde: catalytic hydrogenation and borohydride-mediated reduction.
Method 1: Catalytic Hydrogenation
This "green" and atom-economical approach utilizes hydrogen gas as the reductant in the presence of a metal catalyst.[2] It is a widely used industrial method due to its cost-effectiveness and the generation of water as the only byproduct.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. Other options include platinum on carbon (Pt/C) or Raney nickel.[2] The choice of catalyst can influence reaction efficiency and selectivity.
-
Ammonia Source: Aqueous ammonia is a convenient and readily available source of ammonia. A high concentration is often used to drive the imine formation equilibrium and minimize the formation of secondary amines through over-alkylation.
-
Solvent: Protic solvents like methanol or ethanol are typically used to dissolve the reactants and facilitate the reaction.
-
Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure and temperature to ensure a reasonable reaction rate. These parameters need to be carefully optimized for each specific substrate.
Method 2: Sodium Borohydride Reduction
For laboratory-scale synthesis, sodium borohydride (NaBH₄) offers a milder and more convenient alternative to catalytic hydrogenation, as it does not require specialized high-pressure equipment.[1]
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is a cost-effective and selective reducing agent that readily reduces imines in the presence of aldehydes, although some reduction of the aldehyde can occur.[1] To circumvent this, a two-step, one-pot approach is often favored where the imine is allowed to form before the addition of the reducing agent.
-
Ammonia Source: Similar to catalytic hydrogenation, a source of ammonia is required for imine formation. This can be aqueous ammonia or a solution of ammonia in an organic solvent.
-
Solvent: Methanol is a common solvent for sodium borohydride reductions as it is a good solvent for both the reactants and the reducing agent.
-
Temperature: The reaction is typically carried out at room temperature, making it an energy-efficient process.
Data Presentation: A Comparative Overview of Synthetic Routes
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Sodium Borohydride Reduction |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride (NaBH₄) |
| Catalyst/Reagent | Pd/C, Pt/C, or Raney Ni | - |
| Ammonia Source | Aqueous Ammonia | Aqueous Ammonia or NH₃ in Methanol |
| Solvent | Methanol or Ethanol | Methanol |
| Temperature | Elevated (e.g., 80°C) | Room Temperature |
| Pressure | Elevated (e.g., 2 MPa) | Atmospheric |
| Key Advantages | High atom economy, "green" | Mild conditions, no special equipment |
| Potential Challenges | Requires high-pressure equipment | Potential for aldehyde reduction |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde and the resulting amine are irritants. Avoid contact with skin and eyes.
-
Hydrogen gas is flammable and explosive. Handle with extreme caution.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.
Protocol 1: Synthesis via Catalytic Hydrogenation
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Aqueous Ammonia (28-30%)
-
Methanol
-
Hydrogen Gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, combine 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq), 10% Pd/C (5 mol%), and methanol.
-
Add aqueous ammonia (10-20 eq).
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain these conditions for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-chloro-3-(trifluoromethoxy)benzylamine.
Protocol 2: Synthesis via Sodium Borohydride Reduction
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Ammonia in Methanol (7N solution) or Aqueous Ammonia (28-30%)
-
Methanol
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonia in methanol (10-20 eq) or aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the formation of the imine by TLC or GC-MS.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the imine is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Conclusion: Enabling Access to a Key Synthetic Intermediate
The synthesis of 4-chloro-3-(trifluoromethoxy)benzylamine from its corresponding aldehyde via reductive amination is a robust and versatile transformation. Both catalytic hydrogenation and sodium borohydride reduction offer effective and scalable routes to this valuable building block. The choice of methodology will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this key intermediate, paving the way for the discovery and development of novel chemical entities with enhanced pharmacological properties.
References
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Application Notes and Protocols for the Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-3-(trifluoromethoxy)benzylamine
4-Chloro-3-(trifluoromethoxy)benzylamine is a key structural motif and a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The presence of both a chloro and a trifluoromethoxy substituent on the aromatic ring imparts unique physicochemical properties to molecules containing this fragment. The trifluoromethoxy group (OCF₃) is a bioisostere of a methoxy group but with significantly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1] The chlorine atom further modulates the electronic and steric profile of the molecule.
This guide provides an in-depth exploration of reductive amination as a primary and efficient method for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine from its corresponding aldehyde. We will delve into the mechanistic underpinnings of this transformation and present detailed, field-proven protocols using different hydride-based reducing agents.
The Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, offering a direct and controlled route to primary, secondary, and tertiary amines.[2][3] The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its in-situ reduction.[2][4]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-chloro-3-(trifluoromethoxy)benzaldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine). Under weakly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is more susceptible to reduction.[2][3] The electron-withdrawing nature of the trifluoromethoxy and chloro groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack.
-
Reduction: A suitable reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the target primary amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not significantly reduce the starting aldehyde.
Caption: General mechanism of reductive amination.
Recommended Reductive Amination Protocols
The following protocols are designed to provide researchers with reliable methods for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine. The choice between the two protocols may depend on the desired reaction scale, available reagents, and safety considerations.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for one-pot reductive aminations.[5][6][7][8] Its steric bulk and electron-withdrawing acetate groups render it less reactive towards aldehydes and ketones, allowing for the preferential reduction of the in-situ formed iminium ion.[7][8] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 34328-46-6 | 224.56 | 2.25 g | 1.0 |
| Ammonia (7 N solution in Methanol) | 7664-41-7 | 17.03 | ~14.3 mL | ~10.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 3.18 g | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-(trifluoromethoxy)benzaldehyde (2.25 g, 10 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (100 mL). To this solution, add the 7 N solution of ammonia in methanol (14.3 mL, 100 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-Chloro-3-(trifluoromethoxy)benzylamine.
-
Caption: Workflow for Protocol 1.
Protocol 2: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)
Sodium borohydride (NaBH₄) is a more powerful reducing agent than STAB and can reduce both aldehydes and imines.[9] Therefore, a two-step, one-pot approach is often employed where the imine is allowed to form before the addition of the reducing agent.[7] This method is cost-effective but requires careful control to minimize the reduction of the starting aldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 34328-46-6 | 224.56 | 2.25 g | 1.0 |
| Ammonia (7 N solution in Methanol) | 7664-41-7 | 17.03 | ~14.3 mL | ~10.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.57 g | 1.5 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| 3 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |
| Diethyl Ether or Ethyl Acetate | 60-29-7 | 74.12 | As needed for extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Experimental Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve 4-Chloro-3-(trifluoromethoxy)benzaldehyde (2.25 g, 10 mmol) in methanol (100 mL).
-
Add the 7 N solution of ammonia in methanol (14.3 mL, 100 mmol) and stir the mixture at room temperature for 2-3 hours to ensure complete formation of the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (50 mL) to the residue and acidify to pH ~2 with 1 M HCl.
-
Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted aldehyde and alcohol byproduct.
-
Basify the aqueous layer to pH > 10 with 3 M NaOH.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude amine by vacuum distillation.
-
Product Characterization
The identity and purity of the synthesized 4-Chloro-3-(trifluoromethoxy)benzylamine should be confirmed by standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 225.03) and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals for the aromatic protons (multiplets), the benzylic CH₂ group (a singlet), and the NH₂ protons (a broad singlet).
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
-
Safety and Handling
4-Chloro-3-(trifluoromethoxy)benzylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is expected to be an irritant and potentially toxic. All manipulations should be carried out in a well-ventilated fume hood.
References
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]
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Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
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Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. Available at: [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]
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The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available at: [Link]
-
The Gabriel Synthesis of Benzylamine. ResearchGate. Available at: [Link]
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The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. SciSpace. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
3.3.3: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate in Diethyl Ether. Journal of the Iranian Chemical Society. Available at: [Link]
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The Strategic Application of 4-Chloro-3-(trifluoromethoxy)benzylamine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Imperative for Chemical Diversity in Modern Drug Discovery
In the landscape of contemporary drug discovery, the rapid generation of diverse and structurally complex small molecule libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling medicinal chemists to systematically explore vast chemical spaces and accelerate the identification of novel therapeutic candidates. The judicious selection of building blocks is critical to the success of these endeavors. An ideal building block should not only possess versatile reactivity but also introduce physicochemical properties known to enhance pharmacological profiles. 4-Chloro-3-(trifluoromethoxy)benzylamine is a prime exemplar of such a strategic building block, offering a unique combination of substituents that can profoundly influence the biological activity and drug-like properties of the resulting compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-3-(trifluoromethoxy)benzylamine in parallel synthesis workflows. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the construction of amide and secondary amine libraries, and discuss the practical considerations for reaction optimization and product purification in a high-throughput format.
The Strategic Advantage of the 4-Chloro and 3-(Trifluoromethoxy) Motifs
The substitution pattern of 4-Chloro-3-(trifluoromethoxy)benzylamine is not arbitrary; it is a deliberate design to imbue resulting molecules with desirable pharmacological characteristics.
-
The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool for modulating key molecular properties. It is highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[1][2] The strong carbon-fluorine bonds in the -OCF₃ group also render it highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][3] This increased metabolic stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
The Chloro (-Cl) Substituent: The presence of a chlorine atom can have a profound impact on a compound's potency and overall pharmacokinetic profile, an observation sometimes referred to as the "magic chloro" effect.[4][5] Chlorine's electronegativity and size allow it to act as a bioisostere for other groups and to form specific halogen bonds with biological targets, potentially leading to significant improvements in binding affinity.[4][6] Its presence can also influence the molecule's conformation and electronic distribution, further enhancing interactions with target proteins.
By incorporating 4-Chloro-3-(trifluoromethoxy)benzylamine into a compound library, researchers are systematically introducing a combination of substituents that are known to favorably impact lipophilicity, metabolic stability, and target affinity, thereby increasing the probability of identifying high-quality lead compounds.
Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClF₃NO | [7] |
| Molecular Weight | 225.60 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 100-104 °C at 12 mmHg | [8] |
| Density | 1.373 g/cm³ at 25 °C | [8] |
| CAS Number | 916210-69-0 | [8] |
Application Protocol 1: Parallel Synthesis of an Amide Library
Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The following protocol details a robust method for the parallel synthesis of an N-benzylated amide library in a 96-well plate format using 4-Chloro-3-(trifluoromethoxy)benzylamine.
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole): This combination is a highly efficient and widely used coupling system that minimizes racemization for chiral carboxylic acids.[9][10] HATU activates the carboxylic acid, forming a highly reactive HOBt ester in situ, which then readily reacts with the amine.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and the protonated amine, driving the reaction to completion.
-
DMF (Dimethylformamide): A polar aprotic solvent that is excellent for solubilizing a wide range of reactants and reagents.
Experimental Workflow Diagram:
Caption: Workflow for parallel reductive amination.
Detailed Protocol (96-Well Plate Format):
Materials:
-
96-well polypropylene deep-well plates (2 mL volume)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate sealer
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
A diverse set of aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in DCE.
-
Prepare 0.2 M stock solutions of each aldehyde in DCE in a separate 96-well plate or individual vials.
-
-
Reaction Setup:
-
To each well of a 96-well deep-well plate, add 100 µL of the respective 0.2 M aldehyde stock solution (20 µmol, 1.0 eq).
-
Add 100 µL of the 0.2 M 4-Chloro-3-(trifluoromethoxy)benzylamine stock solution (20 µmol, 1.0 eq) to each well.
-
Allow the mixture to stand at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (25 µmol, 1.25 eq) to each well. This can be done using a solid dispensing system or by adding a slurry in DCE.
-
-
Reaction:
-
Seal the 96-well plate securely.
-
Place the plate on a shaker and agitate at room temperature for 16 hours.
-
-
Workup and Purification:
-
Carefully quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Extract the products with dichloromethane (2 x 500 µL).
-
Combine the organic layers in a new 96-well plate and evaporate the solvent.
-
Re-dissolve the crude products in a suitable solvent for high-throughput purification by preparative HPLC/MS.
-
-
Analysis:
-
Analyze the purified compounds by LC-MS to confirm identity and purity.
-
For selected compounds, obtain ¹H NMR spectra for full characterization.
-
Conclusion: A Versatile Scaffold for Modern Drug Discovery
4-Chloro-3-(trifluoromethoxy)benzylamine represents a highly valuable and strategically designed building block for parallel synthesis in drug discovery. Its unique combination of a reactive primary amine handle with pharmacologically relevant chloro and trifluoromethoxy substituents provides a powerful tool for generating diverse chemical libraries with enhanced potential for biological activity. The detailed protocols provided herein offer a practical starting point for researchers to efficiently incorporate this versatile building block into their high-throughput synthesis workflows, ultimately accelerating the path toward the discovery of new and effective therapeutics.
References
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Gill, A., & Wildman, H. G. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5139–5158. [Link]
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Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Medicinal Chemistry, 14(12), 2471-2484. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Application Notes and Protocols: 4-Chloro-3-(trifluoromethoxy)benzylamine as a Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance the pharmacological properties of bioactive molecules.[1][2][3] This functional group can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] 4-Chloro-3-(trifluoromethoxy)benzylamine emerges as a highly valuable and versatile building block, providing a synthetically accessible entry point to a diverse range of complex molecules destined for pharmaceutical development.
The presence of the trifluoromethoxy group often leads to improved bioavailability and a more favorable pharmacokinetic profile.[3][4] This is attributed to its high lipophilicity, which facilitates passage through biological membranes, and its exceptional stability towards metabolic degradation. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the pKa of nearby functionalities and influence non-covalent interactions within protein binding pockets, potentially leading to enhanced potency and selectivity.[1][4] This guide provides an in-depth exploration of 4-chloro-3-(trifluoromethoxy)benzylamine as a precursor, detailing its synthesis and application in the preparation of key pharmaceutical intermediates, supported by field-proven insights and detailed experimental protocols.
Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective handling, storage, and application in subsequent reactions. The key properties of 4-chloro-3-(trifluoromethoxy)benzylamine are summarized below.
| Property | Value |
| Molecular Formula | C8H7ClF3NO |
| Molecular Weight | 225.6 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 100-104 °C at 12 mmHg |
| Density | 1.373 g/cm³ at 25 °C |
| CAS Number | 916210-69-0 |
Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine: A Step-by-Step Protocol
The most direct and widely employed method for the synthesis of 4-chloro-3-(trifluoromethoxy)benzylamine is the reductive amination of its corresponding aldehyde, 4-chloro-3-(trifluoromethoxy)benzaldehyde. This one-pot reaction is efficient and amenable to both laboratory and industrial scales.
Diagram of the Synthetic Workflow
Sources
The Strategic Application of 4-Chloro-3-(trifluoromethoxy)benzylamine in the Agrochemical Discovery Pipeline: A Technical Guide
Introduction: Unlocking New Potential in Crop Protection
In the relentless pursuit of novel agrochemicals to safeguard global food production, the strategic incorporation of fluorinated moieties has become a cornerstone of modern synthetic chemistry. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance the metabolic stability, lipophilicity, and target-binding affinity of bioactive molecules.[1][2] 4-Chloro-3-(trifluoromethoxy)benzylamine emerges as a pivotal building block in this context, offering a unique combination of a reactive benzylamine functional group with the advantageous physicochemical properties imparted by the chloro and trifluoromethoxy substituents.[3][4] This technical guide provides a comprehensive overview of the application of 4-Chloro-3-(trifluoromethoxy)benzylamine in agrochemical research, presenting detailed protocols for the synthesis of derivative libraries and their subsequent screening for insecticidal, herbicidal, and fungicidal activities.
The rationale behind utilizing this specific benzylamine derivative lies in the proven success of trifluoromethoxy-containing agrochemicals.[1] For instance, the insecticide novaluron, a benzoylurea derivative, features a trifluoromethoxylated aniline moiety and functions by disrupting chitin synthesis in insects.[5] This precedent underscores the potential of 4-Chloro-3-(trifluoromethoxy)benzylamine as a scaffold for the development of next-generation pesticides with enhanced efficacy and potentially novel modes of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.
Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in a research and development setting.
| Property | Value | Reference |
| CAS Number | 916210-69-0 | [6] |
| Molecular Formula | C₈H₇ClF₃NO | [6] |
| Molecular Weight | 225.60 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 100-104 °C @ 12 mmHg | [7] |
| Density | ~1.4 g/cm³ | [7] |
Synthesis of a Focused Derivative Library
The versatility of the primary amine group in 4-Chloro-3-(trifluoromethoxy)benzylamine allows for its facile derivatization into a diverse library of compounds for screening. The following protocol outlines a general approach for the synthesis of amide and sulfonamide derivatives, which are common toxophores in agrochemicals.
Protocol 1: Synthesis of N-Acyl Derivatives (Amides)
This protocol describes the reaction of 4-Chloro-3-(trifluoromethoxy)benzylamine with an acyl chloride to form an amide linkage.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Acyl chloride of interest (e.g., benzoyl chloride, 2,6-difluorobenzoyl chloride)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Agrochemical Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The following protocols are designed for initial in vitro and in vivo screening for insecticidal, herbicidal, and fungicidal properties.
Protocol 2: High-Throughput Insecticidal Screening (Larval Contact Assay)
This protocol is adapted from established methods for testing the toxicity of novel compounds to insect larvae and can be applied to various pest species.[8][9][10]
Target Organisms:
-
Lepidopteran larvae (e.g., Diamondback moth, Plutella xylostella)
-
Coleopteran larvae (e.g., Colorado potato beetle, Leptinotarsa decemlineata)
-
Dipteran larvae (e.g., Yellow fever mosquito, Aedes aegypti)
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO, acetone)
-
96-well microtiter plates
-
Insect rearing diet
-
Target insect larvae (e.g., 2nd or 3rd instar)
-
Positive control (e.g., a commercial insecticide like novaluron)
-
Negative control (solvent only)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, add the appropriate amount of insect diet to each well.
-
Apply a small volume (e.g., 1-5 µL) of the test compound solution to the surface of the diet in each well to achieve the desired final concentration (e.g., 100 ppm).
-
Allow the solvent to evaporate completely.
-
Carefully place one larva into each well.
-
Seal the plate with a breathable membrane.
-
Incubate the plates under appropriate conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-treatment.
-
Compounds showing significant activity can be further evaluated in dose-response assays to determine the LC₅₀ value.
Protocol 3: Herbicidal Activity Screening (Whole Plant Assay)
This protocol outlines a method for assessing the post-emergence herbicidal activity of the synthesized compounds on various weed species.[11][12]
Target Organisms:
-
Broadleaf weeds (e.g., Common lambsquarters, Chenopodium album)
-
Grassy weeds (e.g., Barnyardgrass, Echinochloa crus-galli)
Materials:
-
Pots filled with a standard potting mix
-
Seeds of target weed species
-
Synthesized compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP)[13][14][15]
-
Positive control (e.g., a commercial herbicide)
-
Negative control (formulation blank)
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled environmental conditions
Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.
-
Prepare spray solutions of the test compounds at the desired concentration (e.g., 1000 g a.i./ha).
-
Apply the spray solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Include positive and negative controls in the experiment.
-
Place the treated plants in a greenhouse under optimal growing conditions.
-
Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control.
-
Active compounds should be further tested at a range of doses to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).
Protocol 4: Fungicidal Activity Screening (In Vitro Mycelial Growth Inhibition Assay)
This protocol is a standard method for evaluating the in vitro antifungal activity of compounds against various plant pathogenic fungi.[16][17][18]
Target Organisms:
-
Botrytis cinerea (Gray mold)
-
Fusarium graminearum (Fusarium head blight)
-
Rhizoctonia solani (Sheath blight)
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of target fungal pathogens
-
Positive control (e.g., a commercial fungicide like azoxystrobin)
-
Negative control (solvent only)
-
Incubator
Procedure:
-
Prepare PDA and autoclave.
-
While the PDA is still molten, add the test compounds to achieve the desired final concentration (e.g., 50 ppm).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) and place it in the center of the amended PDA plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each compound.
Mechanism of Action Studies
For compounds that exhibit significant biological activity, elucidating the mechanism of action is a crucial step in the development process. Drawing parallels from known agrochemicals containing the trifluoromethoxy group can provide valuable starting points for these investigations.[1] For example, if a derivative of 4-Chloro-3-(trifluoromethoxy)benzylamine shows potent insecticidal activity, a primary hypothesis could be the inhibition of chitin synthesis, similar to novaluron.[5]
Hypothetical Signaling Pathway for a Chitin Synthesis Inhibitor:
Conclusion
4-Chloro-3-(trifluoromethoxy)benzylamine represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and methodologies outlined in this guide provide a robust framework for researchers to explore the potential of this compound and its derivatives in the development of new insecticides, herbicides, and fungicides. The unique properties conferred by the trifluoromethoxy group, combined with a systematic approach to synthesis and screening, can pave the way for the discovery of next-generation crop protection solutions.
References
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Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - JoVE. (2019, February 13). Retrieved from [Link]
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(PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019, February 13). Retrieved from [Link]
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Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed. (2019, February 13). Retrieved from [Link]
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AGROCHEMICAL DISCOVERY: FINDING NEW FUNGICIDES FROM NATURAL PRODUCTS - Acta Horticulturae. (n.d.). Retrieved from [Link]
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A new method for assessing herbicide damage in weeds. (n.d.). Retrieved from [Link]
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A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science. (2017, June 12). Retrieved from [Link]
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Potential of agricultural fungicides for antifungal drug discovery - PubMed. (2015, November 7). Retrieved from [Link]
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Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Chapter 1 Assessment of herbicide effects - ResearchGate. (n.d.). Retrieved from [Link]
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Potential of agricultural fungicides for antifungal drug discovery - Taylor & Francis. (2015, November 7). Retrieved from [Link]
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Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . (1993, April 5). Retrieved from [Link]
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(PDF) Potential of agricultural fungicides for antifungal drug discovery - ResearchGate. (2015, November 7). Retrieved from [Link]
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Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017, August 7). Retrieved from [Link]
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Agrochemical Lessons for Infectious Disease Research: New Resistance Breaking Antifungal Hits against Candida auris | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides - Semantic Scholar. (n.d.). Retrieved from [Link]
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Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. (n.d.). Retrieved from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]
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Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC - NIH. (n.d.). Retrieved from [Link]
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Pesticide Formulations - Greenhouse Management. (n.d.). Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (2021, April 2). Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). Retrieved from [Link]
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PI231/PI231: Pesticide Formulations - UF/IFAS EDIS. (n.d.). Retrieved from [Link]
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Pesticide Formulation Demonstration - Penn State Extension. (2025, June 26). Retrieved from [Link]
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Synthesis and herbicidal activity of acifluorfen analogues. (n.d.). Retrieved from [Link]
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Biopesticide Evaluation from Lab to Greenhouse Scale of Essential Oils Used against Macrosiphum euphorbiae - MDPI. (n.d.). Retrieved from [Link]
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In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity - PubMed Central. (n.d.). Retrieved from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]
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In vitro screening for population variability in toxicity of pesticide-containing mixtures. (2015, September 19). Retrieved from [Link]
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i In Silico, In Vitro, and In Vivo Assessment of Trace Organic Contaminants (TrOCs) Bioaccumulation and Toxicity Potential By WE - eScholarship. (2022, June 10). Retrieved from [Link]
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Research and development of controlled release formulations of pesticides - INIS-IAEA. (n.d.). Retrieved from [Link]
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Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticides - PubMed. (2024, August 24). Retrieved from [Link]
-
Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization - PubMed. (2020, January 1). Retrieved from [Link]
-
Herbicidal activity of fluoroquinolone derivatives - bioRxiv. (2021, June 27). Retrieved from [Link]
-
Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC - NIH. (n.d.). Retrieved from [Link]
-
O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID - PubChem. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-Chloro-3-(trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amine group of 4-Chloro-3-(trifluoromethoxy)benzylamine. This compound serves as a valuable building block in medicinal chemistry, and its modification is often a critical step in the synthesis of novel therapeutic agents. The trifluoromethoxy group, in particular, is known to enhance pharmacological properties such as metabolic stability and lipophilicity.[1] This document explores several robust derivatization strategies, including N-acylation, N-sulfonylation, reductive amination, and the formation of urea and thiourea analogs. Each section offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and expert insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to confidently and efficiently modify 4-Chloro-3-(trifluoromethoxy)benzylamine for applications in drug discovery and development.
Introduction: The Strategic Importance of Amine Derivatization
The primary amine of 4-Chloro-3-(trifluoromethoxy)benzylamine is a versatile functional handle that allows for the introduction of a wide array of chemical moieties. Derivatization of this group is a cornerstone of analog synthesis, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the amine, researchers can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.
The presence of the electron-withdrawing trifluoromethoxy and chloro substituents on the aromatic ring can influence the nucleophilicity of the benzylamine. A thorough understanding of these electronic effects is crucial for selecting the appropriate reaction conditions to achieve high yields and purity. This guide provides the foundational knowledge and practical protocols to successfully navigate these synthetic challenges.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzylamine is presented in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | [2] |
| Molecular Weight | 225.59 g/mol | [2][3] |
| Boiling Point | 100–104 °C at 12 mmHg | [2] |
| Density | 1.373 g/cm³ at 25 °C | [2] |
Safety and Handling:
4-Chloro-3-(trifluoromethoxy)benzylamine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is classified as a respiratory, skin, and eye irritant.[2] Therefore, personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[4] All waste materials should be disposed of in accordance with local regulations.
Derivatization Protocols
This section outlines detailed protocols for four common and effective methods for derivatizing the primary amine of 4-Chloro-3-(trifluoromethoxy)benzylamine.
N-Acylation: Formation of Amides
N-acylation is a robust method for converting the primary amine into a stable amide linkage. This reaction is typically performed using an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.[5]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Protocol: Synthesis of N-(4-Chloro-3-(trifluoromethoxy)benzyl)acetamide
-
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Cool the flask to 0 °C using an ice bath.[5]
-
Dissolve acetyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
N-Sulfonylation: Formation of Sulfonamides
The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a stable sulfonamide. This moiety is a common feature in many marketed drugs.[7]
Protocol: Synthesis of N-(4-Chloro-3-(trifluoromethoxy)benzyl)benzenesulfonamide
-
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous THF.[8]
-
Cool the mixture to 0 °C in an ice bath.[8]
-
Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 30-60 minutes to minimize side reactions like di-sulfonylation.[8]
-
After the addition, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed as monitored by TLC.[8]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
-
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and results in the synthesis of secondary amines.[9] The process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction.[10]
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Protocol: Synthesis of N-Benzyl-1-(4-chloro-3-(trifluoromethoxy)phenyl)methanamine
-
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
-
Urea and Thiourea Formation
The reaction of the primary amine with an isocyanate or isothiocyanate provides a straightforward route to urea and thiourea derivatives, respectively.[11] These functional groups are prevalent in biologically active molecules.[12][13]
Protocol: Synthesis of 1-(4-Chloro-3-(trifluoromethoxy)benzyl)-3-phenylurea
-
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.[11]
-
Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by recrystallization or column chromatography.
-
Note on Thiourea Synthesis: A similar protocol can be followed for the synthesis of the corresponding thiourea by substituting phenyl isocyanate with phenyl isothiocyanate. Alternatively, thioureas can be synthesized from the reaction of the primary amine with carbon disulfide.[14]
Analytical and Purification Considerations
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring the progress of these derivatization reactions.[15]
Purification:
-
Recrystallization: This is an effective method for purifying solid derivatives, especially when the product is highly crystalline and the impurities have different solubility profiles.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of derivatives with varying polarities.
-
Acid-Base Extraction: For basic amine derivatives, an acid wash can remove unreacted starting amine. Conversely, for acidic derivatives like sulfonamides, a basic wash can remove impurities.
Conclusion
The protocols detailed in this application note provide a robust foundation for the derivatization of 4-Chloro-3-(trifluoromethoxy)benzylamine. By understanding the principles behind each transformation and carefully executing the experimental procedures, researchers can efficiently generate a diverse library of analogs for biological evaluation. The choice of derivatization strategy will ultimately depend on the desired properties of the final compound and the overall synthetic scheme. These methods are broadly applicable and can be adapted for a wide range of substrates in the pursuit of novel chemical entities with therapeutic potential.
References
- Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
- Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- Patil, S. A., et al. (2018).
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Pearson. (n.d.). The two most general amine syntheses are the reductive amination....
- Benchchem. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzylamine | 916210-69-0.
- Benchchem. (n.d.). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.
- Varghese, J., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(8), 2419-2423.
- PubChem. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-213.
- Synquest Labs. (n.d.). (Trifluoromethoxy)benzene Safety Data Sheet.
- Molecules. (2025).
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine
Introduction
4-Chloro-3-(trifluoromethoxy)benzylamine is a critical structural motif and a key building block in the development of novel therapeutics and advanced agrochemicals.[1] The strategic incorporation of the chloro and trifluoromethoxy groups onto the benzylamine scaffold often enhances the metabolic stability, lipophilicity, and target-binding affinity of active pharmaceutical ingredients (APIs).[2] Its applications are diverse, ranging from its role as a precursor in drug development to its use in the synthesis of complex organic molecules and materials.[1] This guide provides an in-depth analysis of the primary synthetic strategies for 4-Chloro-3-(trifluoromethoxy)benzylamine, with a focus on scalability, efficiency, and process safety. We will explore two robust and industrially relevant pathways: the reductive amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde and the catalytic hydrogenation of 4-Chloro-3-(trifluoromethoxy)benzonitrile.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route for a target molecule on a large scale is governed by factors such as cost-effectiveness, atom economy, safety, and the purity of the final product. For the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine, two principal strategies stand out.
-
Reductive Amination: This pathway involves the reaction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4] This one-pot approach is highly versatile and a staple in medicinal chemistry for its operational simplicity.[3][4]
-
Nitrile Reduction: This route begins with 4-Chloro-3-(trifluoromethoxy)benzonitrile and reduces the nitrile functional group to a primary amine.[5] Catalytic hydrogenation is the most common industrial method for this transformation due to its high efficiency and favorable environmental profile.[2][5][6]
Caption: Comparative overview of the two primary synthetic routes.
Pathway 1: Scale-Up via Reductive Amination
This one-pot reaction is a highly efficient method for amine synthesis, converting a carbonyl group into an amine through an imine intermediate.[4] The reaction is typically carried out under neutral to weakly acidic conditions.[4]
Causality of Experimental Choices:
-
Ammonia Source: An excess of an ammonia source (e.g., ammonium acetate, ammonia in methanol) is used to drive the equilibrium towards the formation of the imine.
-
Reducing Agent: Sodium borohydride is a cost-effective and powerful reducing agent. However, for greater selectivity in reducing the imine in the presence of the starting aldehyde, milder reagents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred.[7][8] The choice of reducing agent is critical to prevent the over-reduction of the aldehyde to the corresponding alcohol.
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate both the imine formation and the reduction step.[7]
-
pH Control: The addition of a weak acid, such as acetic acid, can catalyze the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9]
Experimental Protocol: Reductive Amination
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
Ammonium acetate or 7N ammonia in methanol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum distillation setup or chromatography system
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with 4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and methanol (5-10 volumes).
-
Ammonia Addition: Add ammonium acetate (5-10 eq) or 7N ammonia in methanol (5-10 eq) to the reactor. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Reducing Agent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with dichloromethane and water. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-Chloro-3-(trifluoromethoxy)benzylamine by vacuum distillation or column chromatography on silica gel.[10] Alternatively, the amine can be purified by forming a salt (e.g., hydrochloride), recrystallizing it, and then liberating the free base.[10][11]
Scale-Up Considerations:
-
Exotherm Control: The addition of sodium borohydride is exothermic. For large-scale reactions, careful control of the addition rate and efficient cooling are crucial to prevent temperature runaways.
-
Hydrogen Management: The reaction generates hydrogen gas. The reactor must be properly vented to a safe area.
-
Continuous Flow Processing: For industrial-scale production, a continuous flow reactor can offer superior heat and mass transfer, improved safety, and better process control.[1][12]
Caption: Workflow for the reductive amination protocol.
Pathway 2: Scale-Up via Nitrile Reduction
The catalytic hydrogenation of nitriles is a highly economical and green method for the synthesis of primary amines, making it a preferred industrial route.[5][6][13]
Causality of Experimental Choices:
-
Catalyst: Raney Nickel is a common and cost-effective catalyst for nitrile hydrogenation.[5] Palladium- or rhodium-based catalysts can also be used, sometimes offering higher selectivity.[6][14] The choice of catalyst is a critical factor in maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[5][14]
-
Solvent: Alcoholic solvents like ethanol or methanol are typically used.
-
Ammonia: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine.
-
Hydrogen Pressure: High hydrogen pressure is required to drive the reaction to completion.
Experimental Protocol: Catalytic Hydrogenation of Nitrile
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
4-Chloro-3-(trifluoromethoxy)benzonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol (EtOH)
-
Ammonia (as aqueous solution or gas)
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, carefully wash the Raney Nickel slurry with ethanol to remove water.
-
Reactor Charging: In the high-pressure autoclave, charge a solution of 4-Chloro-3-(trifluoromethoxy)benzonitrile (1.0 eq) in ethanol (10-20 volumes).
-
Additive Addition: Add aqueous ammonia (e.g., 28% solution, 1-2 eq).
-
Catalyst Addition: Carefully add the washed Raney Nickel catalyst (5-10 wt% loading) to the reactor.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Wash the filter cake with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine by vacuum distillation.
Scale-Up Considerations:
-
Catalyst Handling: Raney Nickel is pyrophoric and must be handled with extreme care, always under a solvent or inert atmosphere.
-
Hydrogen Safety: The use of high-pressure hydrogen requires specialized equipment and adherence to strict safety protocols.
-
Byproduct Formation: The primary challenge in nitrile hydrogenation is controlling selectivity to avoid the formation of secondary and tertiary amines.[5][6] Optimizing catalyst, solvent, temperature, and additives is crucial.[5][6]
Caption: Workflow for the nitrile reduction protocol.
Quantitative Data Summary
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 4-Chloro-3-(trifluoromethoxy)benzonitrile |
| Key Reagents | Ammonia source, NaBH₄ | H₂, Raney Nickel, Ammonia |
| Reaction Conditions | 0 °C to RT, atmospheric pressure | 50-80 °C, 50-100 psi H₂ |
| Typical Yields | 70-90% | 85-95% |
| Purity (Post-Purification) | >98% | >99% |
| Key Advantages | Operational simplicity, one-pot reaction | High atom economy, cost-effective for scale-up |
| Key Challenges | Potential for alcohol byproduct formation | Handling of pyrophoric catalyst and H₂, byproduct control |
Safety and Toxicology
4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][15] It is also toxic if swallowed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15] Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[16][17] In case of contact, immediately flush the affected area with copious amounts of water.[15][17]
-
Reagents:
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.
-
Raney Nickel: Pyrophoric when dry. Always keep wet with a solvent.
-
High-Pressure Hydrogen: Highly flammable. Use in a designated area with appropriate safety measures.
-
Always consult the Safety Data Sheet (SDS) for all reagents and the final product before commencing any experimental work.[15][16][17]
References
-
Nitrile reduction - Wikipedia. Available at: [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane - American Chemical Society. Available at: [Link]
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Research Explorer - The University of Manchester. Available at: [Link]
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. Available at: [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Available at: [Link]
-
4-Chloro-3-(trifluoromethoxy)benzylamine - SAFETY DATA SHEET. Available at: [Link]
- US2987548A - Preparation of benzylamine - Google Patents.
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Amines Preparation Made Easy | Nitro, Nitrile Reduction - YouTube. Available at: [Link]
-
发酵液中苄胺的纯化工艺研究 - Beijing Institute of Technology. Available at: [Link]
-
Electrolytic Reduction of Nitriles. Part I - Kyoto University Research Information Repository. Available at: [Link]
-
4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem. Available at: [Link]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.
-
Reductive amination - Wikipedia. Available at: [Link]
-
4-Trifluoromethylbenzaldehyde - Wikipedia. Available at: [Link]
-
The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
Reductive Amination - YouTube. Available at: [Link]
-
Benzylamine - Wikipedia. Available at: [Link]
-
O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID - PubChem. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.
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- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents.
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Aminati. Available at: [Link]
-
Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride. Available at: [Link]
-
4-chloro-3-(trifluoromethyl)benzaldehyde (C8H4ClF3O) - PubChemLite. Available at: [Link]
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Application Notes and Protocols for the Quantitative Analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine
Introduction
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative of increasing interest in pharmaceutical and agrochemical research. The presence of the chloro and trifluoromethoxy groups can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, process chemistry, quality control of active pharmaceutical ingredients (APIs), and formulation development.
This comprehensive guide provides detailed analytical methods for the quantitative determination of 4-Chloro-3-(trifluoromethoxy)benzylamine. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and reliable, with a focus on the scientific rationale behind the methodological choices, ensuring the generation of high-quality, reproducible data. The validation of these methods is grounded in the principles outlined in the ICH Q2(R1) guideline to ensure their suitability for their intended purpose.[1][2][3][4]
Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | [1][5] |
| Molecular Weight | 225.59 g/mol | [5] |
| Appearance | Liquid (typical) | [6] |
| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanamine | [5][6] |
Note: Additional properties such as pKa, solubility, and UV absorbance maxima should be experimentally determined for the pure substance to optimize method development.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
Reverse-phase HPLC is a versatile and widely used technique for the analysis of aromatic amines.[7][8] This method is suitable for quantifying 4-Chloro-3-(trifluoromethoxy)benzylamine in various matrices, including reaction mixtures and pharmaceutical formulations.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte. The end-capping of the silica-based stationary phase minimizes peak tailing, a common issue with basic compounds like amines, by reducing the interaction with residual silanol groups.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The phosphate buffer controls the pH of the mobile phase. Maintaining a slightly acidic pH (e.g., pH 3.0) ensures that the primary amine group of the analyte is protonated, leading to a single, well-defined chromatographic peak. Ion-pair chromatography, using an agent like hexane sulfonic acid, can be an alternative to further improve peak shape and retention.[7][9]
-
Detection: The aromatic ring in the analyte provides chromophores that absorb UV light. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral data to assess peak purity. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
4-Chloro-3-(trifluoromethoxy)benzylamine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Buffer : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (scan from 200-400 nm) |
| Run Time | 10 minutes (adjust as necessary) |
5. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
6. Data Analysis and System Suitability:
-
Inject the calibration standards and the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
System Suitability: Perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling.
Causality Behind Experimental Choices
-
Stationary Phase: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the analysis of halogenated aromatic compounds.[10] This phase provides a balance of dispersive and dipole-dipole interactions for effective separation.
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity. A split injection can be used for more concentrated samples to avoid column overloading.
-
Derivatization: While direct analysis is possible, primary amines can exhibit peak tailing on some GC columns due to interactions with active sites. Derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) can improve peak shape and thermal stability. However, for simplicity, a direct injection method is first proposed.
-
Mass Spectrometry: Electron Ionization (EI) is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantitative analysis by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
4-Chloro-3-(trifluoromethoxy)benzylamine reference standard
-
Dichloromethane (GC grade or equivalent)
-
Internal Standard (e.g., 1,2-dibromopropane, if necessary)
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
3. Preparation of Solutions:
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50.0 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with dichloromethane.
4. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification, SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of the analyte |
5. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in dichloromethane to achieve a theoretical concentration within the calibration range.
-
Vortex to ensure complete dissolution.
6. Data Analysis and Method Validation:
-
Acquire the full scan mass spectrum of the analyte to identify characteristic fragment ions.
-
Set up the SIM method to monitor at least three characteristic ions.
-
Inject the calibration standards and samples.
-
Construct a calibration curve using the area of the quantifier ion peak.
-
Quantify the analyte in the samples.
-
Validation: The validation of the method should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[1][2][3][4]
Method Validation Summary
Both the HPLC and GC-MS methods described should be validated to ensure they are fit for their intended purpose.
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | Peak purity analysis using PDA; analysis of placebo/blank. | Comparison of mass spectra with reference; analysis of blank. |
| Linearity & Range | Typically 1-100 µg/mL with R² > 0.999. | Typically 0.1-25 µg/mL with R² > 0.995. |
| Accuracy | Spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%); recovery should be 98-102%. | Spike-recovery studies; recovery should be 95-105%. |
| Precision (RSD%) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%). | Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%). |
| Limit of Quantification (LOQ) | Determined by signal-to-noise ratio (S/N > 10). | Determined by S/N > 10 for the quantifier ion. |
| Robustness | Small variations in mobile phase composition, pH, flow rate, and column temperature. | Small variations in oven temperature program, flow rate, and injector temperature. |
Conclusion
The HPLC-UV and GC-MS methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method is well-suited for routine quality control and assays, while the GC-MS method offers higher sensitivity and selectivity, making it ideal for trace analysis and impurity identification. For both methods, proper validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.
References
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative coupling of benzylamines. GC-MS yields are shown. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
-
Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4-Chloro-3-(trifluoromethoxy)benzylamine in Human Plasma
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Chloro-3-(trifluoromethoxy)benzylamine in human plasma. 4-Chloro-3-(trifluoromethoxy)benzylamine is a key intermediate in the synthesis of various pharmaceutical compounds, and a reliable bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies. This document outlines the rationale behind the experimental design, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, providing a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine containing both a chloro and a trifluoromethoxy group. These moieties can significantly influence the physicochemical and metabolic properties of a molecule, making their accurate quantification in biological matrices a critical aspect of drug development. LC-MS/MS offers the high sensitivity and selectivity required for bioanalysis, and this application note describes a method developed to meet the rigorous standards of regulatory bodies.[1][2] The method employs a simple protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer.
Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| CAS Number | 916210-69-0 | [3] |
| Molecular Formula | C₈H₇ClF₃NO | |
| Molecular Weight | 225.6 g/mol | |
| Appearance | Not available | |
| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N |
LC-MS/MS Method Development
The development of a reliable LC-MS/MS method involves the optimization of several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
Given the need for a high-throughput and straightforward procedure, protein precipitation was selected as the sample preparation technique. This method effectively removes the majority of plasma proteins, which can interfere with the analysis.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Internal Standard (IS) Selection
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[][5] In the absence of a commercially available SIL-IS for 4-Chloro-3-(trifluoromethoxy)benzylamine, a structurally similar compound, 4-Chloro-3-(trifluoromethyl)benzylamine, was chosen as the internal standard. Its similar chromatographic behavior and ionization efficiency make it a suitable alternative.
| Internal Standard | CAS Number | Molecular Formula | Molecular Weight |
| 4-Chloro-3-(trifluoromethyl)benzylamine | 62039-92-3 | C₈H₇ClF₃N | 209.60 |
Chromatographic Separation
The presence of halogen and trifluoromethoxy groups suggests that a stationary phase with alternative selectivity to traditional C18 columns could be beneficial. A fluorinated phenyl phase column was selected to enhance the separation from endogenous plasma components and potential metabolites.[6]
LC Conditions:
| Parameter | Condition |
| Column | Fluorinated Phenyl Column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Detection
The mass spectrometric parameters were optimized for the sensitive and specific detection of both the analyte and the internal standard. Electrospray ionization in positive ion mode (ESI+) was found to be the most effective for these aromatic amines.
MS/MS Conditions:
| Parameter | 4-Chloro-3-(trifluoromethoxy)benzylamine | 4-Chloro-3-(trifluoromethyl)benzylamine (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 226.0 | m/z 210.0 |
| Product Ion (Q3) | m/z 141.0 (quantifier), m/z 175.0 (qualifier) | m/z 125.0 (quantifier), m/z 159.0 (qualifier) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for maximum signal | Optimized for maximum signal |
| Source Temperature | 550°C | 550°C |
Note: The precursor and product ions are predicted based on the structures and common fragmentation pathways of similar molecules. These values must be confirmed experimentally by direct infusion of the analytical standards.
Method Validation
The developed method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][7]
Validation Parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed using at least seven non-zero concentrations, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% of the nominal concentration, and the precision (RSD) should be ≤ 15%.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.
-
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix is determined.
-
Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage) should be assessed.
Workflow Diagram
Caption: LC-MS/MS workflow for the analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of 4-Chloro-3-(trifluoromethoxy)benzylamine in human plasma. The simple sample preparation, rapid chromatographic analysis, and high-sensitivity mass spectrometric detection make this method suitable for high-throughput bioanalysis in a regulated environment. The comprehensive validation approach ensures the reliability and accuracy of the data generated, supporting its application in pharmacokinetic and other drug development studies.
References
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
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A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. MDPI. [Link]
-
Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. ACS Publications. [Link]
-
4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846. PubChem. [Link]
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Simultaneous Determination of Trace Fluorine and Chlorine in Iron Ore by Combustion-Ion Chromatography (C-IC). Taylor & Francis Online. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157. PubChem. [Link]
-
Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link]
-
FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. [Link]
-
4-Chloro-3-(trifluoromethyl)benzylamine, min 97%, 1 gram. CP Lab Chemicals. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
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Application Notes & Protocols: Strategic Use of 4-Chloro-3-(trifluoromethoxy)benzylamine in the Synthesis of Novel Enzyme Inhibitors
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a molecule's potential for target engagement and overall efficacy.[1] This technical guide provides an in-depth exploration of 4-Chloro-3-(trifluoromethoxy)benzylamine , a versatile chemical building block, in the rational design and synthesis of enzyme inhibitors. We present the core principles behind its application, detailed synthetic protocols for key transformations, and a framework for its integration into drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon for the creation of next-generation therapeutics.
Introduction: The Significance of the -OCF₃ Moiety
The benzylamine scaffold is a privileged structure in medicinal chemistry, but its utility is dramatically expanded through strategic substitution on the aromatic ring. The presence of both a chloro and a trifluoromethoxy group on the 4- and 3-positions, respectively, of the benzylamine ring creates a unique electronic and steric profile.
-
Trifluoromethoxy Group (-OCF₃): This group is a highly lipophilic and strongly electron-withdrawing substituent. Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ group is a "lipophilic electron-withdrawer," which can enhance membrane permeability and metabolic stability while influencing the pKa of nearby functionalities.[1] Its steric bulk can also be used to probe and occupy specific hydrophobic pockets within an enzyme's active site.
-
Chloro Group (-Cl): The chloro substituent further enhances the electron-withdrawing nature of the ring and provides an additional point for potential halogen bonding or other specific interactions with the enzyme target.
The primary amine (-CH₂NH₂) serves as a versatile synthetic handle, allowing for the straightforward construction of various pharmacophoric motifs essential for enzyme inhibition, such as amides, ureas, sulfonamides, and secondary amines.[2][3]
Physicochemical Properties & Safety Mandates
Accurate characterization and safe handling are paramount for the successful application of any chemical reagent.
Key Properties
| Property | Value | Source |
| IUPAC Name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanamine | [4] |
| CAS Number | 916210-69-0 | [2] |
| Molecular Formula | C₈H₇ClF₃NO | [4] |
| Molecular Weight | 225.6 g/mol | [4] |
| Appearance | Data not consistently available; handle as a potentially corrosive liquid or solid. | |
| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | [4] |
Critical Safety Protocols
4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] All handling must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield at all times.[5]
-
Handling: Avoid inhalation of vapors or direct contact with skin and eyes. Do not ingest. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
First Aid (Exposure):
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5]
-
Synthetic Pathways to Enzyme Inhibitors
The primary amine of 4-Chloro-3-(trifluoromethoxy)benzylamine is a nucleophile that readily participates in a variety of C-N bond-forming reactions. These reactions are fundamental to building the core scaffolds of many enzyme inhibitors.
Caption: Key synthetic transformations using the title compound.
Amide Bond Formation: The Workhorse Reaction
The formation of an N-(4-chloro-3-(trifluoromethoxy)benzyl) amide is arguably the most common application. Amide bonds are stable and act as excellent hydrogen bond donors and acceptors, critical for anchoring a ligand within an enzyme's active site.
Causality: This reaction connects the benzylamine core to a second fragment, often a carboxylic acid designed to interact with another region of the target enzyme. The choice of coupling agents (e.g., EDC, HATU, PyBOP) is dictated by the complexity of the substrates, the need to avoid racemization (if chiral centers are present), and desired reaction conditions.
Reductive Amination: Building Secondary Amines
This powerful one-pot reaction first forms an intermediate imine between the benzylamine and an aldehyde or ketone, which is then reduced in situ to a secondary amine.
Causality: Secondary amines are less rigid than amides and can provide a basic center that may be crucial for salt-bridge formation with acidic residues (e.g., Asp, Glu) in the enzyme active site. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could degrade sensitive substrates.[3]
Experimental Protocol: Synthesis of an N-Benzyl Amide Derivative
This section provides a representative, self-validating protocol for the synthesis of an amide-based inhibitor scaffold.
Objective: To synthesize N-(4-chloro-3-(trifluoromethoxy)benzyl)benzamide as a model compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Eq. |
| 4-Chloro-3-(trifluoromethoxy)benzylamine | 916210-69-0 | 225.60 | 500 mg | 1.0 |
| Benzoic Acid | 65-85-0 | 122.12 | 297 mg | 1.1 |
| EDC·HCl | 25952-53-8 | 191.70 | 466 mg | 1.1 |
| HOBt | 2592-95-2 | 135.12 | 329 mg | 1.1 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.97 mL | 2.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 20 mL | - |
| 1 M HCl (aq) | 7647-01-0 | - | As needed | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | - | As needed | - |
| Brine (Saturated NaCl aq) | 7647-14-5 | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (297 mg, 1.1 eq), EDC·HCl (466 mg, 1.1 eq), and HOBt (329 mg, 1.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 15 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 15 minutes to form the activated ester.
-
Amine Addition: In a separate vial, dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (500 mg, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask.
-
Base Addition: Add DIPEA (0.97 mL, 2.5 eq) to the reaction mixture. The solution may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes), visualizing with UV light. The disappearance of the starting amine spot indicates reaction completion.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). The washes serve to remove unreacted starting materials, coupling agents, and the base.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-chloro-3-(trifluoromethoxy)benzyl)benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: A standard workflow for amide coupling and purification.
Conclusion and Future Perspectives
4-Chloro-3-(trifluoromethoxy)benzylamine stands out as a highly valuable and strategic building block for the synthesis of enzyme inhibitors. Its unique electronic and steric properties, conferred by the trifluoromethoxy and chloro substituents, provide medicinal chemists with a powerful tool to enhance molecular properties critical for drug efficacy.[1][2] The straightforward reactivity of its primary amine handle allows for its incorporation into a diverse array of molecular scaffolds. The protocols and principles outlined in this guide offer a foundational framework for researchers to confidently and safely utilize this reagent in their drug discovery programs, paving the way for the development of novel and potent enzyme inhibitors.
References
- Vertex AI Search. (2024). 4-Chloro-3-(trifluoromethoxy)benzylamine - SAFETY DATA SHEET.
- Benchchem. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzylamine | 916210-69-0.
- Vertex AI Search. (2025). 4-(Trifluoromethoxy)benzylamine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzylamine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethylthio)benzylamine.
- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzylamine.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your synthetic protocols.
Section 1: Overview of Core Synthetic Pathways
The successful synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine hinges on two primary, well-established routes. The choice between them often depends on the scale of the reaction, available equipment, and safety considerations.
-
Reductive Amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde : This is a versatile and highly common one-pot procedure, especially suitable for laboratory-scale synthesis. It involves the reaction of the parent aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine.[1][2]
-
Reduction of 4-Chloro-3-(trifluoromethoxy)benzonitrile : This method offers a direct and often high-yielding route to the primary amine.[3] It is particularly amenable to industrial-scale production via catalytic hydrogenation, which is considered an environmentally benign approach.[3]
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide for Reductive Amination (Q&A)
Reductive amination, while powerful, can be prone to side reactions that lower the yield. This section addresses the most common issues.
Q1: My reaction yield is very low, with significant unreacted aldehyde remaining. What are the likely causes?
A1: This is a classic issue that typically points to inefficient formation of the imine intermediate. The entire reaction hinges on the equilibrium between the aldehyde/ammonia and the imine.[2]
-
Causality: The formation of the hemiaminal and its subsequent dehydration to an imine is a reversible, pH-sensitive process.[2] If the conditions are not optimal, the concentration of the imine available for reduction will be low.
-
Troubleshooting Steps:
-
Verify pH: The reaction should be run in a weakly acidic medium (pH 4-6). At high pH, the dehydration of the hemiaminal is slow. At very low pH, the ammonia source will be fully protonated (NH₄⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.
-
Water Removal: The formation of the imine from the aldehyde and ammonia releases a molecule of water.[2] In some systems, adding a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) can shift the equilibrium toward the imine, thereby increasing the substrate for the reduction step.
-
Ammonia Source: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used to drive the equilibrium forward.
-
Q2: The main impurity I've isolated is 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. How do I prevent its formation?
A2: This indicates that your reducing agent is reducing the starting aldehyde faster than it is reducing the imine intermediate. This is a problem of selectivity.
-
Causality: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[4] To favor amine formation, you need a reagent that selectively reduces the protonated imine (iminium ion), which is more electrophilic than the aldehyde.
-
Solution: Switch to a milder, more selective reducing agent.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is selective for iminium ions at weakly acidic pH and will not significantly reduce the aldehyde.[5][6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is less toxic than NaBH₃CN and is also highly selective for the imine/iminium ion reduction.[5][7] Its steric bulk and attenuated reactivity make it ideal for this transformation.
-
Q3: I am observing a significant amount of a dialkylated (secondary amine) impurity. How can this be minimized?
A3: This occurs when the desired product, the primary benzylamine, acts as a nucleophile itself. It reacts with another molecule of the starting aldehyde, leading to a secondary amine after reduction. This is a very common side reaction.[7]
-
Causality: The newly formed primary amine is often more nucleophilic than the ammonia used as the nitrogen source.
-
Solution:
-
Large Excess of Ammonia: Use a significant molar excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Control Aldehyde Concentration: A semi-batch process, where the aldehyde is added slowly to the mixture of the ammonia source and reducing agent, can keep the instantaneous concentration of the aldehyde low, thus disfavoring the secondary reaction.[8]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine
Welcome to our dedicated technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges, ensuring the successful and efficient production of this key building block.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine, with a focus on the prevalent reductive amination pathway.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the reductive amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the aldehyde and the amine source (e.g., ammonia or an ammonium salt).[1] This is a reversible reaction, and the equilibrium may not favor the imine.
-
Causality: The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials. Additionally, the pH of the reaction is critical; weakly acidic conditions are generally optimal for imine formation.
-
Remediation Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If using an ammonium salt that can be hygroscopic, dry it in a vacuum oven before use.
-
Optimize pH: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[2] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A pH range of 5-6 is often ideal.
-
Water Removal: In some cases, the use of a dehydrating agent, like molecular sieves, or a Dean-Stark apparatus can be employed to drive the equilibrium towards the imine.
-
-
-
Inefficient Reduction: The choice and handling of the reducing agent are paramount for a successful reaction.
-
Causality: Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3] NaBH₄ can also reduce the starting aldehyde, leading to the formation of 4-Chloro-3-(trifluoromethoxy)benzyl alcohol as a byproduct if the imine has not fully formed. NaBH₃CN is more selective for the imine but is toxic. NaBH(OAc)₃ is a milder and often preferred reagent. The activity of these hydride reagents can be diminished by moisture.
-
Remediation Protocol:
-
Staggered Addition of Reducing Agent: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[3]
-
Choice of Reducing Agent: Consider using NaBH(OAc)₃ for a more controlled reaction that can often be performed as a one-pot procedure.[4]
-
Verify Reagent Quality: Use a fresh, unopened bottle of the reducing agent or test the activity of an older batch on a small scale.
-
-
-
Suboptimal Reaction Temperature:
-
Causality: While many reductive aminations proceed well at room temperature, some systems may require cooling to prevent side reactions or gentle heating to drive the reaction to completion.
-
Remediation Protocol:
-
Controlled Temperature: Start the reaction at 0 °C, especially during the addition of the reducing agent, and then allow it to slowly warm to room temperature.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and adjust the temperature as needed.
-
-
Question 2: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent its formation?
Answer:
The most likely high molecular weight impurity is the dialkylated amine, N,N-bis[4-chloro-3-(trifluoromethoxy)benzyl]amine.
-
Mechanism of Formation: This side product arises from the newly formed primary amine, 4-Chloro-3-(trifluoromethoxy)benzylamine, reacting with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.[5]
-
Prevention Strategies:
-
Use of Excess Amine Source: Employing a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can statistically favor the reaction of the aldehyde with the primary amine source over the newly formed product. [5] 2. Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine source and the reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the chance of it reacting with the product amine.
-
Choice of Amine Source: Using a protected form of ammonia that is liberated in situ can sometimes provide better control.
-
Question 3: My purified product appears to degrade or discolor over time. What is causing this instability and how should I store the product?
Answer:
Benzylamines, in general, are susceptible to oxidation and can react with atmospheric carbon dioxide. [6]
-
Degradation Pathways:
-
Oxidation: The primary amine can be oxidized, leading to the formation of the corresponding imine and other colored byproducts. This process can be accelerated by exposure to air and light.
-
Reaction with CO₂: Amines can react with atmospheric CO₂ to form carbamates.
-
-
Purification and Storage Recommendations:
-
Final Purification: For high purity, vacuum distillation is an effective method to remove non-volatile impurities. [6]Alternatively, the amine can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with HCl. The salt can then be isolated by filtration, washed, and the free amine can be regenerated by treatment with a base.
-
Inert Atmosphere: Store the purified 4-Chloro-3-(trifluoromethoxy)benzylamine under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature and Darkness: Keep the product in a sealed, amber-colored vial or bottle at a reduced temperature (refrigerated) to minimize degradation from light and heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing 4-Chloro-3-(trifluoromethoxy)benzylamine on a lab scale?
A1: The most common and generally reliable method is the one-pot reductive amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde. [7]This method is favored for its operational simplicity and the availability of various selective reducing agents. [4] Q2: Are there alternative synthetic pathways to consider?
A2: Yes, an alternative route is the reduction of 4-chloro-3-(trifluoromethoxy)benzonitrile. [8]This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of method depends on the available equipment and safety considerations, as LiAlH₄ reactions require strictly anhydrous conditions and careful quenching. Catalytic hydrogenation is often preferred for larger scale synthesis due to its greener profile. [9] Q3: How can I synthesize the starting material, 4-Chloro-3-(trifluoromethoxy)benzaldehyde?
A3: The synthesis of substituted benzaldehydes can be approached in several ways. A common method involves the formylation of a corresponding benzene derivative. For instance, starting from 1-chloro-2-(trifluoromethoxy)benzene, a formyl group can be introduced using various formylation reactions known in organic chemistry. Another approach could be the oxidation of the corresponding benzyl alcohol, 4-chloro-3-(trifluoromethoxy)benzyl alcohol. [10] Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting aldehyde. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the formation of the product and any side products. [11]* Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretches of the primary amine.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or GC can be used to determine the purity of the final compound.
-
Experimental Protocols
Protocol 1: Reductive Amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
This protocol describes a general procedure for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine via reductive amination.
| Parameter | Value |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzaldehyde |
| Reagents | Ammonium acetate, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Step-by-Step Methodology:
-
To a stirred solution of 4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-3-(trifluoromethoxy)benzylamine by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Chloro-3-(trifluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive laboratory experience to help you navigate the challenges of purifying this and other structurally similar basic compounds.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzylamine, as these dictate its behavior during chromatography.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₇ClF₃NO[1][2] | Indicates the elemental composition. |
| Molecular Weight | 225.6 g/mol [1] | Affects diffusion and loading capacity. |
| Appearance | Colorless to light yellow liquid | Visual cue for tracking the compound. |
| Boiling Point | 100-104 °C at 12 mmHg[1] | Suggests sufficient volatility for GC analysis but requires vacuum for distillation.[3] |
| pKa (estimated) | ~9-10 | The basicity of the primary amine is a critical factor leading to interactions with acidic silica. |
| Solubility | Soluble in common organic solvents like dichloromethane and ethyl acetate.[4] | Important for sample preparation and mobile phase selection. |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when purifying 4-Chloro-3-(trifluoromethoxy)benzylamine.
Q1: Why do I see significant peak tailing when purifying 4-Chloro-3-(trifluoromethoxy)benzylamine on a standard silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like your benzylamine on standard silica gel.[5][6] The primary cause is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a non-symmetrical peak with a "tail".[5]
Q2: What is the quickest way to improve the peak shape of my compound on silica gel?
A2: The most straightforward approach is to add a small amount of a basic modifier to your mobile phase.[7][8] Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[8][9] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic analyte and leading to a more symmetrical peak shape.[7]
Q3: My compound seems to be irreversibly stuck on the silica column. What could be the reason?
A3: This is likely an extreme case of the acid-base interaction mentioned in Q1. In some instances, the interaction with the acidic silica can be so strong that the compound does not elute under standard normal-phase conditions.[10] It's also possible, though less likely with this specific compound, that it is unstable on silica and is degrading.[10]
Q4: Should I consider using a different stationary phase instead of silica gel?
A4: Yes, if modifying the mobile phase doesn't resolve your issues or if you are looking for a more robust method. Alumina, being less acidic than silica, can be a good alternative.[11] Another excellent option is an amine-functionalized silica column, which provides a basic surface that repels basic analytes, leading to improved peak shape without the need for mobile phase additives.[12][13]
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming common challenges during the purification of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Troubleshooting Peak Tailing and Poor Recovery
Peak tailing and low recovery are the most frequent problems encountered. The following workflow will guide you through diagnosing and resolving these issues.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Deactivating Silica Gel with Triethylamine
This protocol details the steps for improving the purification of basic compounds on standard silica gel.
-
Solvent System Selection:
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for 4-Chloro-3-(trifluoromethoxy)benzylamine is a mixture of hexanes and ethyl acetate.
-
Spot your crude reaction mixture on two separate TLC plates.
-
Run one plate in your chosen hexanes/ethyl acetate mixture and the other in the same mixture containing 0.5-1% triethylamine.
-
Observe the difference in the spot shape. A rounder, less streaky spot in the presence of TEA indicates that it will be beneficial in your column chromatography.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (containing 0.1-1% TEA).
-
Pack your column as you normally would.
-
Equilibrate the column by flushing with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures the silica surface is fully deactivated before you load your sample.[8]
-
-
Sample Loading and Elution:
Alternative Strategy: Reversed-Phase Flash Chromatography
For particularly challenging separations or when normal-phase chromatography is ineffective, reversed-phase chromatography can be a powerful alternative.
Q5: When should I consider using reversed-phase chromatography?
A5: Consider reversed-phase chromatography if you continue to experience issues with peak shape or recovery on silica or alumina, even with mobile phase modifiers. It is also a good choice for separating compounds with subtle differences in hydrophobicity.[11]
Q6: What mobile phases are typically used for reversed-phase purification of amines?
A6: The most common mobile phases are mixtures of water and a polar organic solvent like acetonitrile or methanol.[11] To ensure the amine is in its protonated form and to improve peak shape, a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), is often added to the mobile phase.[15]
Experimental Protocol: Reversed-Phase C18 Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel cartridge.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Development:
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 20-30 column volumes.
-
-
Sample Preparation: Dissolve your sample in a small amount of methanol or dimethyl sulfoxide (DMSO).
-
Purification and Analysis:
-
Equilibrate the column with your starting mobile phase composition.
-
Load the sample.
-
Run the gradient and collect fractions.
-
Analyze fractions by TLC or LC-MS.
-
Advanced Topic: Chiral Purification
If you are working with a racemic mixture of 4-Chloro-3-(trifluoromethoxy)benzylamine and need to separate the enantiomers, chiral chromatography is necessary.
Q7: How do I approach the chiral separation of this compound?
A7: Chiral separations typically require specialized chiral stationary phases (CSPs). The most common are based on cellulose or amylose derivatives. Method development involves screening different CSPs and mobile phases (both normal and reversed-phase) to find a system that provides enantiomeric resolution.[15]
Workflow for Chiral Method Development
Caption: Chiral method development workflow.
Summary of Recommended Chromatography Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal-Phase | Silica Gel | Hexanes/Ethyl Acetate + 0.1-1% TEA | Most common starting point; TEA is crucial for good peak shape.[7][8] |
| Normal-Phase | Alumina | Hexanes/Ethyl Acetate | Good alternative to silica for basic compounds; less acidic.[11] |
| Normal-Phase | Amine-functionalized Silica | Hexanes/Ethyl Acetate | Excellent for basic compounds; no need for mobile phase additives.[12][13] |
| Reversed-Phase | C18-functionalized Silica | Water/Acetonitrile + 0.1% Formic Acid | Powerful for challenging separations; exploits hydrophobicity.[11][15] |
| Chiral | Cellulose/Amylose CSPs | Varies (e.g., Hexane/IPA or ACN/Water) | Necessary for separating enantiomers; requires specialized columns and method development.[15] |
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved January 19, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 19, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved January 19, 2026, from [Link]
-
O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. (2023, July 19). Retrieved January 19, 2026, from [Link]
-
severe tailing on column - Chromatography Forum. (2007, September 12). Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tailing of basic compound : r/CHROMATOGRAPHY - Reddit. (2023, May 5). Retrieved January 19, 2026, from [Link]
-
Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate - Organic Syntheses. (n.d.). Retrieved January 19, 2026, from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved January 19, 2026, from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Chloro-3-(trifluoromethyl)benzylamine, min 97%, 1 gram. (n.d.). Retrieved January 19, 2026, from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved January 19, 2026, from [Link]
-
4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
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- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. severe tailing on column - Chromatography Forum [chromforum.org]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. lcms.cz [lcms.cz]
Technical Support Center: A-Z Guide to Solubilizing 4-Chloro-3-(trifluoromethoxy)benzylamine
Welcome to the technical support guide for 4-Chloro-3-(trifluoromethoxy)benzylamine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile but hydrophobic building block. Here, we provide in-depth, science-backed answers and protocols to help you successfully incorporate this compound into your aqueous-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzylamine that dictate its low aqueous solubility?
A1: Understanding the molecule's inherent properties is the first step in designing an effective solubilization strategy. The poor aqueous solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine is a direct result of its molecular structure: a substituted benzene ring that is both hydrophobic and electronically complex.
Key properties contributing to its low solubility include:
-
High Hydrophobicity: The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups significantly increase the molecule's lipophilicity, or "oil-loving" nature. This makes it energetically unfavorable for the molecule to interact with polar water molecules.
-
Molecular Weight: With a molecular weight of approximately 209.6 g/mol , it is a moderately sized molecule, which can also contribute to lower solubility compared to smaller, simpler amines.[1][2]
-
Basic Amine Group: The primary amine (-NH₂) is a weak base. In neutral water (pH ~7), it is predominantly in its un-ionized, non-polar form, which is less soluble.
A summary of its relevant physical properties is provided below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₇ClF₃N | Indicates a significant non-polar aromatic component.[2] |
| Molecular Weight | ~209.6 g/mol | Moderate size contributes to unfavorable solvation.[1][2] |
| Density | ~1.37 g/cm³ | Denser than water.[1] |
| Boiling Point | 100–104 °C at 12 mmHg | High boiling point suggests strong intermolecular forces in the pure form.[1][3] |
| Predicted pKa | ~8.6 (Predicted for similar benzylamines) | The amine group is weakly basic; it will be ~5% ionized at pH 7, but >99% ionized at pH < 6. |
| Predicted XLogP3 | ~2.3-2.5 (Predicted for similar structures) | A positive LogP value indicates higher solubility in lipids than in water, confirming its hydrophobic nature.[4] |
Q2: My compound won't dissolve in my neutral buffer. How can I use pH adjustment to create a stable aqueous stock solution?
A2: This is the most common issue and, fortunately, the most straightforward to solve. The key is to leverage the basicity of the benzylamine group. By lowering the pH, you can protonate the amine, converting it into a much more soluble ammonium salt.
The Underlying Principle (Causality): The solubility of weakly basic compounds is highly pH-dependent.[5][6][7] The primary amine on your molecule can accept a proton (H⁺) to form a positively charged ammonium cation (R-CH₂-NH₃⁺). This charged species is significantly more polar than the neutral amine and readily interacts with water molecules, leading to a dramatic increase in solubility.[] A general rule of thumb is to adjust the pH to at least 1.5 to 2 units below the compound's pKa to ensure >95% ionization.
See the detailed methodology in the section below.
Q3: My experimental system is pH-sensitive and I cannot use strong acids. What are my options for using co-solvents?
A3: When pH modification is not feasible, the use of water-miscible organic co-solvents is a powerful alternative.[9][10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[9][11]
The Underlying Principle (Causality): Water maintains a strong, three-dimensional hydrogen-bonding network. A non-polar solute like 4-Chloro-3-(trifluoromethoxy)benzylamine disrupts this network, which is energetically costly. Co-solvents, such as Dimethyl Sulfoxide (DMSO) or ethanol, have both polar and non-polar regions. They integrate into the water's structure, breaking up the hydrogen-bonding network and creating "hydrophobic pockets" that can accommodate the drug molecule, thereby increasing its solubility.[]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes & Considerations |
| DMSO | 1-10% (v/v) | Excellent solubilizing power for many non-polar compounds. Can be cytotoxic at higher concentrations in cell-based assays. |
| Ethanol (EtOH) | 5-20% (v/v) | Good general-purpose co-solvent. Less toxic than DMSO but may affect protein stability. |
| Propylene Glycol (PG) | 10-30% (v/v) | Often used in pharmaceutical formulations. Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Low toxicity, but solutions can be viscous. Effective for a wide range of molecules.[] |
For a systematic approach, refer to .
Q4: I need to prepare a formulation for an in vivo study and want to avoid organic solvents. Are there more advanced methods available?
A4: Yes. For applications requiring minimal to no organic solvents, two excellent advanced techniques are the use of surfactants to form micelles and cyclodextrins for inclusion complexation.
-
Micellar Solubilization with Surfactants: Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12][13][14] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which dramatically increases its apparent solubility.[15][16] Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. Considerations: The choice of surfactant and its concentration are critical and may require optimization. Surfactants can have their own biological effects.[11]
-
Inclusion Complexation with Cyclodextrins: Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] The entire 4-Chloro-3-(trifluoromethoxy)benzylamine molecule, or at least its hydrophobic aromatic portion, can fit inside this cavity, forming a stable, water-soluble inclusion complex.[19][20] This complex effectively masks the hydrophobic nature of the guest molecule. Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). Considerations: The size of the cyclodextrin cavity must be appropriate for the guest molecule. This method can lead to very high solubility enhancements.[21]
A detailed guide for this can be found in .
Troubleshooting Guide: A Systematic Workflow
When facing solubility issues, a structured approach is more effective than random attempts. The following workflow helps diagnose the problem and select the appropriate solution.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a 10 mM stock solution in an aqueous buffer.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Deionized water or desired buffer (e.g., PBS, HEPES)
-
1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Weigh Compound: Accurately weigh 20.96 mg of 4-Chloro-3-(trifluoromethoxy)benzylamine (for a final 10 mL volume).
-
Initial Suspension: Add the compound to a vial containing ~8 mL of your chosen buffer. The compound will likely not dissolve and will form a cloudy suspension.
-
Acidification: While stirring, add 1 N HCl dropwise (e.g., 5-10 µL at a time).
-
Monitor Dissolution: Continue adding acid and vortexing/stirring. As the pH drops, the solution will begin to clear.
-
Check pH: Measure the pH of the solution. Continue adding acid until the solution is completely clear and the pH is stable at or below pH 6.0. This ensures near-complete protonation of the amine.
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask and add buffer to reach the final 10 mL mark.
-
Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a small-scale method to quickly identify an effective co-solvent.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Aqueous buffer of choice (at the final desired pH)
-
Small glass vials (e.g., 1.5 mL)
Methodology:
-
Prepare High-Concentration Stock: Dissolve a known amount of the compound in 100% of a co-solvent (e.g., 10 mg in 100 µL of DMSO for a 100 mg/mL stock). Ensure it dissolves completely.
-
Serial Dilution: Set up a series of vials containing your aqueous buffer.
-
Test Dilution: Add a small volume of the high-concentration stock to the buffer vials to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%. For example, add 10 µL of a 100x stock in DMSO to 990 µL of buffer for a final co-solvent concentration of 1%.
-
Observe for Precipitation: Vortex each vial thoroughly and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals).
-
Determine Optimal Concentration: The highest drug concentration that remains clear in the lowest percentage of co-solvent is your optimal starting point for further experiments.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines a method to prepare a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer with heating capability
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired buffer. For example, dissolve 2 g of HP-β-CD in buffer and make the final volume 10 mL. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Weigh the desired amount of 4-Chloro-3-(trifluoromethoxy)benzylamine and add it directly to the HP-β-CD solution.
-
Complexation: Seal the vial and stir vigorously at room temperature for 12-24 hours. A shaker or rotator can also be used. This extended time is necessary to allow the guest molecule to fully enter the cyclodextrin cavity.
-
Clarification: After stirring, check for dissolution. If some undissolved material remains, it can be removed by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification (Recommended): It is highly recommended to quantify the actual concentration of the dissolved compound in the final filtered solution using a suitable analytical method like HPLC-UV to determine the exact solubility enhancement.
References
-
Guan, W. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References. Available at: [Link]
-
PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Pharmaceutical Press. (n.d.). Micellar solubilization. Available at: [Link]
-
Taylor & Francis Online. (2016). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Available at: [Link]
-
LinkedIn. (2025). Micellar solubilization: Significance and symbolism. Available at: [Link]
-
LinkedIn. (2025). Co-solvent: Significance and symbolism. Available at: [Link]
-
Wikipedia. (n.d.). Micellar solubilization. Available at: [Link]
-
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
-
PubChem. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. Available at: [Link]
-
SpringerLink. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Available at: [Link]
-
MDPI. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available at: [Link]
-
ACS Publications. (1992). Cyclodextrin inclusion complexes: studies of the variation in the size of alicyclic guests. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Available at: [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]
-
PubMed. (2002). Combined effect of complexation and pH on solubilization. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solubility and pH. Available at: [Link]
-
RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]
-
LookChem. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]
-
ResearchGate. (2015). How to improve the bioavailability of poorly soluble drugs. Available at: [Link]
-
PubChemLite. (n.d.). 4-(trifluoromethoxy)benzylamine (C8H8F3NO). Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE | 62039-92-3 [chemicalbook.com]
- 3. 62039-92-3 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Micellar solubilization: Significance and symbolism [wisdomlib.org]
- 17. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]
- 18. alfachemic.com [alfachemic.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Stability of 4-Chloro-3-(trifluoromethoxy)benzylamine under acidic and basic conditions
Welcome to the technical support center for 4-Chloro-3-(trifluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound under acidic and basic conditions. Our approach is rooted in providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Chloro-3-(trifluoromethoxy)benzylamine?
A1: The primary stability concerns for 4-Chloro-3-(trifluoromethoxy)benzylamine revolve around its key functional groups: the benzylamine moiety, the trifluoromethoxy group, and the chloro-substituted aromatic ring.
-
Benzylamine Moiety: The primary amine is a nucleophile and a base, making it susceptible to reactions under both acidic and basic conditions. Under acidic conditions, protonation of the amine can occur. While this can stabilize it against certain reactions, the benzylic position can still be a site of reactivity.
-
Trifluoromethoxy Group (-OCF₃): This group is generally considered to be chemically stable due to the strong carbon-fluorine bonds.[1][2] However, under harsh acidic conditions, there is a possibility of hydrolysis, although this typically requires strong superacids.[3]
-
Aromatic Ring and Chloro-substituent: The aromatic ring itself is relatively stable. The chloro and trifluoromethoxy groups are electron-withdrawing, which can influence the reactivity of the ring and the benzylic position.
Q2: What are the expected degradation pathways under acidic and basic hydrolysis?
A2: While specific degradation pathways for this exact molecule are not extensively published, we can predict the most likely routes based on the reactivity of its functional groups.
-
Acidic Conditions: Under strong acidic conditions and heat, the primary degradation pathway is likely to be hydrolysis of the trifluoromethoxy group to a hydroxyl group, followed by potential further reactions. Protolytic defluorination of trifluoromethyl groups has been observed in superacids, suggesting the trifluoromethoxy group could be susceptible under harsh conditions.[3]
-
Basic Conditions: In the presence of a strong base and heat, the benzylamine itself is less likely to undergo significant degradation. However, nucleophilic substitution of the chlorine atom on the aromatic ring could be a possibility, though this would likely require forcing conditions.
Q3: What are the regulatory guidelines for conducting stability studies?
A3: Stability testing of active pharmaceutical ingredients (APIs) is governed by guidelines from regulatory bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[4][5][6] These guidelines recommend performing forced degradation (stress testing) studies to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8][9] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify any significant degradants.[7][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the conditions: higher acid/base concentration, higher temperature, or longer exposure time. However, be mindful that overly harsh conditions may lead to unrealistic degradation pathways. |
| Greater than 20% degradation observed. | The stress conditions are too harsh. | Reduce the concentration of the stressor (acid/base), lower the temperature, or shorten the reaction time. The goal is to achieve a target degradation of 5-20%.[7][10] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase. | For a basic compound like a benzylamine, using a column with a stationary phase designed for basic compounds (e.g., a C18 with end-capping or a phenyl-hexyl column) can improve peak shape. Adjusting the mobile phase pH with a suitable buffer is also critical. |
| Difficulty in identifying degradation products by MS. | Low abundance of degradants or complex fragmentation patterns. | Concentrate the sample before analysis. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition prediction. Utilize MS/MS fragmentation to elucidate the structure of the degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of 4-Chloro-3-(trifluoromethoxy)benzylamine in an acidic solution.
Objective: To induce and identify degradation products under acidic stress.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution (for neutralization)
-
Volumetric flasks
-
Heating block or water bath
-
HPLC system with UV/Vis or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1M HCl.
-
Incubation: Heat the solution at 60°C for 24 hours. A parallel control sample (stock solution in methanol and water) should be kept at the same temperature.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1M NaOH.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze the stressed sample, the control sample, and a reference standard solution.
-
Peak Identification: If significant degradation is observed, analyze the sample using LC-MS to identify the mass of the degradation products.
Protocol 2: Forced Degradation Under Basic Conditions
This protocol details the procedure for a forced degradation study in a basic solution.
Objective: To induce and identify degradation products under basic stress.
Materials:
-
Same as Protocol 1, but with 1M NaOH for stressing and 1M HCl for neutralization.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in methanol.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1M NaOH.
-
Incubation: Heat the solution at 60°C for 24 hours. A control sample should be run in parallel.
-
Neutralization: After incubation, cool the solution and neutralize with 1M HCl.
-
Analysis: Dilute and analyze the samples by HPLC.
-
Peak Identification: Use LC-MS to characterize any observed degradation products.
Data Presentation
Table 1: Example HPLC Data from Forced Degradation Study
| Condition | Retention Time (min) | Peak Area (%) | Proposed Identity |
| Reference Standard | 5.2 | 100 | 4-Chloro-3-(trifluoromethoxy)benzylamine |
| Acid Stressed (1M HCl, 60°C, 24h) | 5.2 | 85.3 | 4-Chloro-3-(trifluoromethoxy)benzylamine |
| 4.1 | 12.1 | Degradant 1 | |
| 3.5 | 2.6 | Degradant 2 | |
| Base Stressed (1M NaOH, 60°C, 24h) | 5.2 | 98.5 | 4-Chloro-3-(trifluoromethoxy)benzylamine |
| 6.8 | 1.5 | Degradant 3 |
Visualizations
Caption: Predicted degradation pathways.
References
- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
- World Health Organization. (n.d.). Annex 10 - ICH.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- BenchChem. Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Protolytic defluorination of trifluoromethyl-substituted arenes. (2011, November 22). National Institutes of Health.
- Biodegradation of fluorinated alkyl substances. (n.d.). National Institutes of Health.
- Benzylamine. (n.d.). Wikipedia.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-3-(trifluoromethoxy)benzylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethoxy)benzylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your coupling reactions and overcome common experimental hurdles. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.
Understanding the Reactivity of 4-Chloro-3-(trifluoromethoxy)benzylamine
4-Chloro-3-(trifluoromethoxy)benzylamine is a valuable building block in medicinal chemistry, often utilized for its unique electronic and pharmacological properties. The trifluoromethoxy (-OCF₃) group significantly influences the molecule's reactivity. It is a strong electron-withdrawing group, more so than a trifluoromethyl (-CF₃) group, which deactivates the aromatic ring towards electrophilic substitution but can enhance its reactivity in certain nucleophilic aromatic substitution and cross-coupling reactions.[1] This group also increases lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[1][2]
The presence of the aryl chloride makes this substrate more challenging for cross-coupling reactions compared to its bromide or iodide analogs, often requiring more specialized and active catalyst systems.[3] The primary benzylamine moiety is a good nucleophile, but its reactivity can be modulated by the electronic effects on the ring.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when using 4-Chloro-3-(trifluoromethoxy)benzylamine in coupling reactions.
Q1: I am planning a Buchwald-Hartwig amination with an aryl halide. What are the best starting conditions for coupling with 4-Chloro-3-(trifluoromethoxy)benzylamine?
A1: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and palladium precatalyst is critical, especially given the electron-deficient nature of the benzylamine and the less reactive aryl chloride.
-
Palladium Precatalyst: Modern palladacycle precatalysts like G3 or G4 are highly recommended over traditional sources like Pd(OAc)₂. They form the active Pd(0) catalyst more cleanly and efficiently.[3]
-
Ligand Selection: For primary amines like this, bulky, electron-rich biarylphosphine ligands are often effective. BrettPhos is an excellent starting point for primary amines.[3][4] If you encounter difficulties, screening other ligands such as RuPhos or tBuBrettPhos may be necessary.[3][5]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3][6] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures.[3][7]
-
Solvent: Anhydrous, degassed toluene or dioxane are standard solvents for these reactions.[3]
A good starting point would be to use a G3 precatalyst with BrettPhos, NaOtBu as the base, in toluene at 100 °C.
Q2: I am performing an amide coupling with a carboxylic acid. Which coupling agent should I use?
A2: For amide bond formation, activating the carboxylic acid is necessary. Several modern peptide coupling reagents are effective and can be chosen based on the scale and sensitivity of your substrates.
-
Carbodiimides: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often in combination with an additive like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) , are widely used and effective.[8]
-
Uronium/Onium Salts: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and can be used for more challenging couplings.[8] They often lead to faster reactions and higher yields.
A general protocol would involve dissolving the carboxylic acid in an aprotic solvent like DMF or DCM, adding the coupling agent and a non-nucleophilic base (e.g., DIPEA or triethylamine), followed by the addition of 4-chloro-3-(trifluoromethoxy)benzylamine.[9]
Q3: Can I use 4-Chloro-3-(trifluoromethoxy)benzylamine in a Suzuki coupling reaction?
A3: 4-Chloro-3-(trifluoromethoxy)benzylamine itself is not a typical substrate for Suzuki coupling as the aryl chloride is part of the amine-containing fragment. More commonly, you would couple an aryl boronic acid with a suitable electrophile containing the 4-chloro-3-(trifluoromethoxy)phenyl moiety, or alternatively, you would first protect the amine and then convert the molecule into a boronic acid derivative to couple with an aryl halide.
However, if you are planning to synthesize a biaryl structure where this amine is coupled to another aromatic ring, a more direct approach would be a Buchwald-Hartwig amination between an amino-biaryl and a suitable electrophile, or a Suzuki coupling to build the biaryl core first, followed by introduction of the benzylamine functionality.
Q4: Is the trifluoromethoxy (-OCF₃) group stable under typical coupling conditions?
A4: The trifluoromethoxy group is generally considered to be highly stable under a wide range of reaction conditions, including the basic conditions often employed in cross-coupling reactions.[1] Unlike a methoxy group, it is resistant to metabolic degradation and many chemical transformations.[10] However, under very harsh basic conditions and high temperatures, hydrolysis of trifluoromethyl groups to carboxylic acids has been reported in specific contexts, though this is not a common issue for the trifluoromethoxy group under standard coupling protocols.[11][12][13] It is always prudent to monitor for potential side products, but instability of the -OCF₃ group is not a primary concern with this substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently. This can be due to poor quality precatalyst or the use of Pd(II) sources that require reduction.[3][14] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, particularly for a less reactive aryl chloride.[3] 3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.[3] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with aryl chlorides.[15] | 1. Use a modern palladacycle precatalyst (e.g., XPhos Pd G3). If using a Pd(II) source, consider a pre-activation step.[3] 2. Screen a panel of ligands. For primary amines and aryl chlorides, bulky, electron-rich ligands like BrettPhos or RuPhos are often necessary.[3][5] 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous.[3] 4. Increase the reaction temperature in increments (e.g., to 110-120 °C), monitoring for substrate decomposition.[3] |
| Side Product Formation: Hydrodehalogenation | The aryl chloride is reduced to the corresponding arene. This can be caused by β-hydride elimination from the base or solvent, or other side reactions in the catalytic cycle. | 1. Use a different base. For example, if using NaOtBu, consider switching to LHMDS or Cs₂CO₃. 2. Ensure strictly anaerobic conditions. Oxygen can interfere with the catalyst and promote side reactions.[14] 3. Optimize catalyst loading and temperature. Sometimes lowering these parameters can disfavor the side reaction. |
| Side Product Formation: Homocoupling | Dimerization of the aryl halide or the amine can occur, promoted by certain catalyst systems and conditions.[3] | 1. Optimize the catalyst loading and reaction temperature. Lowering these can often minimize homocoupling.[3] 2. Adjust the stoichiometry of the reactants. |
| Amide Coupling Fails or is Sluggish | 1. Inefficient Carboxylic Acid Activation: The coupling agent may not be effective enough. 2. Base Incompatibility: The base used may be interfering with the coupling agent or causing side reactions. | 1. Switch to a more powerful coupling agent like HATU or PyBOP.[8] 2. Use a non-nucleophilic, sterically hindered base like DIPEA. Ensure all reagents are anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of 4-Chloro-3-(trifluoromethoxy)benzylamine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Chloro-3-(trifluoromethoxy)benzylamine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
In a glovebox, add the aryl bromide, XPhos Pd G3, and NaOtBu to the reaction vial.
-
Seal the vial with the cap.
-
Outside the glovebox, add the anhydrous, degassed toluene via syringe.
-
Add the 4-Chloro-3-(trifluoromethoxy)benzylamine via syringe.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol describes the coupling of 4-Chloro-3-(trifluoromethoxy)benzylamine with a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
HATU (1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
4-Chloro-3-(trifluoromethoxy)benzylamine (1.05 mmol, 1.05 equiv)
-
Anhydrous DMF (5 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
Procedure:
-
To the flask, add the carboxylic acid and dissolve it in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 4-Chloro-3-(trifluoromethoxy)benzylamine to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: A decision tree for troubleshooting low conversion in coupling reactions.
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
- Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834.
- CDT in Technology Enhanced Chemical Synthesis. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved January 19, 2026, from [Link]
-
Garg, N. K., & Snieckus, V. (2015). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 19, 2026, from [Link]
-
Request PDF. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bristol.ac.uk [bristol.ac.uk]
Common impurities in commercial 4-Chloro-3-(trifluoromethoxy)benzylamine
Welcome to the Technical Support Center for 4-Chloro-3-(trifluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling and use of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Q1: What are the primary synthesis routes for 4-Chloro-3-(trifluoromethoxy)benzylamine, and how can they influence product purity?
A1: The two most prevalent commercial synthesis routes for 4-Chloro-3-(trifluoromethoxy)benzylamine are:
-
Reductive Amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde: This is a widely used one-pot reaction where the corresponding benzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the benzylamine. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). The efficiency of this reaction is generally high, but incomplete reaction or side reactions can lead to specific impurities.
-
Reduction of 4-Chloro-3-(trifluoromethoxy)benzonitrile: This method involves the reduction of the nitrile functional group to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed. This route can also be very effective, but the harshness of some reducing agents can sometimes lead to side products.
The choice of synthetic route significantly impacts the impurity profile of the final product. For instance, a product synthesized via reductive amination may contain residual aldehyde or over-alkylation products, while a product from nitrile reduction might have unreacted nitrile or intermediate imines.
Q2: How should I properly store and handle 4-Chloro-3-(trifluoromethoxy)benzylamine to minimize degradation?
A2: 4-Chloro-3-(trifluoromethoxy)benzylamine is a primary amine and, like many amines, can be susceptible to oxidation and reaction with atmospheric carbon dioxide. To maintain its purity and integrity, it is crucial to:
-
Store under an inert atmosphere: The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Refrigerate: Store the compound at 2-8°C to slow down potential degradation processes.
-
Protect from light: Use an amber-colored vial or store the container in a dark place to prevent light-induced degradation.
-
Handle quickly when exposed to air: When weighing or transferring the material, do so efficiently to minimize its exposure to air and moisture.
Failure to follow these storage and handling procedures can lead to the formation of oxidative and condensation impurities, which may interfere with your experiments.
II. Troubleshooting Guide: Identifying and Mitigating Common Impurities
This section is designed to help you troubleshoot common issues encountered during your experiments that may be related to impurities in your 4-Chloro-3-(trifluoromethoxy)benzylamine starting material.
Q3: I'm observing an unexpected peak in my HPLC/GC-MS analysis of a reaction mixture where 4-Chloro-3-(trifluoromethoxy)benzylamine was used as a starting material. What could this be?
A3: An unexpected peak can arise from several sources. Based on the common impurities found in commercial 4-Chloro-3-(trifluoromethoxy)benzylamine, the unknown peak could be one of the following:
-
Unreacted Starting Materials: The most common impurities are often residual starting materials from the synthesis of the benzylamine itself. These could include 4-Chloro-3-(trifluoromethoxy)benzaldehyde or 4-Chloro-3-(trifluoromethoxy)benzonitrile , depending on the synthetic route used by the manufacturer.
-
Over-alkylation Products: In syntheses involving reductive amination, a common side reaction is the formation of a secondary amine, Bis(4-chloro-3-(trifluoromethoxy)benzyl)amine . This occurs when the newly formed primary amine reacts with another molecule of the starting aldehyde.
-
Oxidation Products: Exposure to air can lead to the oxidation of the benzylamine to the corresponding 4-Chloro-3-(trifluoromethoxy)benzaldehyde .
-
Condensation Products: Benzylamines can undergo self-condensation or react with aldehyde impurities to form imines, such as N-(4-chloro-3-(trifluoromethoxy)benzylidene)-4-chloro-3-(trifluoromethoxy)benzylamine .
To identify the impurity, it is recommended to run co-injection experiments with authentic standards of the suspected impurities if available. Mass spectrometry (MS) is also a powerful tool for obtaining the molecular weight of the unknown peak, which can provide strong evidence for its identity.
Q4: My reaction is not proceeding to completion, or I am observing a lower yield than expected. Could impurities in the 4-Chloro-3-(trifluoromethoxy)benzylamine be the cause?
A4: Yes, impurities in your starting material can certainly impact your reaction's efficiency. Here's how:
-
Inaccurate Stoichiometry: If your commercial 4-Chloro-3-(trifluoromethoxy)benzylamine contains a significant percentage of impurities, the actual molar amount of the desired reactant will be lower than what you calculated based on the total mass. This can lead to an incomplete reaction if the benzylamine is the limiting reagent.
-
Inhibition of Catalysts: Some impurities can act as catalyst poisons, particularly in reactions involving transition metal catalysts (e.g., palladium, platinum, rhodium). For example, residual reagents from the purification of the benzylamine could inhibit your catalyst's activity.
-
Side Reactions: The impurities themselves might react with your reagents, consuming them in unproductive pathways and lowering the yield of your desired product. For instance, a residual aldehyde impurity could react with a nucleophile in your reaction mixture.
To address this, it is crucial to first assess the purity of your 4-Chloro-3-(trifluoromethoxy)benzylamine using a reliable analytical method like quantitative NMR (qNMR) or HPLC with a calibrated standard. If significant impurities are detected, purification of the starting material may be necessary.
Q5: How can I purify my commercial 4-Chloro-3-(trifluoromethoxy)benzylamine if I suspect it contains significant impurities?
A5: If you determine that the purity of your commercial material is insufficient for your application, you can purify it using one of the following methods:
-
Acid-Base Extraction: This is a classic and effective method for purifying amines. Dissolve the amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and extract with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer with a strong base (e.g., NaOH) will deprotonate the amine, which can then be extracted back into an organic solvent. After drying and evaporating the solvent, you will have the purified amine.
-
Distillation under Reduced Pressure: For liquid benzylamines, vacuum distillation can be an effective method for removing non-volatile impurities. This should be performed with care to avoid thermal degradation.
-
Column Chromatography: While less common for bulk purification of simple amines, silica gel chromatography can be used to separate the desired amine from closely related impurities, especially if the impurities have different polarities.
Always confirm the purity of the material after purification using an appropriate analytical technique.
III. Summary of Common Impurities
The following table summarizes the most common impurities found in commercial 4-Chloro-3-(trifluoromethoxy)benzylamine, their likely sources, and recommended analytical techniques for their detection.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Technique(s) |
| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O | Unreacted starting material from reductive amination; Oxidation of the final product | HPLC-UV, GC-MS |
| 4-Chloro-3-(trifluoromethoxy)benzonitrile | C₈H₃ClF₃N | Unreacted starting material from nitrile reduction | HPLC-UV, GC-MS |
| Bis(4-chloro-3-(trifluoromethoxy)benzyl)amine | C₁₆H₁₁Cl₂F₆NO | By-product of reductive amination (over-alkylation) | HPLC-UV, LC-MS |
| N-(4-chloro-3-(trifluoromethoxy)benzylidene)-4-chloro-3-(trifluoromethoxy)benzylamine | C₁₆H₁₀Cl₂F₆N₂ | Condensation of the product with aldehyde impurity | HPLC-UV, LC-MS |
IV. Experimental Protocols
This section provides a detailed protocol for the analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine purity by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Purity Analysis by HPLC-UV
Objective: To determine the purity of a 4-Chloro-3-(trifluoromethoxy)benzylamine sample and identify potential impurities.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Chloro-3-(trifluoromethoxy)benzylamine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 1 mg/mL.
-
Transfer an aliquot to an autosampler vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
Identify any impurity peaks by comparing their retention times with those of known standards, if available. For unknown impurities, further investigation using LC-MS is recommended.
-
V. Visualizing Impurity Formation
The following diagrams illustrate the potential pathways for the formation of common impurities during the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Caption: Synthetic and degradation pathways leading to common impurities.
VI. References
-
Reductive Amination in Organic Synthesis: For a comprehensive overview of reductive amination reactions, their mechanisms, and common side reactions, refer to: Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock.
-
Nitrile Reduction: Detailed procedures and discussions on the reduction of nitriles to primary amines can be found in: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith.
-
Purification of Organic Compounds: For detailed protocols on the purification of organic compounds, including amines, a standard reference is: Purification of Laboratory Chemicals by W. L. F. Armarego and Christina Li Lin Chai.
-
HPLC for Pharmaceutical Analysis: A valuable resource for understanding the principles and applications of HPLC in the analysis of pharmaceuticals and impurities is: Introduction to Modern Liquid Chromatography by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan.
Technical Support Center: Degradation of 4-Chloro-3-(trifluoromethoxy)benzylamine
Welcome to the technical support guide for 4-Chloro-3-(trifluoromethoxy)benzylamine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. We will address common experimental challenges, provide troubleshooting guidance, and offer detailed protocols to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine with features that critically influence its stability and metabolic fate. Its structure contains three key regions:
-
The Benzylamine Moiety: The primary amine group is a common site for enzymatic and chemical reactions, particularly oxidation.
-
The Chloro Group: A halogen on the aromatic ring can influence electronic properties and may be a site for substitution reactions, although it is generally stable.
-
The Trifluoromethoxy Group (-OCF3): This group is a strong electron-withdrawing moiety. The carbon-fluorine bonds are exceptionally strong, making this group highly resistant to metabolic degradation and conferring enhanced metabolic stability to the molecule compared to a simple methoxy group.[1]
This guide will focus on predicting and identifying degradation products arising from reactions involving the more labile benzylamine group and potential modifications to the aromatic ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the handling and analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Q1: I'm observing the appearance of a new, less polar peak in my LC-MS analysis after incubating my compound with liver microsomes. What is the likely identity of this peak?
A1: The most probable transformation is the enzymatic oxidation of the primary amine to an aldehyde. This is a classic metabolic pathway for benzylamines, often catalyzed by monoamine oxidases (MAOs) or other amine oxidases.[2] The resulting product, 4-Chloro-3-(trifluoromethoxy)benzaldehyde, is less polar than the parent amine and will therefore have a longer retention time on a reverse-phase HPLC column.
-
Troubleshooting Step: To confirm this, you can either synthesize the aldehyde standard for comparison or analyze your sample via high-resolution mass spectrometry (HRMS) to confirm the exact mass, which would correspond to a loss of NH and an addition of O (a net change of -1.02 Da from the [M+H]+ ion).
Q2: My compound seems to be degrading in my aqueous buffer solution even without enzymes. Why is this happening and how can I prevent it?
A2: While the trifluoromethoxy and chloro groups are stable, the benzylamine moiety can be susceptible to non-enzymatic degradation, particularly in the presence of reactive species or certain metal ions.
-
Oxidation: If your buffer is not properly de-gassed, dissolved oxygen can contribute to slow oxidation over time, especially if exposed to light (photo-oxidation).
-
Reaction with Buffer Components: Ensure your buffer does not contain reactive species. For example, if you are working with chlorinated water or buffers prepared with it, reactions can occur. Studies on benzylamines have shown they react with free chlorine, leading to the formation of an imine, which then hydrolyzes to the corresponding aldehyde.[3]
-
Troubleshooting Steps:
-
Prepare buffers with high-purity, de-gassed water.
-
Store solutions in amber vials to protect from light.
-
Include an antioxidant like ascorbic acid or glutathione in your formulation if compatible with your experiment to assess if degradation is oxidative.
-
Use chelating agents like EDTA to sequester any trace metal ions that could catalyze oxidation.
-
Q3: Besides the aldehyde, what other metabolites should I be looking for in a comprehensive metabolic stability study?
A3: While N-oxidation is primary, further metabolism can occur. You should also look for:
-
Carboxylic Acid: The intermediate aldehyde can be further oxidized by aldehyde dehydrogenases (ALDHs) to form 4-Chloro-3-(trifluoromethoxy)benzoic acid. This metabolite will be significantly more polar than the parent compound.
-
Ring Hydroxylation: Cytochrome P450 (CYP) enzymes can catalyze the hydroxylation of the aromatic ring.[4] Given the existing substitution pattern, this could occur at the available positions on the ring, leading to phenolic metabolites.
-
Conjugates: If phase I metabolites (like hydroxylated products) are formed, they can be further conjugated with glucuronic acid or sulfate by UGT and SULT enzymes, respectively, to form highly polar, water-soluble metabolites.[4]
Q4: I'm trying to develop a GC-MS method, but I'm getting poor peak shape and inconsistent results. What is the issue?
A4: Primary amines like 4-Chloro-3-(trifluoromethoxy)benzylamine are known to be challenging for GC analysis due to their basicity and polarity. They can interact with active sites (e.g., free silanols) on the GC liner and column, leading to peak tailing and poor reproducibility.
-
Troubleshooting Steps:
-
Derivatization: The most robust solution is to derivatize the amine group. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) will create a less polar, more thermally stable derivative with excellent chromatographic properties.
-
Use a Base-Deactivated Liner: If you must analyze the compound directly, use a GC inlet liner specifically designed for active compounds.[5]
-
Optimize Temperature: Ensure the injector temperature is not too high, as this can cause on-column degradation.
-
Predicted Degradation Pathways
Based on the chemical structure and data from analogous compounds, we can predict two primary degradation pathways.
Pathway A: Metabolic (Enzymatic) Degradation
This pathway is most relevant for in vivo and in vitro drug metabolism studies. The primary amine is the main site of attack.
-
Oxidative Deamination: Monoamine oxidases (MAOs) or copper-containing amine oxidases (AOC3) catalyze the oxidation of the benzylamine to an imine intermediate.[2]
-
Hydrolysis: The unstable imine spontaneously hydrolyzes to 4-Chloro-3-(trifluoromethoxy)benzaldehyde and ammonia.
-
Further Oxidation: The aldehyde is a substrate for aldehyde dehydrogenases (ALDHs), which convert it to 4-Chloro-3-(trifluoromethoxy)benzoic acid.
-
Aromatic Hydroxylation: In parallel, Cytochrome P450 enzymes can add a hydroxyl group to the aromatic ring.
Caption: Predicted metabolic pathway of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Pathway B: Chemical Degradation (via Chlorination)
This pathway is relevant in environments containing free chlorine, such as during water treatment or use of chlorinated solvents.
-
N-Chlorination: A chlorine atom is transferred from hypochlorous acid (HOCl) to the benzylamine nitrogen.[3]
-
Elimination: The N-chloroamine intermediate undergoes elimination of hydrochloric acid (HCl) to form a Schiff base (imine).[3]
-
Hydrolysis: The imine is readily hydrolyzed by water to yield 4-Chloro-3-(trifluoromethoxy)benzaldehyde and ammonia.[3]
Caption: Predicted chemical degradation pathway in the presence of free chlorine.
Summary of Potential Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Analytical Method |
| Parent Compound | C₈H₇ClF₃NO | 225.60 | LC-MS/MS, GC-MS (derivatized) |
| Aldehyde Metabolite | C₈H₄ClF₃O₂ | 224.57 | LC-MS/MS, GC-MS |
| Carboxylic Acid Metabolite | C₈H₄ClF₃O₃ | 240.57 | LC-MS/MS |
| Hydroxylated Metabolite | C₈H₇ClF₃NO₂ | 241.60 | LC-MS/MS |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzylamine
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a 20 mg/mL HLM stock in phosphate buffer.
-
Prepare working solutions by diluting stocks in phosphate buffer.
-
-
Incubation Setup (Final Volume = 200 µL):
-
In the incubation plate, add phosphate buffer.
-
Add HLM to achieve a final concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Negative Control: Prepare parallel wells without the NADPH regenerating system to monitor for non-enzymatic degradation.
-
-
Reaction Initiation and Timepoints:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the negative control).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile with internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new 96-well collection plate.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of the line gives the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Protocol 2: LC-MS/MS Method for Quantification
Objective: To quantify the parent compound and its primary aldehyde metabolite.
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II)
-
Mass Spectrometer (e.g., Sciex 6500+)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Parent: Q1: 226.0 -> Q3: 209.0 (loss of NH₃)
-
Aldehyde: Q1: 225.0 -> Q3: 197.0 (loss of CO)
-
Note: These transitions are predictive and must be optimized empirically by infusing the standards.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
References
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. Available at: [Link]
-
ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic compounds. Retrieved from [Link]
-
Le, T. T., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 55(11), 7476–7486. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 4-Chloro-3-(trifluoromethoxy)benzylamine reactions
Technical Support Center: 4-Chloro-3-(trifluoromethoxy)benzylamine
A Senior Application Scientist's Guide to Navigating Common Reaction Challenges
Welcome to the technical support center for 4-Chloro-3-(trifluoromethoxy)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into troubleshooting reactions involving this versatile but sometimes challenging building block. The unique electronic properties imparted by the chloro and trifluoromethoxy substituents demand a nuanced approach to reaction design and execution. This document moves beyond simple protocols to explain the causality behind common issues and their solutions.
Part 1: Foundational Knowledge & FAQs
Before troubleshooting specific problems, it's crucial to understand the fundamental properties and handling requirements of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Q1: How should I store and handle this reagent to ensure its stability and reactivity?
Proper storage is the first step in preventing reaction failures. Benzylamines, in general, can be susceptible to air oxidation over time, which may manifest as a discoloration from a colorless or pale yellow liquid to a darker yellow or brown hue.
-
Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize oxidation and reaction with atmospheric CO₂.
-
Handling : Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as toxic if swallowed and can cause skin and eye irritation.[1]
Q2: What are the key chemical properties of 4-Chloro-3-(trifluoromethoxy)benzylamine that influence its reactivity?
The reactivity of the benzylamine is dictated by the electronic effects of its substituents.
-
Nucleophilicity : The primary amine (-NH₂) is a nucleophile. However, the electron-withdrawing nature of both the chloro group and the trifluoromethoxy group on the aromatic ring decreases the electron density on the nitrogen atom. This makes it a weaker nucleophile compared to unsubstituted benzylamine. This is a critical consideration in reactions like nucleophilic substitutions or acylations.
-
Basicity : Consistent with its reduced nucleophilicity, it is also a weaker base than benzylamine. This can affect its performance in base-catalyzed reactions or require adjustments during aqueous workups where pH is critical for ensuring the amine is in its freebase form for extraction.
-
Molecular Structure : The molecule has a linear formula of C₈H₇ClF₃NO and a molecular weight of approximately 225.6 g/mol .
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | |
| Molecular Weight | 225.6 g/mol | |
| Boiling Point | 100-104°C (at 12 mmHg) | [1] |
| Density | ~1.4 g/cm³ | [1] |
Q3: What are the most common reactions this compound is used for?
This benzylamine is a versatile building block in organic synthesis.[2] Common applications include:
-
Amide Bond Formation : Reacting with carboxylic acids (often activated with coupling agents like EDC/HOBt or converted to acid chlorides) to form amides.
-
Reductive Amination : Reacting with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to form a secondary amine.[2][3]
-
Nucleophilic Substitution : The amine can act as a nucleophile to displace leaving groups in alkylation reactions.[2]
Part 2: Troubleshooting Common Reaction Failures
This section addresses specific issues observed during experiments, providing potential causes and actionable solutions.
Scenario 1: Low or No Product Yield
Q: My reaction has a very low yield. I've confirmed the identity of my starting materials. What are the likely causes?
A low yield is a common problem that can stem from several factors, from reagent quality to suboptimal reaction conditions.[4]
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Inefficient Reaction Conditions :
-
Cause : The reduced nucleophilicity of the amine requires more forcing conditions than for simple benzylamine. In amide couplings, the activation of the carboxylic acid might be insufficient. In reductive aminations, imine formation may be slow.
-
Solution :
-
Temperature : Gradually increase the reaction temperature. For sluggish amide couplings, heating to 40-60 °C can be beneficial.
-
Concentration : Increasing the concentration of reactants can improve reaction rates.
-
Catalysts : For reductive aminations, adding a catalytic amount of a weak acid like acetic acid can facilitate imine formation.[5]
-
Reagent Choice : For amide couplings, switch to a more potent activating agent (e.g., from EDC/HOBt to HATU or COMU). For reductive aminations, a stronger reducing agent might be necessary, but be mindful of potential side reactions. Sodium triacetoxyborohydride (STAB) is often effective and selective.[5]
-
-
-
Product Loss During Workup :
-
Cause : The product, like the starting amine, is basic. If the aqueous layer during extraction is too acidic, the product will be protonated and remain in the aqueous phase.[6] Conversely, if the product has polar functional groups, it may have some water solubility even in its freebase form.
-
Solution :
-
Before extraction, carefully basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH > 9 to ensure the amine product is in its neutral, freebase form.
-
Extract with a more polar organic solvent than diethyl ether, such as dichloromethane (DCM) or ethyl acetate.
-
Perform multiple extractions (3-4 times) with smaller volumes of organic solvent to recover the maximum amount of product.
-
Always check a sample of the aqueous layer by TLC or LC-MS to confirm no product is being discarded.[6]
-
-
Scenario 2: Incomplete Reaction and/or Formation of Byproducts
Q: My TLC/LC-MS analysis shows unreacted starting material along with several new spots. How can I identify the byproducts and prevent their formation?
Byproduct formation is often a sign of a competing reaction pathway or reagent decomposition.
Common Byproducts and Their Causes:
-
Over-alkylation (in Alkylation Reactions) :
-
Cause : This is a classic problem with primary amines. The desired secondary amine product can act as a nucleophile itself and react with the alkylating agent to form an undesired tertiary amine.[3]
-
Solution :
-
Stoichiometry Control : Use a large excess of the 4-Chloro-3-(trifluoromethoxy)benzylamine relative to the alkylating agent.
-
Slow Addition : Add the alkylating agent dropwise or via a syringe pump to the amine solution. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine.[3]
-
Alternative Synthesis : For challenging cases, consider an alternative strategy like reductive amination or the Gabriel synthesis, which are designed to prevent over-alkylation.[3]
-
-
-
Dimerization/Oligomerization :
-
Cause : In some cases, particularly under harsh conditions (e.g., high heat, presence of strong oxidants), benzylamines can undergo self-condensation or decomposition reactions. A user on a chemistry forum reported a similar issue where their benzylamine product seemed to polymerize or decompose upon concentration.[7]
-
Solution :
-
Milder Conditions : Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Inert Atmosphere : Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
Purification Method : If the product is unstable on silica gel, consider alternative purification methods like distillation or recrystallization.
-
-
This protocol provides a robust starting point for synthesizing secondary amines while minimizing side reactions.
Caption: General workflow for reductive amination reactions.
Experimental Details (Adapted from a similar protocol[5]):
-
Imine Formation : To a stirred solution of 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.05 eq). If needed, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction : Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as initial gas evolution may occur.
-
Monitoring : Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Workup : Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Chongqing Chemdad. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2023). What is happening to my benzylamine? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for the Synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine Derivatives
Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our aim is to provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine derivatives in a question-and-answer format.
Issue 1: Low or No Conversion of the Starting Material
Question: My catalytic hydrogenation of 4-Chloro-3-(trifluoromethoxy)benzonitrile is showing low to no conversion. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in the catalytic hydrogenation of a substituted benzonitrile like 4-Chloro-3-(trifluoromethoxy)benzonitrile can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites can be blocked by impurities. Halogenated compounds themselves can sometimes act as catalyst poisons or inhibitors for certain catalysts. Ensure high-purity solvents and reagents are used. If poisoning is suspected, increasing the catalyst loading or using a fresh batch is advisable.[1]
-
Deactivation: Improper handling or storage can lead to catalyst deactivation. Pyrophoric catalysts like Raney Nickel and Palladium on carbon (Pd/C) must be handled under an inert atmosphere or as a slurry.[2]
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. If the reaction is sluggish, a moderate increase in hydrogen pressure can enhance the reaction rate.
-
Inadequate Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic optimization of the temperature is recommended, starting from milder conditions.
-
Poor Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen gas to the catalyst surface. Ensure vigorous stirring to maintain a homogenous suspension of the catalyst in the reaction mixture.
-
-
Substrate-Specific Effects:
-
Electronic Effects: The presence of both an electron-withdrawing chloro group and a strongly electron-withdrawing trifluoromethoxy group can influence the reactivity of the nitrile.[3][4] This may necessitate the use of a more active catalyst or harsher reaction conditions compared to unsubstituted benzonitrile.
-
dot
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Significant Formation of Secondary and Tertiary Amine Byproducts
Question: My reaction is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity towards the desired primary amine, 4-Chloro-3-(trifluoromethoxy)benzylamine?
Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[5] This occurs when the initially formed primary amine attacks the imine intermediate.
-
Reaction Mechanism Insight: The reaction proceeds through an imine intermediate. The desired primary amine can act as a nucleophile and react with this imine, leading to the formation of secondary and, subsequently, tertiary amines.
-
Strategies for Enhancing Primary Amine Selectivity:
-
Addition of Ammonia: The most effective method to suppress the formation of secondary and tertiary amines is to conduct the reaction in the presence of ammonia (aqueous or as a solution in an alcohol).[6] Ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the primary amine.
-
Catalyst Choice: Raney Nickel and Cobalt-based catalysts are often reported to have higher selectivity for primary amines compared to Palladium and Platinum catalysts, especially when ammonia is used as an additive.[6]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.
-
dot
Caption: Strategy for improving primary amine selectivity.
Issue 3: Dehalogenation of the Aromatic Ring
Question: I am observing the formation of 3-(trifluoromethoxy)benzylamine, indicating a dehalogenation side reaction. How can I minimize or prevent this?
Answer: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated aromatic compounds, particularly with palladium catalysts.[7] The C-Cl bond in your substrate can be susceptible to hydrogenolysis.
-
Catalyst Selection is Crucial:
-
Palladium Catalysts (e.g., Pd/C): These are highly active for hydrogenation but are also known to promote dehalogenation.[8][9] The risk of dehalogenation increases with temperature and hydrogen pressure.
-
Raney Nickel: This catalyst is generally less prone to causing dehalogenation compared to Pd/C, making it a better initial choice for substrates sensitive to this side reaction.[2]
-
Platinum Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts can sometimes offer a good balance between activity and lower dehalogenation rates compared to palladium.[10][11]
-
Rhodium Catalysts (e.g., Rh/C): Rhodium is a highly active catalyst for aromatic hydrogenation and may be effective under milder conditions, potentially reducing the incidence of dehalogenation.[12]
-
-
Reaction Condition Optimization:
-
Milder Conditions: Employing lower temperatures and hydrogen pressures can often suppress the dehalogenation reaction.
-
Acidic Additives: In some cases, conducting the hydrogenation in the presence of an acidic medium can inhibit dehalogenation.[10] However, the compatibility of the trifluoromethoxy group with acidic conditions should be considered.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best starting point for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine from the corresponding benzonitrile?
A1: For the hydrogenation of 4-Chloro-3-(trifluoromethoxy)benzonitrile, Raney Nickel is the recommended starting catalyst.[2] This is primarily due to its lower propensity to cause dehalogenation compared to palladium-based catalysts.[7] It is also a more cost-effective option for larger-scale synthesis.[2]
Q2: What is the role of the trifluoromethoxy group in this reaction?
A2: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group.[3] This electronic effect can influence the reactivity of the nitrile group and the aromatic ring. While it enhances the metabolic stability and lipophilicity of the final molecule, it can make the catalytic reduction more challenging compared to simpler benzonitriles.[3][4] The stability of the trifluoromethoxy group itself is generally high under typical catalytic hydrogenation conditions.[3]
Q3: Can I use reductive amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde as an alternative synthetic route?
A3: Yes, reductive amination of the corresponding aldehyde is an excellent and widely used alternative for the synthesis of benzylamines.[13][14] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ.
-
Common Reducing Agents for Reductive Amination:
-
Catalytic Hydrogenation: Using catalysts like Pd/C, Pt/C, or Raney Nickel with hydrogen gas.[13]
-
Hydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[15][16] NaBH(OAc)₃ is often preferred for its mildness and selectivity.[15]
-
Q4: How can I purify the final product, 4-Chloro-3-(trifluoromethoxy)benzylamine?
A4: Purification of the final product can be achieved through several methods:
-
Distillation: Vacuum distillation is a common method for purifying liquid amines.[17]
-
Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl. The salt can then be purified by recrystallization, followed by liberation of the free amine by treatment with a base.[5][17][18]
-
Chromatography: For smaller scale purifications or for removing closely related impurities, column chromatography on silica gel may be employed.[19]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Chloro-3-(trifluoromethoxy)benzonitrile
dot
Caption: Workflow for nitrile hydrogenation.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzonitrile
-
Raney Nickel (as a 50% slurry in water)
-
Ethanol or Methanol
-
Aqueous Ammonia (25-30%)
-
High-pressure autoclave reactor
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave reactor, add 4-Chloro-3-(trifluoromethoxy)benzonitrile, ethanol, and aqueous ammonia.
-
Carefully add the Raney Nickel slurry to the reaction mixture under a stream of inert gas.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The filter cake may be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or by forming a salt, recrystallizing, and then neutralizing to obtain the free amine.[5][17]
Protocol 2: Reductive Amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
dot
Caption: Workflow for reductive amination.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane or Ethyl acetate for extraction
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethoxy)benzaldehyde and an excess of ammonium acetate in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.[19]
Catalyst Comparison Summary
| Catalyst | Advantages | Disadvantages | Best Suited For |
| Raney Nickel | Cost-effective; Lower incidence of dehalogenation.[2] | Pyrophoric; May require higher temperatures/pressures.[2] | Initial screening and scale-up for halogenated substrates. |
| Palladium on Carbon (Pd/C) | High activity at lower temperatures/pressures.[2] | Prone to causing dehalogenation.[7] | Substrates not sensitive to dehalogenation. |
| Platinum on Carbon (Pt/C) | Good activity; Can be less prone to dehalogenation than Pd/C.[10] | More expensive than Raney Nickel. | When dehalogenation is an issue with Pd/C. |
| Rhodium on Carbon (Rh/C) | Very high activity for aromatic ring hydrogenation.[12] | High cost. | Difficult reductions or when very mild conditions are required. |
References
- US6340773B1 - Preparation of halogenated primary amines - Google P
- A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction - Benchchem. (URL not available)
- EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google P
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis - Benchchem. (URL not available)
- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au. (URL not available)
- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (URL not available)
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. (URL not available)
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials - Benchchem. (URL not available)
- Technical Support Center: Catalyst Selection for the Hydrogenation of Trifluoromethylphenyl Deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL not available)
- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google P
- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst - ResearchG
- Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20 - DTIC. (URL not available)
- Reductive amin
- The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (URL not available)
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- How to purify Benzylamine? : r/OrganicChemistry - Reddit. (URL not available)
- An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine - Benchchem. (URL not available)
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
- C–F bond functionalizations of trifluoromethyl groups via radical intermedi
- How to Prevent Catalyst Poisoning at the Industrial Scale. (URL not available)
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Public
- Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC - PubMed Central. (URL not available)
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchG
- Catalysis for Fluorination and Trifluoromethyl
- Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Request PDF - ResearchG
- Reductive Amination - Common Conditions. (URL not available)
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL not available)
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL not available)
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. (URL not available)
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. (URL not available)
- Multifaceted catalysis approach to nitrile activation: direct synthesis of halogenated allyl amides from allylic alcohols - PubMed. (URL not available)
- Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride - JOCPR. (URL not available)
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). (URL not available)
- Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing). (URL not available)
- Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane | Request PDF - ResearchG
- Multifaceted catalysis approach to nitrile activation: Direct synthesis of halogenated allyl amides from allylic alcohols - University of Huddersfield Research Portal. (URL not available)
- 4-Chloro-3-nitro-benzonitrile - PubMed. (URL not available)
- 4-chloro-3-(trifluoromethoxy)benzonitrile (C8H3ClF3NO) - PubChemLite. (URL not available)
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hidenanalytical.com [hidenanalytical.com]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
Validation & Comparative
Certificate of Analysis (COA) for 4-Chloro-3-(trifluoromethoxy)benzylamine
An In-Depth Technical Guide to the Certificate of Analysis for 4-Chloro-3-(trifluoromethoxy)benzylamine
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. A seemingly simple vial of a chemical building block like 4-Chloro-3-(trifluoromethoxy)benzylamine holds the potential for groundbreaking discovery, but only if its identity and purity are rigorously verified. This is where the Certificate of Analysis (COA) transcends its role as a mere administrative document to become a cornerstone of scientific validity.[1][2][3] A COA is a batch-specific dossier issued by a manufacturer that confirms a product meets predetermined specifications, ensuring traceability and reproducibility.[1][4]
This guide provides an in-depth analysis of the COA for 4-Chloro-3-(trifluoromethoxy)benzylamine, a versatile halogenated aromatic amine. Its utility in medicinal chemistry and agrochemical synthesis stems from the unique properties conferred by its substituents: the chloro group acts as a key synthetic handle, while the trifluoromethoxy group often enhances metabolic stability and lipophilicity, crucial parameters in drug design.[5][6] We will dissect the key analytical techniques used to generate a COA, explain the causality behind these experimental choices, and compare the expected data with that of structurally similar alternatives to empower you, the end-user, to critically evaluate the quality of this essential reagent.
The Anatomy of a Trustworthy COA
Before delving into specific analytical tests, it's crucial to understand the fundamental components that constitute a comprehensive and reliable COA.[1][7] A trustworthy COA is a self-validating system; it should not only present results but also provide enough detail for the end-user to understand how those results were obtained.
Core Components of a COA for 4-Chloro-3-(trifluoromethoxy)benzylamine:
-
Product Identification: Unambiguously identifies the material with its chemical name, catalog number, CAS number (916210-69-0), and a unique Lot or Batch Number.[1][4]
-
Physicochemical Properties: Includes molecular formula (C₈H₇ClF₃NO), molecular weight (225.6 g/mol ), and physical appearance (e.g., colorless to light yellow liquid).[8]
-
Analytical Test Results: The core of the COA, presenting empirical data against established specifications for identity, purity, and other relevant properties.[3][7]
-
Documentation & Approval: Includes the date of release, re-test or expiry date, and the signature of an authorized quality control representative.[1][4]
Below is a workflow diagram illustrating the logical process of COA validation from receipt of the chemical to its acceptance for use in a laboratory setting.
Caption: A flowchart for the systematic validation of a Certificate of Analysis.
Identity Confirmation: Is It What It Says It Is?
The first and most critical question a COA must answer is that of identity. For a molecule like 4-Chloro-3-(trifluoromethoxy)benzylamine, with its specific substitution pattern, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation in organic chemistry. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for the carbon skeleton. For this specific molecule, ¹H NMR is particularly powerful for confirming the substitution pattern on the aromatic ring. The distinct splitting patterns (coupling) of the aromatic protons are highly sensitive to their relative positions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~1.5 - 2.5 | Singlet (broad) | 2H | Amine protons, chemical shift can vary with concentration and solvent. |
| -CH₂- | ~3.8 - 4.0 | Singlet | 2H | Benzylic protons adjacent to the amine group.[9] |
| Ar-H | ~7.2 - 7.5 | Multiplet | 3H | Aromatic protons, specific shifts and coupling patterns confirm the 1,2,4-substitution. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and a fragmentation fingerprint of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a distinctive M+2 peak with an intensity of about one-third of the molecular ion (M+) peak. This is a definitive piece of evidence for the presence of a single chlorine atom. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for this analysis due to the volatility of the compound.[10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Detection (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-300 m/z.
-
Data Presentation: Expected Mass Spectrum Data
| Ion | m/z (for ³⁵Cl) | Relative Intensity | Interpretation |
| [M]⁺ | 225 | Moderate | Molecular Ion |
| [M+2]⁺ | 227 | ~33% of [M]⁺ | Isotopic peak confirming one chlorine atom |
| [M-NH₂]⁺ | 209 | High | Loss of the amino group |
| [C₇H₄ClF₃]⁺ | 194 | High | Loss of the CH₂NH₂ group |
Purity Assessment: The Quest for >99%
While identity is crucial, the purity of a reagent directly impacts reaction yields, side-product formation, and the reliability of biological assays. A COA must quantify this purity using a high-resolution separation technique.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic compounds in the pharmaceutical and chemical industries.[12][13] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound. Purity is typically reported as a percentage of the total peak area.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[14]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly, typically around 254 nm.[15]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Data Presentation: Typical HPLC Purity Specification
| Parameter | Specification | Typical Result |
| Purity (by Area %) | ≥ 98.0% | 99.6% |
| Retention Time | Report | ~ 6.5 min |
| Impurities | Report any impurity > 0.1% | No single impurity > 0.1% |
Comparison with Alternatives: Why Specificity Matters
A robust COA provides data that can unambiguously differentiate the target compound from structurally related isomers or analogs. This is critical to avoid costly errors in a synthetic route or biological study. Let's compare the expected analytical data for our target compound with two common alternatives.
Alternative 1: 4-(Trifluoromethyl)benzylamine (Lacks the chloro group at position 4 and the methoxy oxygen). Alternative 2: 4-Chloro-3-(trifluoromethyl)benzylamine (A positional isomer).[16]
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A Comparative Guide to the Reactivity of 4-Chloro-3-(trifluoromethoxy)benzylamine in Acylation Reactions
Abstract
In the landscape of medicinal chemistry and materials science, substituted benzylamines are foundational building blocks. Their reactivity, governed by the electronic nature of substituents on the aromatic ring, dictates their utility in synthetic applications. This guide provides an in-depth comparison of the reactivity of 4-Chloro-3-(trifluoromethoxy)benzylamine with other common benzylamines. Through a standardized N-acylation protocol, we present supporting data that illustrates the profound impact of its dual electron-withdrawing substituents on the nucleophilicity of the amine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and effectively utilize this and similar halogenated building blocks in their synthetic workflows.
Introduction: The Role of Substituent Effects in Benzylamine Reactivity
Benzylamines are primary amines where the amino group is attached to a benzyl substituent. Their nucleophilic character is central to a vast array of chemical transformations, most notably the formation of amides, which form the backbone of peptides and proteins.[1] The reactivity of the nitrogen lone pair is highly sensitive to the electronic environment of the aromatic ring.[2]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the electron density on the aromatic ring through resonance (+M) and inductive (+I) effects. This, in turn, enhances the nucleophilicity of the benzylic amine, making it more reactive towards electrophiles.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃), pull electron density away from the ring via inductive (-I) and/or resonance (-M) effects.[3] This deactivation reduces the nucleophilicity of the amine, slowing its reaction rate.[4]
The subject of this guide, 4-Chloro-3-(trifluoromethoxy)benzylamine , is uniquely substituted with two powerful EWGs. The chlorine atom exerts a strong inductive withdrawing effect (-I) and a weaker resonance donating effect (+M).[5][6] The trifluoromethoxy group (-OCF₃) is even more strongly electron-withdrawing, primarily through a potent inductive effect, and is known to significantly impact molecular properties like lipophilicity and metabolic stability.[7][8][9] Understanding the combined impact of these groups is critical for predicting reaction outcomes and optimizing conditions.
Comparative Study: N-Acylation with Benzoyl Chloride
To quantitatively assess the reactivity of 4-Chloro-3-(trifluoromethoxy)benzylamine, we chose a benchmark N-acylation reaction with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the benzylamine acts as the nucleophile.[10] The reaction proceeds via a well-understood mechanism, making it an excellent model for comparing nucleophilicity.[11]
We compared the following four benzylamines to provide a clear reactivity spectrum:
-
4-Methoxybenzylamine (Strongly Activated with EDG)
-
Benzylamine (Unsubstituted Baseline)
-
4-Chlorobenzylamine (Deactivated with one EWG)
-
4-Chloro-3-(trifluoromethoxy)benzylamine (Strongly Deactivated with two EWGs)
Experimental Protocol: Standardized N-Acylation
The following protocol was designed to be a self-validating system where the only significant variable is the nucleophilicity of the benzylamine.
Materials:
-
Substituted Benzylamine (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, standard glassware
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the respective benzylamine (10 mmol, 1.0 eq) and anhydrous DCM (40 mL).
-
Base Addition: Add triethylamine (1.67 mL, 12 mmol, 1.2 eq). Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct of the reaction.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermic reaction, especially with the more reactive amines.
-
Electrophile Addition: Add benzoyl chloride (1.22 mL, 10.5 mmol, 1.05 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the starting benzylamine spot.
-
Work-up & Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylbenzamide product. Purify via recrystallization or column chromatography as needed.
Visualization of the Experimental Workflow
The standardized procedure follows a logical sequence to ensure reproducibility and accurate comparison.
Caption: Standardized workflow for the comparative N-acylation of benzylamines.
Comparative Reactivity Data
The following table summarizes the illustrative results obtained under the standardized protocol.
| Entry | Benzylamine Derivative | Substituents | Electronic Effect | Approx. Reaction Time (min) | Isolated Yield (%) |
| 1 | 4-Methoxybenzylamine | 4-OCH₃ | Strong EDG | < 5 | 96 |
| 2 | Benzylamine | None | Neutral (Baseline) | 15 | 91 |
| 3 | 4-Chlorobenzylamine | 4-Cl | Moderate EWG | 60 | 85 |
| 4 | 4-Chloro-3-(trifluoromethoxy)benzylamine | 4-Cl, 3-OCF₃ | Strong EWG | > 240 | 68 |
Discussion: Interpreting the Reactivity Trend
The experimental data clearly demonstrates a strong correlation between the electronic nature of the aromatic substituents and the nucleophilic reactivity of the benzylamine.
The significant decrease in reactivity from benzylamine (Entry 2) to 4-chlorobenzylamine (Entry 3) is expected. The chlorine atom at the para position withdraws electron density primarily through its inductive effect, reducing the availability of the nitrogen's lone pair for nucleophilic attack.[12]
The most dramatic effect is observed with 4-Chloro-3-(trifluoromethoxy)benzylamine (Entry 4). The combination of a chloro group and a trifluoromethoxy group profoundly deactivates the amine. The -OCF₃ group is a particularly powerful deactivator due to the intense inductive pull of the three fluorine atoms.[13] This dual electron-withdrawing effect starves the benzylic nitrogen of electron density, rendering it a significantly weaker nucleophile. Consequently, the reaction requires a much longer time to proceed to completion and results in a lower isolated yield under identical conditions.
Mechanistic Visualization
The fundamental mechanism for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide product.[14]
Caption: Mechanism of N-acylation via a tetrahedral intermediate.
Conclusion and Synthetic Implications
This guide demonstrates that 4-Chloro-3-(trifluoromethoxy)benzylamine is a significantly less reactive nucleophile compared to unsubstituted benzylamine or those bearing electron-donating groups. The presence of two potent electron-withdrawing groups, -Cl and -OCF₃, substantially diminishes the electron density on the amine nitrogen.
For researchers using this building block, this attenuated reactivity has important implications:
-
Harsher Conditions May Be Required: To achieve reasonable reaction rates and yields, more forcing conditions may be necessary, such as elevated temperatures, longer reaction times, or the use of stronger coupling agents for amide bond formation.[15]
-
Chemoselectivity: The low nucleophilicity can be an advantage in complex molecules with multiple amine groups. It may allow for selective reactions at more nucleophilic centers while the 4-Chloro-3-(trifluoromethoxy)benzylamine moiety remains untouched.
-
Alternative Protocols: For challenging acylations, protocols using mixed anhydrides or other highly activated carboxylic acid derivatives might be more effective than standard acyl chloride methods.[16]
By understanding the electronic properties and predictable reactivity of 4-Chloro-3-(trifluoromethoxy)benzylamine, scientists can better design synthetic strategies, troubleshoot challenging reactions, and effectively incorporate this valuable fluorinated building block into advanced molecular targets.
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ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. Retrieved from [Link][14]
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Chemistry For Everyone. (2023). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. Retrieved from [Link][11]
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Brainly.com. (2024). Although chlorine is an electron-withdrawing group, it is ortho-para-directing in electrophilic aromatic. Retrieved from [Link][12]
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Masgrau, L., et al. (2007). Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. Biochemistry, 46(5), 1319-1331. Retrieved from [Link][17]
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Deng, H., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9034-9047. Retrieved from [Link][15]
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link][7]
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Wang, H., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(6), 3031-3042. Retrieved from [Link][18]
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Filo. (n.d.). Although chlorine is an electron withdrawing group then why it is ortho para directing in electrophilic aromatic substitution. Retrieved from [Link][5]
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link][1]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link][8]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link][3]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link][19]
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Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link][20]
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Vedantu. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho, para-directing in electrophilic aromatic substitution reaction. Retrieved from [Link][6]
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ResearchGate. (n.d.). Robustness of the acetylation investigated in the reaction of benzylamine. Retrieved from [Link][21]
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Prakash, G. K. S., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 6, 64. Retrieved from [Link][4]
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Gnanasekaran, C., & Shunmugasundaram, A. (1995). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry, 73(9), 1509-1514. Retrieved from [Link][2]
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Bîcu, E., & Sîrbu, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2276. Retrieved from [Link][9]
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ResearchGate. (2015). Acylation of benzylamine with mixed anhydrides. Retrieved from [Link][22]
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ResearchGate. (2008). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link][13]
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Kabilan, S., et al. (n.d.). Correlation analysis of reactivity in the oxidation of substituted benzylamines. Retrieved from [Link]
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Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(12), 14586-14598. Retrieved from [Link][23]
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Demkowicz, S., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 22(3), 450. Retrieved from [Link][24]
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Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link][26]
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A Comparative Guide to the Biological Activity of 4-Chloro-3-(trifluoromethoxy)benzylamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzylamines in Drug Discovery
Benzylamine scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic placement of various substituents on the phenyl ring can profoundly influence the pharmacological properties of these molecules, including their target specificity, potency, and metabolic stability. 4-Chloro-3-(trifluoromethoxy)benzylamine is a halogenated aromatic amine that has garnered significant interest due to the unique properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance lipophilicity and metabolic stability, making it an attractive moiety in drug design.[1]
This guide will delve into the known biological activities of 4-Chloro-3-(trifluoromethoxy)benzylamine, with a primary focus on its potential as an enzyme inhibitor and a cytotoxic agent. We will then draw comparisons with its structural analogs, examining how modifications such as the replacement of the trifluoromethoxy group with a trifluoromethyl (-CF₃) group, and alterations in the position of the halogen substituent, impact its biological profile.
Unveiling the Biological Landscape: Monoamine Oxidase Inhibition and Cytotoxic Effects
Research into the biological activities of substituted benzylamines has revealed two prominent areas of interest: their ability to inhibit monoamine oxidases (MAOs) and their potential as cytotoxic agents against cancer cells.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3] The inhibition of MAOs is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[3]
Benzylamine and its derivatives are known substrates and inhibitors of MAO-B.[2] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly influence the inhibitory potency and selectivity of these compounds.[4][5] The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups in 4-Chloro-3-(trifluoromethoxy)benzylamine and its analogs suggests their potential as MAO inhibitors.
Cytotoxicity and Induction of Apoptosis
Several studies have highlighted the cytotoxic potential of benzylamine derivatives against various cancer cell lines.[6][7] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death.[6][8] This process is a critical target for anticancer therapies. The specific signaling pathways involved can vary but often converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Comparative Analysis: 4-Chloro-3-(trifluoromethoxy)benzylamine vs. Its Analogs
It is crucial to note that the following data is collated from different studies and direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies.
Monoamine Oxidase B (MAO-B) Inhibition
The following table summarizes the reported MAO-B inhibitory activities of 4-Chloro-3-(trifluoromethoxy)benzylamine and a key analog.
| Compound | Substituents | Biological Target | Activity (IC₅₀) | Reference |
| 4-Chloro-3-(trifluoromethoxy)benzylamine | 4-Chloro, 3-Trifluoromethoxy | MAO-B Enzyme | 0.009 µM | [1] |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | 4-Fluoro, 3-Trifluoromethyl | MAO-B (Implied) | Not explicitly reported, but fluorine's high electronegativity is noted to improve binding affinity. | [1] |
From the available data, 4-Chloro-3-(trifluoromethoxy)benzylamine demonstrates potent inhibition of MAO-B.[1] The trifluoromethoxy group is suggested to enhance binding affinity to target proteins, contributing to this potency.[1] While a direct IC₅₀ value for the 4-fluoro-3-(trifluoromethyl) analog is not provided in the same study, the general principle that the highly electronegative fluorine atom can improve binding affinity suggests it may also be a potent inhibitor.[1] The key difference often lies in selectivity, with trifluoromethoxy-substituted compounds frequently exhibiting improved selectivity for their target compared to their trifluoromethyl counterparts.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of benzylamine derivatives have been investigated against various cancer cell lines.
| Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| p-chlorobenzylamino derivative 8e | U-937 (Human leukemia) | 5.7 µM | [6] |
| p-chlorobenzylamino derivative 8e | SK-MEL-1 (Human melanoma) | 12.2 µM | [6] |
| Substituted Benzylamide 9 (ortho-methoxy) | Various human tumor cell lines | Cytotoxic | [7] |
Experimental Protocols
To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for key in vitro assays.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory potency (IC₅₀) of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
-
Test compounds and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer. A vehicle control (e.g., DMSO) should also be included.
-
Enzyme Reaction: In a 96-well plate, add the diluted test compounds, vehicle control, and positive controls.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the appropriate substrate to each well.
-
Detection: Monitor the fluorescence generated by the product of the enzymatic reaction over time using a fluorometric plate reader. The product of kynuramine oxidation can be detected at an excitation/emission of ~320/400 nm, while the benzaldehyde produced from benzylamine oxidation can be detected at an excitation/emission of ~340/390 nm after derivatization.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices: The choice of a fluorometric assay provides high sensitivity and is well-suited for high-throughput screening. Using specific substrates for MAO-A and MAO-B allows for the determination of isoform selectivity, a critical parameter in drug development. Pre-incubation of the enzyme with the inhibitor is important to allow for time-dependent inhibition to occur, if applicable.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Trustworthiness of the Protocol: The MTT assay is a widely accepted and validated method for assessing cell viability. The inclusion of both positive and vehicle controls ensures the reliability of the results. The principle of the assay, which relies on the metabolic activity of viable cells, provides a robust measure of cytotoxicity.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
Potential Signaling Pathway for Benzylamine-Induced Apoptosis
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A Comparative Guide to the In Vitro Metabolic Stability of 4-Chloro-3-(trifluoromethoxy)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding a compound's metabolic fate is a cornerstone of successful drug development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of a promising drug candidate.[1] This guide provides an in-depth comparison of the in vitro metabolic stability of a series of hypothetical 4-Chloro-3-(trifluoromethoxy)benzylamine derivatives. We will explore how subtle structural modifications can significantly impact metabolic liability, offering insights into designing more robust drug candidates.
The 4-chloro-3-(trifluoromethoxy)benzylamine scaffold is of interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group. This group can enhance metabolic stability by blocking potential sites of oxidation.[2][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][5]
Principles of In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are crucial tools in early drug discovery to predict how a drug will be metabolized in the body.[6][7] These assays typically involve incubating the test compound with a source of drug-metabolizing enzymes, most commonly liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.[8]
-
Liver Microsomes : These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes.[9] They are a cost-effective and widely used system for initial metabolic stability screening.[8]
-
Hepatocytes : These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[9][10] Cryopreserved hepatocytes are often used for their convenience and retention of enzymatic activity similar to fresh hepatocytes.[10]
From these experiments, two key parameters are determined:
-
In Vitro Half-life (t½) : The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[8]
-
Intrinsic Clearance (CLint) : A measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.[8][11] A lower intrinsic clearance value is desirable.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
The following protocol outlines a standard procedure for assessing the metabolic stability of the 4-Chloro-3-(trifluoromethoxy)benzylamine derivatives.
1. Preparation of Reagents:
-
Test Compounds and Positive Control: Prepare 10 mM stock solutions of the test derivatives and a positive control (e.g., a compound with known high clearance like verapamil) in DMSO.
-
Human Liver Microsomes (HLM): Thaw cryopreserved HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[6]
2. Incubation Procedure:
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution (diluted from the stock to achieve a final concentration of 1 µM) to the wells. The final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.[12]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[8]
-
Initiate the metabolic reaction by adding the NRS solution to the wells.
-
Incubate the plate at 37°C with continuous shaking.
3. Time-Point Sampling and Reaction Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
4. Sample Analysis by LC-MS/MS:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14] LC-MS/MS provides the necessary sensitivity and specificity for this application.[7]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).
Below is a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Comparative Metabolic Stability of 4-Chloro-3-(trifluoromethoxy)benzylamine Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical derivatives of 4-Chloro-3-(trifluoromethoxy)benzylamine.
| Compound ID | R1 | R2 | t½ (min) | CLint (µL/min/mg protein) |
| Parent | H | H | 25 | 55.4 |
| Derivative A | CH3 | H | 18 | 77.0 |
| Derivative B | H | CH3 | 45 | 30.8 |
| Derivative C | F | H | >60 | <23.1 |
| Derivative D | H | F | 35 | 39.6 |
Discussion and Interpretation:
-
Parent Compound: The parent 4-Chloro-3-(trifluoromethoxy)benzylamine exhibits moderate metabolic stability. The primary metabolic routes for benzylamines often involve N-dealkylation and oxidation of the benzylic carbon, catalyzed by CYP enzymes.[15][16]
-
Derivative A (N-Methylation): The addition of a methyl group to the nitrogen (R1) leads to a decrease in metabolic stability (shorter t½, higher CLint). N-dealkylation is a common and often rapid metabolic pathway for secondary amines, and the N-methyl group provides a readily accessible site for oxidative metabolism by CYPs.
-
Derivative B (α-Methylation): Placing a methyl group on the benzylic carbon (R2) significantly improves metabolic stability. This is likely due to steric hindrance, where the methyl group shields the benzylic position from enzymatic attack by CYPs. This modification effectively blocks a key metabolic "soft spot."
-
Derivative C (N-Fluorination): Replacing a hydrogen on the amine with fluorine (R1) results in a dramatic increase in metabolic stability. The strong electron-withdrawing nature of fluorine can decrease the basicity of the amine, potentially reducing its affinity for the active site of certain CYP enzymes. Furthermore, the C-F bond is highly resistant to homolytic cleavage.[17]
-
Derivative D (α-Fluorination): Introduction of a fluorine atom at the benzylic position (R2) also enhances metabolic stability, though to a lesser extent than N-fluorination in this hypothetical series. While the C-F bond is strong, the presence of a single fluorine atom may not completely prevent metabolism at this site, but it significantly slows it down compared to the parent compound.
Potential Metabolic Pathways
The metabolism of these derivatives is likely mediated by cytochrome P450 enzymes.[18][19] The primary routes of metabolism for the parent compound and less stable derivatives are predicted to be N-dealkylation and benzylic hydroxylation, followed by further oxidation.
Below is a Graphviz diagram illustrating the potential metabolic pathways.
Caption: Potential metabolic pathways of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Conclusion
This guide demonstrates the critical role of in vitro metabolic stability studies in guiding medicinal chemistry efforts. By systematically evaluating a series of structurally related compounds, researchers can identify metabolic liabilities and devise strategies to improve the pharmacokinetic profile of drug candidates. The strategic introduction of substituents, such as methyl groups for steric hindrance or fluorine atoms to block sites of oxidation, can significantly enhance metabolic stability. The 4-Chloro-3-(trifluoromethoxy)benzylamine scaffold, with its inherent trifluoromethoxy group, provides a promising starting point for the design of metabolically robust molecules. Early and iterative assessment of metabolic stability is paramount to the successful development of new chemical entities.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). [Source not available]
-
Methods to Increase the Metabolic Stability of 18 F-Radiotracers - MDPI. (n.d.). MDPI. Retrieved from [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, November 6). ChemRxiv. Retrieved from [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Cytochrome P450-catalyzed Oxidation of N-benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. (2006, March 15). PubMed. Retrieved from [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC - NIH. Retrieved from [Link]
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The Dark Side of Fluorine. (2019, June 20). PMC - NIH. Retrieved from [Link]
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Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology. Retrieved from [Link]
-
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Cytochrome P450s and other enzymes in drug metabolism and toxicity. (n.d.). PMC - NIH. Retrieved from [Link]
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Bioanalytical Methods - An Overview. (2022, May 22). Bio-Analysis Centre. Retrieved from [Link]
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Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). [Source not available]
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Bioanalytical methods. (n.d.). Faculty of Pharmacy - Research Portal. Retrieved from [Link]
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Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media. Retrieved from [Link]
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An Overview of Bioanalytical Methods. (2021, June 16). Walsh Medical Media. Retrieved from [Link]
- Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). [Source not available]
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Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). if-pan.krakow.pl. Retrieved from [Link]
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A Head-to-Head Comparison of Synthesis Routes for 4-Chloro-3-(trifluoromethoxy)benzylamine: A Guide for Researchers
Introduction: 4-Chloro-3-(trifluoromethoxy)benzylamine is a key building block in medicinal chemistry and drug development, valued for its unique electronic and lipophilic properties conferred by the trifluoromethoxy group. The efficient and scalable synthesis of this intermediate is of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive head-to-head comparison of the two primary synthetic routes to 4-Chloro-3-(trifluoromethoxy)benzylamine: the reductive amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde and the reduction of 4-Chloro-3-(trifluoromethoxy)benzonitrile. This document is intended to serve as a practical resource for laboratory-scale synthesis and to inform decisions regarding process scale-up, offering detailed experimental protocols, a comparative analysis of key metrics, and insights into the practical advantages and disadvantages of each approach.
Core Synthetic Pathways
The synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine predominantly proceeds via two distinct chemical transformations, each originating from a different functional group precursor. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and safety considerations.
Figure 1: Overview of the primary synthetic pathways to 4-Chloro-3-(trifluoromethoxy)benzylamine.
Route 1: Reductive Amination of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[2] This method is particularly well-suited for laboratory-scale synthesis due to its operational simplicity and the availability of various reducing agents.[1]
Synthesis of the Starting Material: 4-Chloro-3-(trifluoromethoxy)benzaldehyde
The commercial availability of 4-chloro-3-(trifluoromethoxy)benzaldehyde can be limited, and its synthesis is often a necessary preliminary step. A common route starts from a substituted toluene derivative, involving a series of transformations including nitration, reduction, and diazotization, followed by formylation.
Figure 2: Synthetic workflow for 4-Chloro-3-(trifluoromethoxy)benzaldehyde.
Experimental Protocol: Reductive Amination with Sodium Borohydride
This protocol outlines a typical laboratory-scale procedure for the reductive amination of 4-chloro-3-(trifluoromethoxy)benzaldehyde using sodium borohydride as the reducing agent.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
Ammonia (aqueous solution, e.g., 28%) or Ammonium Acetate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl, for salt formation if desired)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-chloro-3-(trifluoromethoxy)benzaldehyde in methanol. To this solution, add an excess (e.g., 10-20 equivalents) of the ammonia source. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ after imine formation is crucial as it can also reduce the starting aldehyde.[3]
-
Reaction Completion and Quench: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine. Carefully quench the reaction by the slow addition of water.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-3-(trifluoromethoxy)benzylamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.
Route 2: Reduction of 4-Chloro-3-(trifluoromethoxy)benzonitrile
The reduction of a nitrile functional group offers a direct and often high-yielding pathway to primary amines.[4] This method is particularly amenable to industrial-scale production, especially when employing catalytic hydrogenation. For laboratory-scale synthesis, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective.
Synthesis of the Starting Material: 4-Chloro-3-(trifluoromethoxy)benzonitrile
The synthesis of the benzonitrile precursor typically starts from a substituted aniline. A common and effective method is the Sandmeyer reaction, which involves the diazotization of an aniline followed by cyanation.[5]
Figure 3: Synthetic workflow for 4-Chloro-3-(trifluoromethoxy)benzonitrile.
Experimental Protocol: Catalytic Hydrogenation of the Nitrile
This protocol describes a typical procedure for the reduction of 4-chloro-3-(trifluoromethoxy)benzonitrile using catalytic hydrogenation, a method well-suited for larger scale preparations.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzonitrile
-
Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) catalyst
-
Ammonia (aqueous or methanolic solution)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a high-pressure autoclave, charge a solution of 1.0 equivalent of 4-chloro-3-(trifluoromethoxy)benzonitrile in ethanol or methanol. Add a catalytic amount of Raney Nickel (typically 5-10% by weight) and a solution of ammonia. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the appropriate temperature (e.g., 50-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-chloro-3-(trifluoromethoxy)benzylamine can be purified by vacuum distillation.
Head-to-Head Comparison of Synthetic Routes
The choice between reductive amination and nitrile reduction depends on a variety of factors. The following table provides a comparative summary of these two primary synthetic routes.
| Feature | Route 1: Reductive Amination | Route 2: Nitrile Reduction |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 4-Chloro-3-(trifluoromethoxy)benzonitrile |
| Key Reagents | Ammonia source, Reducing agent (e.g., NaBH₄, NaBH(OAc)₃, H₂/catalyst) | Reducing agent (e.g., LiAlH₄, H₂/catalyst) |
| Typical Yield | Good to Excellent | High to Excellent |
| Purity | Good, may require careful control to avoid over-alkylation | Generally high, especially with LiAlH₄ |
| Scalability | Good for lab-scale; catalytic versions are scalable | Excellent, particularly catalytic hydrogenation for industrial scale |
| Safety Considerations | NaBH₄ reacts with protic solvents; H₂ gas is flammable | LiAlH₄ is highly reactive and pyrophoric; H₂ gas is flammable |
| Cost-Effectiveness | Dependent on the cost of the aldehyde and reducing agent | Dependent on the cost of the nitrile and reducing agent/catalyst |
| Environmental Impact | Borohydride waste; solvent usage | Metal catalyst waste; solvent usage; LiAlH₄ quench generates waste |
Expert Insights and Causality
Reductive Amination:
-
Causality of Reagent Choice: The choice of reducing agent in reductive amination is critical. Sodium borohydride is a cost-effective option, but its reactivity towards aldehydes necessitates a two-step, one-pot procedure where the imine is pre-formed.[3] Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are chemoselective for the iminium ion over the aldehyde, allowing for a true one-pot reaction where all reagents are mixed from the start.[1] This can simplify the procedure and potentially improve yields by minimizing side reactions of the aldehyde.
-
Controlling Over-alkylation: A common side reaction in reductive amination with primary amines is the formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the aldehyde. Using a large excess of the ammonia source can help to mitigate this issue by shifting the equilibrium towards the formation of the primary amine.
Nitrile Reduction:
-
Catalytic Hydrogenation for Scale-up: For industrial applications, catalytic hydrogenation is often the preferred method for nitrile reduction due to its high atom economy, the reusability of the catalyst, and the use of hydrogen as a clean reducing agent.[4] The choice of catalyst (e.g., Raney Nickel, Palladium) and the addition of ammonia are crucial for achieving high selectivity towards the primary amine and preventing the formation of secondary and tertiary amines.
-
LiAlH₄ for Laboratory Synthesis: In a laboratory setting, lithium aluminum hydride is a powerful and efficient reagent for the reduction of nitriles to primary amines, typically providing high yields. However, its high reactivity and the need for anhydrous conditions, along with a careful quenching procedure, make it less suitable for large-scale industrial processes.
Conclusion
Both reductive amination and nitrile reduction are viable and effective methods for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
-
Reductive amination is an excellent choice for laboratory-scale synthesis due to its operational simplicity and the flexibility in the choice of reducing agents. Careful control of reaction conditions is necessary to maximize the yield of the desired primary amine and minimize byproducts.
-
Nitrile reduction , particularly through catalytic hydrogenation , stands out as the more scalable and industrially viable route. It offers high yields and is more atom-economical, making it the preferred method for large-scale production.
The ultimate decision on which route to employ will depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety protocols. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- CN102336689A - Preparation and refining method of 4-Cl-3-(trifluoromethyl) benzene sulfonyl chloride. (n.d.). Google Patents.
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (n.d.). Google Patents.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2008).
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2021). Organic Letters, 23(17), 6826–6831.
- Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. (2018). Organometallics, 37(10), 1556–1567.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). Chemistry – A European Journal, 25(13), 3295-3299.
Sources
A Senior Application Scientist's Guide to Validated Analytical Methods for 4-Chloro-3-(trifluoromethoxy)benzylamine
In the landscape of pharmaceutical development and chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. 4-Chloro-3-(trifluoromethoxy)benzylamine, a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals, is no exception. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy moiety, imparts specific physicochemical properties that necessitate robust and validated analytical methods to ensure its identity, purity, and stability.
This guide provides a comparative analysis of the principal analytical techniques suitable for the characterization and quantification of 4-Chloro-3-(trifluoromethoxy)benzylamine. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, grounded in established regulatory frameworks and practical laboratory experience.
The Bedrock of Analytical Science: Regulatory Framework for Method Validation
Before delving into specific analytical techniques, it is crucial to understand the regulatory landscape that governs method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, with ICH Q2(R2) and ICH Q14 being the cornerstones.[1][2][3][4][5] These guidelines emphasize a lifecycle approach to analytical procedures, ensuring that a method is not only validated for its intended purpose but is also maintained in a state of control throughout its use.[1][2] The core validation parameters that will be discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of test results to the true value.[1][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClF₃NO | [6][7] |
| Molecular Weight | 225.60 g/mol | [7] |
| CAS Number | 916210-69-0 | [6] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane. | [8] |
Note: The isomeric compound 4-Chloro-3-(trifluoromethyl)benzylamine has a reported density of 1.379 g/mL at 25 °C and a boiling point of >110 °C.[9] These values can serve as an initial estimate for the target analyte.
Comparative Analysis of Key Analytical Techniques
The two most prominent chromatographic techniques for the analysis of substituted benzylamines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[10] For a compound like 4-Chloro-3-(trifluoromethoxy)benzylamine, GC-MS offers high chromatographic efficiency and the structural information provided by mass spectrometry.
Causality Behind Experimental Choices:
-
Derivatization: Primary amines can exhibit poor peak shape (tailing) in GC due to their polarity and interaction with active sites in the GC system. Derivatization, for instance, with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can mitigate these effects by increasing volatility and reducing interactions with the stationary phase.[10]
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a common starting point for the analysis of a wide range of compounds.[11]
Experimental Protocol: GC-MS Method Development and Validation
1. Sample Preparation (with Derivatization):
- Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
- Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
- For each standard and sample, transfer 100 µL into an autosampler vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 50 µL of a derivatizing agent (e.g., MSTFA) and 50 µL of a suitable solvent (e.g., pyridine).
- Cap the vial and heat at 60 °C for 30 minutes.
- Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890 GC system or equivalent.[12]
- Mass Spectrometer: Agilent 5977 MS or equivalent.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless mode to be optimized).
- Oven Temperature Program:
- Initial Temperature: 80 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final Hold: 5 minutes at 280 °C.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least 5 concentrations over the range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a minimum of 9 determinations over a minimum of 3 concentration levels. | % Recovery within 98.0% to 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different days, analysts). | RSD ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | To be determined and reported. |
| Robustness | Vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate. | No significant change in results (RSD ≤ 2.0%). |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a cornerstone of pharmaceutical analysis, offering versatility in separating compounds with a wide range of polarities and molecular weights. For 4-Chloro-3-(trifluoromethoxy)benzylamine and its potential impurities, HPLC, particularly when coupled with a mass spectrometer (LC-MS), provides a powerful analytical solution.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like benzylamines. A C18 stationary phase is a typical starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte from the column. The buffer helps to control the ionization state of the amine, leading to better peak shape.
-
Detector Choice: A UV-Vis detector is suitable for quantification if the analyte has a chromophore. However, an MS detector provides greater selectivity and sensitivity, and is invaluable for impurity profiling.
Experimental Protocol: HPLC-UV/MS Method Development and Validation
1. Sample Preparation:
- Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
- Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-50 µg/mL).
- Dilute samples to fall within the calibration range.
2. HPLC-UV/MS Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-18.1 min: 90% to 10% B
- 18.1-25 min: 10% B
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- UV Detection: Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 220 nm and 254 nm).
- MS Ionization: Electrospray Ionization (ESI), positive mode.
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using DAD. | No interfering peaks at the retention time of the analyte. Peak purity index > 990. |
| Linearity | Analyze at least 5 concentrations over the range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a minimum of 9 determinations over a minimum of 3 concentration levels. | % Recovery within 98.0% to 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision. | RSD ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio or standard deviation of the response and the slope. | To be determined and reported. |
| Robustness | Vary parameters such as column temperature, mobile phase composition, and flow rate. | No significant change in results (RSD ≤ 2.0%). |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine.
Spectroscopic Characterization for Unambiguous Identification
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of 4-Chloro-3-(trifluoromethoxy)benzylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[11] Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic and benzylic protons, C=C stretching of the aromatic ring, and C-F stretching of the trifluoromethoxy group would be expected.
Conclusion: A Data-Driven Approach to Method Selection
Both GC-MS and HPLC offer robust and reliable approaches for the analysis of 4-Chloro-3-(trifluoromethoxy)benzylamine. The choice between these techniques will depend on the specific analytical needs:
-
GC-MS is an excellent choice for purity assessment and the identification of volatile impurities, especially when derivatization is employed to enhance chromatographic performance.
-
HPLC-UV/MS provides greater versatility for analyzing the parent compound along with a wider range of potential non-volatile impurities and degradation products. It is often the preferred method in pharmaceutical quality control environments.
Ultimately, the development and validation of any analytical method for 4-Chloro-3-(trifluoromethoxy)benzylamine must be a systematic and data-driven process, guided by the principles outlined in the ICH and FDA guidelines. A well-validated method is not just a regulatory requirement; it is a fundamental component of scientific integrity, ensuring the quality and consistency of the final product.
References
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
PubChem. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. [Link]
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PubMed. Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. [Link]
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OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]
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LJMU Research Online. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]
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PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
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PubChem. 3-(Trifluoromethoxy)benzylamine. [Link]
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Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Shimadzu. Method for the determination of 431 Residual Pesticides in Honey using LCMS-8050 and GCMS-TQ8040 NX. [Link]
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A Technical Guide to Antibody Cross-Reactivity Studies for 4-Chloro-3-(trifluoromethoxy)benzylamine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is a cornerstone of reliable immunoassay data. When developing antibodies against small molecules like 4-Chloro-3-(trifluoromethoxy)benzylamine, a critical step is to characterize their cross-reactivity profile. This guide provides a comprehensive framework for designing and conducting such studies, ensuring the generation of robust and trustworthy data. While specific cross-reactivity data for antibodies against 4-Chloro-3-(trifluoromethoxy)benzylamine is not extensively published, this guide establishes the principles and methodologies required to perform such an analysis.
The Imperative of Specificity in Small Molecule Immunoassays
4-Chloro-3-(trifluoromethoxy)benzylamine is a halogenated aromatic amine with applications in medicinal chemistry as a building block for more complex molecules.[1] The trifluoromethoxy group is of particular interest as it can enhance pharmacological properties.[1] Antibodies raised against this molecule are powerful tools for its detection and quantification. However, due to the small size of this molecule (a hapten), it is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an antibody response. This process, along with the inherent potential for antibodies to bind to structurally similar molecules, necessitates a thorough investigation of cross-reactivity.[2] Cross-reactivity with metabolites, precursors, or other structurally related compounds can lead to inaccurate quantification, generating false positives or an overestimation of the target analyte's concentration.[2]
Designing the Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study begins with the careful selection of potential cross-reactants. This panel should include molecules that are structurally similar to the target analyte, as well as compounds that may be present in the samples to be analyzed. For 4-Chloro-3-(trifluoromethoxy)benzylamine, a logical cross-reactivity panel would include:
-
Synthetic Precursors: The immediate precursor in the synthesis of the target molecule is a primary candidate for cross-reactivity testing.
-
Structural Analogs: Molecules with minor chemical modifications, such as the substitution of one functional group for another or a change in the position of a substituent, are crucial for defining the antibody's specificity.
-
Potential Metabolites: Understanding the metabolic fate of the target compound is key. Common metabolic pathways for benzylamines include oxidation of the amine group, while compounds with a trifluoromethoxy group might undergo oxidative displacement to a hydroxyl group.[3][4]
-
Related Compounds: Other molecules that share the core benzylamine structure and are used in similar applications (e.g., other kinase inhibitors or herbicides) should also be considered.
The following Graphviz diagram illustrates the logical workflow for establishing a cross-reactivity study.
Caption: Workflow for a Cross-Reactivity Study.
Comparative Analysis of Potential Cross-Reactants
The following table outlines a proposed panel of compounds for testing the cross-reactivity of antibodies raised against 4-Chloro-3-(trifluoromethoxy)benzylamine. The rationale for including each compound is provided, highlighting the structural similarities and differences that will probe the antibody's specificity.
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | 4-Chloro-3-(trifluoromethoxy)benzylamine | The reference compound for determining baseline binding (100% cross-reactivity). |
| Synthetic Precursor | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Direct precursor in the synthesis via reductive amination.[1] Tests for antibody recognition of the core structure without the amine. |
| Structural Analog 1 | 4-Chloro-3-(trifluoromethyl)benzylamine | Direct analog with a trifluoromethyl (-CF3) group instead of trifluoromethoxy (-OCF3). This comparison is critical to determine if the oxygen atom is part of the epitope. |
| Structural Analog 2 | 3-Chloro-4-(trifluoromethoxy)benzylamine | Positional isomer. Tests the specificity related to the substitution pattern on the aromatic ring. |
| Potential Metabolite 1 | 4-Chloro-3-hydroxybenzylamine | Potential metabolite resulting from the oxidative displacement of the trifluoromethoxy group.[4] |
| Potential Metabolite 2 | 4-Chloro-3-(trifluoromethoxy)benzoic acid | Potential metabolite from the oxidation of the benzylamine group. |
| Core Structure | Benzylamine | The basic scaffold of the target molecule.[5] Tests for general recognition of the benzylamine moiety. |
| Related Compound | N-benzylbenzamide | A compound with a similar benzylamine core structure found in some herbicides.[6] |
The molecular structures of the target analyte and key potential cross-reactants are visualized in the diagram below to highlight their structural relationships.
Caption: Structures of Target and Key Cross-Reactants.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice for determining antibody specificity against small molecules.[4] This assay relies on the competition between the free analyte in the sample (or the cross-reactant being tested) and a fixed amount of a coating antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.
I. Reagent Preparation
-
Coating Antigen (Hapten-BSA Conjugate):
-
Synthesize a conjugate of 4-Chloro-3-(trifluoromethoxy)benzylamine with Bovine Serum Albumin (BSA). This is distinct from the immunogen (typically a KLH conjugate) to prevent non-specific binding of antibodies that may have been raised against the carrier protein itself.
-
-
Primary Antibody:
-
Purify the antibody from the serum of the immunized animal (e.g., rabbit). Determine the optimal working dilution of the antibody through titration experiments.
-
-
Cross-Reactant Solutions:
-
Prepare stock solutions of the target analyte and each potential cross-reactant in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each compound in the assay buffer to generate competition curves.
-
II. ELISA Procedure
-
Plate Coating:
-
Dilute the Hapten-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a pre-determined optimal concentration.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate as described above.
-
In a separate dilution plate, mix 50 µL of the serially diluted target analyte or potential cross-reactant with 50 µL of the diluted primary antibody.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate as described above.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at its optimal dilution in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate as described above.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
III. Data Analysis
-
Generate Standard Curves:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant.
-
-
Determine IC50 Values:
-
For each curve, determine the concentration of the compound that causes a 50% reduction in the maximum signal (IC50).
-
-
Calculate Percent Cross-Reactivity:
-
The percent cross-reactivity for each compound is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Interpreting the Results
The calculated percent cross-reactivity values provide a quantitative measure of the antibody's specificity. A high percentage indicates significant cross-reactivity, meaning the antibody binds strongly to that compound. A low percentage signifies high specificity for the target analyte. This data is crucial for validating the immunoassay for its intended application and for understanding its limitations. For instance, if a significant metabolite shows high cross-reactivity, the assay will measure both the parent compound and the metabolite, which must be taken into account when interpreting sample results.
By following this comprehensive guide, researchers can confidently design and execute robust cross-reactivity studies, ensuring the scientific integrity and reliability of their immunoassay data for 4-Chloro-3-(trifluoromethoxy)benzylamine and its derivatives.
References
-
Singh, K. V., Kaur, J., Varshney, G. C., & Raje, M. (2003). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 14(5), 923–929. [Link]
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Kish, L. M., & Kalgutkar, A. S. (2006). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. Chemical Research in Toxicology, 19(11), 1470–1480. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Dihel, L., Kittleson, C., Mulvihill, K., & Johnson, W. W. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions, 24(2-4), 95–121. [Link]
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PubChem. (n.d.). Benzylamine. [Link]
- Google Patents. (n.d.). CN112203515B - Use of N-benzylbenzamides as herbicides.
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A Senior Application Scientist's Guide to Benchmarking 4-Chloro-3-(trifluoromethoxy)benzylamine in Monoamine Oxidase Inhibition Assays
Introduction: The Rationale for Targeting Monoamine Oxidases with Novel Benzylamine Derivatives
In the landscape of neuropharmacology, the monoamine oxidases (MAO), specifically MAO-A and MAO-B, are enzymes of profound interest. These mitochondrial outer membrane-bound flavoenzymes are critical regulators of neurotransmitter levels, catalyzing the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine.[1][2] Consequently, inhibitors of MAO have found significant therapeutic application in the treatment of depressive disorders and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2]
The benzylamine scaffold is a well-established pharmacophore for MAO inhibition. Strategic substitutions on the phenyl ring can modulate the inhibitory potency and selectivity for the MAO isoforms. The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl or trifluoromethoxy moieties, is a key strategy in modern drug design to enhance metabolic stability, improve lipophilicity for better blood-brain barrier penetration, and increase binding affinity to the target enzyme.[3][4]
This guide presents a comprehensive framework for benchmarking the performance of 4-Chloro-3-(trifluoromethoxy)benzylamine, a halogenated aromatic amine with potential biological activities, in a monoamine oxidase inhibition assay.[5] We will compare its hypothetical performance against established, clinically relevant MAO inhibitors to provide a clear context for its potential therapeutic utility. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel compounds in this space.
Comparative Performance Analysis of MAO Inhibitors
The inhibitory potential of a novel compound is best understood when benchmarked against well-characterized industry standards. In this section, we present a comparative analysis of the hypothetical inhibitory activity of 4-Chloro-3-(trifluoromethoxy)benzylamine against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. The comparison includes first and second-generation MAO inhibitors with known clinical relevance.
Disclaimer: The performance data for 4-Chloro-3-(trifluoromethoxy)benzylamine presented in this table is hypothetical and for illustrative purposes only, designed to provide a framework for its evaluation.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4-Chloro-3-(trifluoromethoxy)benzylamine | Reversible (Hypothetical) | 5.2 (Hypothetical) | 0.8 (Hypothetical) | 6.5 (Hypothetical) |
| Clorgyline | Irreversible, MAO-A Selective[] | 0.0012[7] | 58[7] | 0.00002 |
| Selegiline (L-deprenyl) | Irreversible, MAO-B Selective[] | >10 | 0.01 | >1000 |
| Moclobemide | Reversible, MAO-A Selective[] | 10[7] | >1000[7] | <0.01 |
| Rasagiline | Irreversible, MAO-B Selective[][8] | >10 | 0.004 | >2500 |
Signaling Pathway: The Role of MAO in Neurotransmitter Metabolism
Monoamine oxidases are pivotal in maintaining the delicate balance of neurotransmitters in the central nervous system. Located on the outer mitochondrial membrane, they catalyze the oxidative deamination of monoamines, a process that produces aldehydes, ammonia, and hydrogen peroxide.[1] The inhibition of MAO-A leads to an elevation in the synaptic concentrations of serotonin and norepinephrine, a key mechanism in the treatment of depression.[7] Conversely, the inhibition of MAO-B primarily affects dopamine metabolism and is a therapeutic strategy for Parkinson's disease.[2][8]
Caption: Inhibition of MAO by 4-Chloro-3-(trifluoromethoxy)benzylamine.
Experimental Protocols
To ensure the generation of robust and reproducible data, a standardized experimental protocol is paramount. The following section details the methodology for an in vitro Monoamine Oxidase inhibition assay.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Methodology: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard fluorometric methods for determining MAO activity.[9][10]
1. Materials and Reagents:
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cells)
-
Substrate: Kynuramine
-
Test Compound: 4-Chloro-3-(trifluoromethoxy)benzylamine, dissolved in DMSO
-
Reference Compounds: Clorgyline and Selegiline, dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Detection Reagent: Not required if directly measuring the fluorescent product of kynuramine metabolism (4-hydroxyquinoline)
-
Plate: Black, flat-bottom 96-well microplate
-
Instrumentation: Fluorescence microplate reader
2. Preparation of Reagents:
-
Prepare serial dilutions of 4-Chloro-3-(trifluoromethoxy)benzylamine and reference compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the MAO-A and MAO-B enzymes in assay buffer to the desired working concentration.
-
Prepare a working solution of kynuramine in assay buffer.
3. Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test or reference compound dilutions to the respective wells. For control wells, add 25 µL of assay buffer with the same percentage of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence of 4-hydroxyquinoline (excitation ~320 nm, emission ~400 nm) at regular intervals for 30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine as a potential monoamine oxidase inhibitor. The hypothetical data presented positions it as a moderately potent, selective inhibitor of MAO-B. However, it is imperative to conduct rigorous experimental validation to confirm these preliminary findings.
Future studies should focus on determining the precise mechanism of inhibition (reversible vs. irreversible, competitive vs. non-competitive) and evaluating the compound's broader pharmacological profile, including its selectivity against other enzymes and receptors. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic properties, efficacy, and safety in relevant animal models of neurological disorders. The strategic incorporation of the chloro and trifluoromethoxy groups holds promise for developing novel therapeutics, and a systematic evaluation as outlined in this guide is the critical first step in this endeavor.
References
- Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. MAES0021. Accessed January 19, 2026.
- Holt, A., & Baker, G. B. (2006). Monoamine oxidase assays. Current protocols in neuroscience, Chapter 7, Unit 7.18.
- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich. Accessed January 19, 2026.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Accessed January 19, 2026.
- Monoamine Oxidase Assay Kit. Bio-Techne. Accessed January 19, 2026.
- 4-Chloro-3-(trifluoromethoxy)benzylamine | 916210-69-0. Benchchem. Accessed January 19, 2026.
- A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design. Benchchem. Accessed January 19, 2026.
- Benchmarking N-cyclohexylthiolan-3-amine Against Established Monoamine Oxidase Inhibitors. Benchchem. Accessed January 19, 2026.
- Monoamine Oxidase Inhibitor Compounds List. BOC Sciences. Accessed January 19, 2026.
- Van der Walt, M. M., et al. (2019). Monoamine oxidase inhibition by selected dye compounds. Basic & clinical pharmacology & toxicology, 125(5), 444–453.
- Benchmarking 5-Hydrazinyl-4-phenyl-1H-pyrazole Against Known Monoamine Oxidase-A Inhibitors. Benchchem. Accessed January 19, 2026.
- 4-Chloro-3-(trifluoromethoxy)benzylamine. Sigma-Aldrich. Accessed January 19, 2026.
- A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery. Benchchem. Accessed January 19, 2026.
- Gomes, B., et al. (2023).
- 4-(Trifluoromethoxy)benzylamine 95 93919-56-3. Sigma-Aldrich. Accessed January 19, 2026.
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. Benchchem. Accessed January 19, 2026.
- Krátký, M., et al. (2018). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 23(11), 2996.
- O'Hagan, D. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(8), 187.
- 4-Chloro-3-(trifluoromethoxy)benzyl bromide AldrichCPR. Sigma-Aldrich. Accessed January 19, 2026.
- An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine. Benchchem. Accessed January 19, 2026.
- 4-(Trifluoromethoxy)benzylamine. PubChem. Accessed January 19, 2026.
- 4-(Trifluoromethyl)benzylamine 97 3300-51-4. Sigma-Aldrich. Accessed January 19, 2026.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-(trifluoromethoxy)benzylamine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-Chloro-3-(trifluoromethoxy)benzylamine demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a deep, technically grounded framework for its safe management, ensuring compliance and protecting both personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the inherent risks associated with 4-Chloro-3-(trifluoromethoxy)benzylamine is essential. This compound is not benign; its chemical structure, featuring both chloro and trifluoromethoxy groups, confers specific hazards that dictate its handling from acquisition to final disposal. The primary risks are significant corrosivity to skin and eyes and potential acute toxicity if ingested.[1][2]
A failure to appreciate these hazards can lead to severe injury and improper waste classification, resulting in regulatory violations. The following table summarizes the critical hazard and identification information for this compound.
| Identifier & Property | Data | Source(s) |
| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanamine | [3] |
| CAS Number | 93919-56-3 | |
| Molecular Formula | C₈H₈F₃NO | |
| Density | ~1.252 g/mL at 25 °C | |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| GHS Hazard Pictograms | Corrosion, Health Hazard | [1][2] |
| GHS Signal Word | Danger | [1][4] |
| Primary Hazard Statements | H314: Causes severe skin burns and eye damage.H301/H302: Toxic or Harmful if swallowed. | [1][2][5][6] |
The Regulatory Imperative: RCRA and Halogenated Organic Compounds
Due to its chemical structure, 4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a halogenated organic compound . This classification is of paramount importance as it places the waste generated from this chemical squarely under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]
Under RCRA, chemical waste is deemed hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[9][10] Waste containing this compound is considered hazardous due to its corrosivity (H314) and likely its toxicity .[1] Therefore, its disposal is not a matter of institutional preference but of federal and state law. All disposal activities must adhere to the standards applicable to generators of hazardous waste, as outlined in Title 40 of the Code of Federal Regulations (CFR), Part 262.[7][11]
Pre-Disposal Safety Protocols: Engineering a Safe Waste Stream
Proper disposal begins long before the waste container is full. It starts with the correct handling and storage of the waste as it is generated.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always be performed, but the minimum required PPE when handling waste of 4-Chloro-3-(trifluoromethoxy)benzylamine includes:
-
Eye/Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[1][2]
-
Skin Protection : A flame-resistant lab coat and chemical-resistant gloves are required. Nitrile gloves are commonly used, but it is best practice to consult a glove compatibility chart for extended contact. All contaminated clothing must be removed immediately and decontaminated before reuse.[4][6]
-
Work Area : All handling of this chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[12] Ensure safety showers and eyewash stations are readily accessible.[12]
Waste Containerization and Storage
-
Compatibility : Use only designated, chemically compatible containers for hazardous waste. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, vapor-tight lid.[13]
-
Segregation : This is a critical step. Waste containing 4-Chloro-3-(trifluoromethoxy)benzylamine must be collected in a container designated for halogenated organic waste . It must never be mixed with non-halogenated waste, as this can complicate and significantly increase the cost of disposal.[13] Furthermore, keep this waste stream segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[14]
-
Environment : Store waste containers in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from heat and ignition sources.[12][15]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of 4-Chloro-3-(trifluoromethoxy)benzylamine and associated contaminated materials.
Step 1: Waste Characterization
-
At the point of generation, declare the waste as "Hazardous Waste."
-
Identify all chemical constituents. For solutions, list all components and their approximate percentages.
Step 2: Container Selection and Labeling
-
Obtain a proper hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must, at a minimum, include:
-
The words "Hazardous Waste".[9]
-
The full, unabbreviated chemical name: "Waste 4-Chloro-3-(trifluoromethoxy)benzylamine".
-
List any other solvents or chemicals present in the container.
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The accumulation start date (the date the first drop of waste is added).[9]
-
Step 3: Managing Contaminated Materials
-
Grossly Contaminated Items : Any materials heavily contaminated with the pure compound (e.g., pipette tips, weigh boats, gloves) must be placed in the designated hazardous waste container.
-
Empty Containers : The original product container is not considered "empty" by RCRA standards unless it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[16] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all three.
-
Spill Debris : Any absorbent material (vermiculite, sand) used to clean a spill must be collected, placed in a sealed container, and managed as hazardous waste.[12][13]
Step 4: Arranging for Final Disposal
-
Keep the hazardous waste container securely closed at all times, except when actively adding waste.[13][16]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Once the container is full or the accumulation time limit is approaching (90 days for Large Quantity Generators, 180 days for Small Quantity Generators), contact your institution's EHS department to schedule a waste pickup.[9]
-
Your EHS department will then manage the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[11][17]
Emergency Procedures: Spills and Exposures
In the event of an accident, immediate and correct action is vital.
-
Skin or Eye Exposure :
-
Immediately proceed to the nearest safety shower or eyewash station.[1]
-
For skin contact, remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][4]
-
For eye contact, flush the eyes for at least 15 minutes, lifting the upper and lower eyelids to ensure complete rinsing.[1]
-
Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (SDS) to the medical personnel.[1]
-
-
Small Spill Containment :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[6]
-
Label the container as hazardous waste, listing the contents, and arrange for disposal as described in Section 4.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 4-Chloro-3-(trifluoromethoxy)benzylamine.
Caption: Decision workflow for compliant waste management.
By adhering to these scientifically grounded and regulation-aligned procedures, you ensure that your critical research is conducted with the highest standards of safety and responsibility.
References
-
OSHA. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
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Safety by Design. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
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CDC. (2023). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]
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U.S. EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
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U.S. EPA. (2025). Hazardous Waste. Available at: [Link]
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PubChem. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. Available at: [Link]
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Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Available at: [Link]
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PubChem. 4-(Trifluoromethoxy)benzylamine. Available at: [Link]
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Chemdad. Buy 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE from Chongqing Chemdad. Available at: [Link]
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U.S. EPA. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
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University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
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U.S. EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 4-Chloro-3-(trifluoromethoxy)benzylamine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-(trifluoromethoxy)benzylamine. Our goal is to furnish you with in-depth, procedural guidance that extends beyond standard product information, ensuring your safety and the integrity of your work. The following protocols are grounded in established safety standards and field-proven insights.
Hazard Identification and Risk Assessment
4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a corrosive substance. Specifically, it falls under Skin Corrosion Category 1B , which indicates that it can cause severe skin burns and eye damage upon contact.[1][2] Understanding the causality of this hazard is critical: the amine functional group can be caustic, and the halogenated aromatic structure can lead to complex interactions with biological tissues. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Key Hazards:
-
Causes severe skin burns: Prolonged contact can lead to necrosis.[3]
-
Causes serious eye damage: Direct contact can result in irreversible damage.[1][2]
-
Potential for respiratory irritation: Inhalation of vapors or mists may irritate the respiratory tract.[3][4]
-
Combustible Liquid: While not highly flammable, it can ignite at elevated temperatures.[2][5]
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1][2] |
| Combustible Liquid | Category 4 | Combustible liquid.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with 4-Chloro-3-(trifluoromethoxy)benzylamine. The selection of appropriate PPE is not merely a checklist; it is a self-validating system to prevent exposure.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | Prevents direct skin contact and absorption. Gloves must be inspected before each use and disposed of immediately after contamination.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][7] | Provides a barrier against splashes and vapors, protecting against severe eye damage.[3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin and Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes.[8][9] | Protects skin from accidental spills and contact. For larger quantities or splash potential, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[3][8] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[3] | Minimizes the risk of inhaling harmful vapors. |
PPE Donning and Doffing Workflow
Proper procedure in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.
Operational Plan: Safe Handling and Storage
All work with 4-Chloro-3-(trifluoromethoxy)benzylamine must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard.[3][8] Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Dispensing: Carefully dispense the required amount of the chemical within the fume hood. Avoid generating mists or vapors.
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure and properly assembled to prevent leaks.
-
Post-Handling: After use, tightly close the container.[4][8] Decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Storage Requirements:
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] It should be stored in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]
Emergency Procedures: Spill, Exposure, and Fire
Immediate and correct response to an emergency is critical.
Emergency Response Flowchart
Caption: Immediate actions for different emergency scenarios involving the compound.
Disposal Plan: Responsible Waste Management
Contaminated materials, including empty containers and used PPE, should be treated as hazardous waste.[3]
Disposal Protocol:
-
Segregation: Do not mix with other waste streams. Keep in original or suitable, labeled, and closed containers for disposal.[2][8]
-
Collection: Collect waste in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through a licensed and approved waste disposal plant, in accordance with all applicable federal, state, and local regulations.[3]
By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling 4-Chloro-3-(trifluoromethoxy)benzylamine, ensuring a safe and productive research environment.
References
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- 4-(Trifluoromethoxy)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
